Product packaging for 2-Phenyl-L-phenylalanine(Cat. No.:)

2-Phenyl-L-phenylalanine

Cat. No.: B15234257
M. Wt: 241.28 g/mol
InChI Key: DBMVJVZQGTXWTP-AWEZNQCLSA-N
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Description

2-Phenyl-L-phenylalanine is a synthetically modified amino acid derivative where an additional phenyl group is attached to the aromatic ring of the native L-phenylalanine. This structural modification significantly enhances the hydrophobicity and steric bulk of the molecule, making it a valuable non-proteogenic building block in advanced peptide engineering and chemical biology research. Its primary research application is in Solid-Phase Peptide Synthesis (SPPS), particularly using the Fmoc (9-fluorenylmethoxycarbonyl) protection strategy, to introduce specific structural and functional properties into synthetic peptides. The incorporation of this compound can profoundly influence a peptide's overall conformation, stability, and binding characteristics by strengthening hydrophobic interactions within the peptide core or with target biomolecules. This compound is instrumental in the development of peptidomimetics and cyclic peptide chimeras, serving as a key structural element to modulate potency and receptor binding affinity, as demonstrated in research on GLP-1 receptor agonists. It is strictly for use in a laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B15234257 2-Phenyl-L-phenylalanine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(2S)-2-amino-3-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H15NO2/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1

InChI Key

DBMVJVZQGTXWTP-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenyl-L-phenylalanine, a non-natural amino acid, is a valuable building block in medicinal chemistry and drug development. Its unique structural motif, featuring a geminal diaryl substitution at the α-carbon, imparts conformational constraints and novel pharmacological properties to peptides and small molecules. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure this compound. Key methodologies, including asymmetric phase-transfer catalysis and transition metal-catalyzed α-arylation, are discussed in detail. This document includes structured data tables for easy comparison of reaction parameters and outcomes, detailed experimental protocols for key reactions, and visual diagrams of the synthetic pathways to facilitate understanding.

Introduction

The incorporation of unnatural amino acids into peptide-based therapeutics is a well-established strategy to enhance potency, selectivity, and metabolic stability. This compound, with its sterically demanding α-substituent, offers a unique tool to probe and modulate peptide-protein interactions. The synthesis of this chiral amino acid in high enantiopurity, however, presents a significant challenge. This guide focuses on the most effective and widely employed synthetic routes to access this valuable compound.

Key Synthetic Strategies

The enantioselective synthesis of this compound primarily relies on two powerful catalytic approaches:

  • Asymmetric Phase-Transfer Catalysis (PTC): This method involves the α-alkylation or α-arylation of a protected glycine derivative in a biphasic system, where a chiral phase-transfer catalyst shuttles the enolate from the aqueous to the organic phase and controls the stereochemical outcome of the reaction.

  • Transition Metal-Catalyzed α-Arylation: This strategy employs palladium or rhodium catalysts to directly couple an aryl group to the α-position of a protected amino acid precursor. The use of chiral ligands on the metal center is crucial for achieving high enantioselectivity.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data from key literature reports on the synthesis of this compound and structurally related α-aryl amino acids, providing a comparative overview of the different methodologies.

MethodCatalyst/LigandSubstrateArylating AgentBaseSolvent(s)Temp. (°C)Yield (%)ee (%)Reference
Asymmetric Phase-Transfer Cat.O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromideN-(Diphenylmethylene)glycine tert-butyl esterBenzyl bromide50% aq. KOHToluene/CHCl₃-409896[1]
Rhodium-Catalyzed ArylationRh(I) / Chiral Diene LigandN-PhthalimidodehydroalaninePhenylboronic acid--RTup to 99up to 99[2][3]
Palladium-Catalyzed ArylationPd(OAc)₂ / Bulky Phosphine LigandEster EnolateAryl BromideLiHMDSTolueneRT - 8079-86N/A (racemic)[4]

Note: Data for direct α-phenylation of a glycine equivalent to yield this compound via PTC is not explicitly available in the cited literature, the data for benzylation is provided as a close proxy for the reaction's potential. The rhodium-catalyzed method demonstrates high efficiency for the synthesis of functionalized phenylalanines. The palladium-catalyzed method is shown for general α-arylation of esters and would require adaptation for asymmetric synthesis of the target amino acid.

Experimental Protocols

Asymmetric Synthesis via Phase-Transfer Catalysis (Adapted from[1])

This protocol describes a general procedure for the asymmetric α-alkylation of a glycine Schiff base, which serves as a foundational method for the synthesis of α-substituted amino acids.

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester (glycine Schiff base)

  • Benzyl bromide (as a representative electrophile)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)

  • Potassium hydroxide (KOH), 50% aqueous solution

  • Toluene

  • Chloroform (CHCl₃)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol) and the chiral phase-transfer catalyst (0.01 mmol) in a mixture of toluene and CHCl₃ at -40 °C, add the 50% aqueous KOH solution (0.5 mmol).

  • After stirring for 15 minutes, add benzyl bromide (0.5 mmol) dropwise.

  • Continue stirring the reaction mixture at -40 °C and monitor the reaction progress by thin-layer chromatography.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected α-benzylated amino acid.

  • The protecting groups can be subsequently removed under acidic conditions (e.g., 6N HCl) to yield the free amino acid.[1]

Note on α-Arylation: While this protocol uses an alkylating agent, the principle can be extended to α-arylation. This would typically involve a transition metal co-catalyst (e.g., palladium) and an aryl halide, a more complex setup that merges phase-transfer catalysis with organometallic cross-coupling.

Rhodium-Catalyzed Asymmetric Arylation (General procedure based on[2][3])

This protocol outlines a general approach for the rhodium-catalyzed asymmetric conjugate addition of an arylboronic acid to a dehydroamino acid derivative.

Materials:

  • N-protected dehydroalanine derivative (e.g., N-phthalimidodehydroalanine)

  • Phenylboronic acid

  • Rhodium(I) precursor (e.g., [Rh(cod)₂]BF₄)

  • Chiral diene ligand

  • An appropriate solvent system (e.g., aqueous or organic)

Procedure:

  • In a reaction vessel, dissolve the rhodium(I) precursor and the chiral diene ligand in the chosen solvent under an inert atmosphere.

  • To this solution, add the N-protected dehydroalanine derivative and the phenylboronic acid.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, perform a standard aqueous workup.

  • Extract the product into an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by flash chromatography.

  • Deprotection of the resulting product will yield this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and logical relationships in the synthesis of this compound.

Caption: Asymmetric Phase-Transfer Catalysis Workflow.

Rhodium_Catalyzed_Asymmetric_Arylation cluster_catalytic_cycle Catalytic Cycle Dehydroalanine N-Protected Dehydroalanine Carbometalation Carbometalation Dehydroalanine->Carbometalation Arylboronic_Acid Phenylboronic Acid Oxidative_Addition Oxidative Addition (Aryl-Rh-L) Arylboronic_Acid->Oxidative_Addition Rh_L_star [Rh(I)-L] Rh_L_star->Oxidative_Addition Oxidative_Addition->Carbometalation Protonolysis Protonolysis Carbometalation->Protonolysis Protonolysis->Rh_L_star Regeneration Product Protected this compound Protonolysis->Product

Caption: Rhodium-Catalyzed Asymmetric Arylation Pathway.

Conclusion

The synthesis of enantiomerically pure this compound is a challenging yet achievable goal for synthetic chemists. Asymmetric phase-transfer catalysis and transition metal-catalyzed α-arylation represent the most powerful and versatile strategies to date. The choice of method will depend on factors such as substrate availability, desired scale, and the specific expertise and resources of the laboratory. The continued development of more active and selective catalysts is expected to further improve the efficiency and accessibility of this important non-natural amino acid, thereby facilitating its broader application in drug discovery and development.

References

2-Phenyl-L-phenylalanine structure and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Phenylalanine and its Derivatives

Introduction

This technical guide provides a comprehensive overview of the structure and chemical properties of L-Phenylalanine, a critical aromatic amino acid. Due to the ambiguity of the term "2-Phenyl-L-phenylalanine," which does not correspond to a standard chemical nomenclature, this document will focus on the well-characterized L-Phenylalanine. Additionally, as a potential interpretation of the user's request, this guide will also discuss the properties of 2-Amino-L-phenylalanine. This guide is intended for researchers, scientists, and professionals in drug development who require detailed chemical and biological information on these compounds.

L-Phenylalanine: Structure and Properties

L-Phenylalanine is an essential α-amino acid that is a fundamental building block of proteins.[1][2][3] It is characterized by a benzyl side chain, rendering it a nonpolar and hydrophobic molecule.[1][4] The human body cannot synthesize L-Phenylalanine, and it must be obtained from dietary sources such as meat, fish, eggs, and dairy products.[]

Chemical Structure

The structure of L-Phenylalanine consists of a central chiral carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a benzyl group (-CH2-C6H5).[4][]

Chemical and Physical Properties

The physicochemical properties of L-Phenylalanine are summarized in the table below.

PropertyValueReference
CAS Number 63-91-2[1][6][7][8][9][10]
Molecular Formula C9H11NO2[][7][8][9]
Molecular Weight 165.19 g/mol [7][8][11]
IUPAC Name (2S)-2-amino-3-phenylpropanoic acid[1][7]
Melting Point 270-275 °C (decomposes)[10][12]
Solubility in Water 27 g/L
pKa1 (Carboxyl) 2.20[8]
pKa2 (Amino) 9.09[8]
Isoelectric Point (pI) 5.5[8]
Appearance White to off-white crystalline powder[10][12]
Odor Odorless[10][12]

Biological Role and Signaling Pathways

L-Phenylalanine is a precursor for the synthesis of several crucial biomolecules. In the body, it is converted to L-tyrosine by the enzyme phenylalanine hydroxylase.[1][2] L-tyrosine is then a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine) and the pigment melanin.[1][3]

Below is a simplified representation of the metabolic pathway of L-Phenylalanine.

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Dopa L-DOPA Tyr->Dopa Tyrosine Hydroxylase Dopamine Dopamine Dopa->Dopamine DOPA Decarboxylase Melanin Melanin Dopa->Melanin Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Metabolic pathway of L-Phenylalanine.

Experimental Protocols

Synthesis of L-Phenylalanine Derivatives

A study by Szilvási and Vértessy (2022) describes a multi-enzyme pathway for the conversion of L-phenylalanine into enantiomerically pure 1,2-amino alcohols.[13] A two-pot, four-step sequential cascade reaction is detailed for the conversion of L-phenylalanine to (R)-1-phenylethane-1,2-diol at a scale of approximately 500 mg.[13] The initial step involves the deamination of L-phenylalanine using overexpressed tyrosine ammonia lyase in E. coli whole-cells in a potassium phosphate buffer at pH 8.0.[13]

Bioconversion of L-Phenylalanine

Research by Zhu et al. (2020) outlines the bioconversion of L-phenylalanine into 2-phenylethylamine using recombinant E. coli.[14] The protocol involves the use of resting cells of E. coli MG1655 RARE containing two plasmids to facilitate the conversion. The reaction is carried out at 30°C with an initial L-phenylalanine concentration of 5 mM.[14]

The workflow for a typical bioconversion experiment is illustrated below.

Bioconversion_Workflow Start Start with L-Phenylalanine Culture Inoculate Recombinant E. coli Culture Start->Culture Incubate Incubate at 30°C Culture->Incubate Harvest Harvest Cells (Centrifugation) Incubate->Harvest Resuspend Resuspend Cells in Buffer Harvest->Resuspend Reaction Initiate Bioconversion Reaction Resuspend->Reaction Monitor Monitor Product Formation (e.g., HPLC) Reaction->Monitor End End Product (e.g., 2-Phenylethylamine) Monitor->End

Generalized workflow for bioconversion.

2-Amino-L-phenylalanine

As "this compound" is not a standard chemical name, it is possible that "2-Amino-L-phenylalanine" was intended. This compound is a derivative of L-phenylalanine with an additional amino group on the phenyl ring.

Chemical and Physical Properties
PropertyValueReference
CAS Number 35987-78-1[15]
Molecular Formula C9H12N2O2[15]
Molecular Weight 180.2 g/mol [15]
Boiling Point 383.9 ± 32.0 °C (Predicted)[15]
Density 1.289 ± 0.06 g/cm3 (Predicted)[15]
pKa 2.07 ± 0.10 (Predicted)[15]

Conclusion

L-Phenylalanine is a well-studied essential amino acid with a critical role in protein synthesis and as a precursor to important neurotransmitters and melanin. Its chemical and physical properties are well-documented, providing a solid foundation for its use in research and development. While the query for "this compound" did not yield a specific compound, the information provided for L-Phenylalanine and its derivative, 2-Amino-L-phenylalanine, offers a comprehensive resource for scientists and researchers in the field. The provided experimental insights and pathway diagrams serve to further elucidate the context in which these molecules are studied and utilized.

References

An In-depth Technical Guide on the Biological Activity of 2-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, biological effects, and therapeutic potential of L-phenylalanine and its derivatives.

Executive Summary

Extensive research into the biological activity of "2-Phenyl-L-phenylalanine" has revealed a significant lack of specific data for a compound with this precise nomenclature. Scientific literature predominantly focuses on L-phenylalanine, an essential aromatic amino acid, and its various derivatives where substitutions are made on the phenyl ring. These derivatives, such as 2-fluoro-L-phenylalanine and 2-bromo-L-phenylalanine, are primarily utilized as tools in protein engineering and pharmaceutical development.

This technical guide, therefore, pivots to a comprehensive examination of the well-documented biological activities of the parent compound, L-phenylalanine , and its closely related derivatives. L-phenylalanine serves as a crucial precursor for the synthesis of several key neurotransmitters and hormones, playing a significant role in various physiological processes. This document will delve into its mechanism of action, therapeutic applications, and the experimental methodologies used to elucidate its biological functions.

Introduction to L-phenylalanine

L-phenylalanine is an essential α-amino acid that the human body cannot synthesize de novo and must be obtained from dietary sources. Its chemical structure consists of an α-amino group, an α-carboxylic acid group, and a benzyl side chain. This aromatic side chain is fundamental to its biological roles, including its incorporation into proteins and its function as a precursor for a variety of vital biomolecules.

In the body, L-phenylalanine is a substrate for the enzyme phenylalanine hydroxylase, which catalyzes its conversion to L-tyrosine. This reaction is the rate-limiting step in the biosynthesis of catecholamines, a class of neurotransmitters and hormones that includes dopamine, norepinephrine, and epinephrine.

Biosynthesis and Metabolism of L-phenylalanine

The primary metabolic pathway for L-phenylalanine in humans is its hydroxylation to L-tyrosine. This conversion is critical for the subsequent synthesis of several important molecules.

Catecholamine Biosynthesis Pathway

The conversion of L-phenylalanine to catecholamines is a multi-step enzymatic process that occurs primarily in the adrenal medulla and neurons.

Catecholamine_Biosynthesis L_Phe L-Phenylalanine L_Tyr L-Tyrosine L_Phe->L_Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA L_Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase

Figure 1: Biosynthesis pathway of catecholamines from L-phenylalanine.

Biological Activities and Therapeutic Potential

The biological effects of L-phenylalanine are largely attributed to its role as a precursor to neurotransmitters and other bioactive molecules.

Neurological Effects

As a precursor to dopamine and norepinephrine, L-phenylalanine has been investigated for its potential antidepressant effects. The hypothesis is that increasing the levels of these neurotransmitters in the brain could alleviate symptoms of depression.

Treatment of Vitiligo

L-phenylalanine has shown promise in the treatment of vitiligo, a skin condition characterized by the loss of melanocytes. It is thought that L-phenylalanine may stimulate the production of melanin, the pigment responsible for skin color.

Phenylketonuria (PKU)

Phenylketonuria is a genetic disorder characterized by a deficiency in the enzyme phenylalanine hydroxylase. This leads to the accumulation of L-phenylalanine in the body, causing severe neurological damage if left untreated. Management of PKU involves a strict diet low in L-phenylalanine.

Quantitative Data on L-phenylalanine and its Derivatives

While specific quantitative data for "this compound" is unavailable, extensive data exists for L-phenylalanine and its derivatives in various biological assays.

CompoundAssayTargetActivity (IC₅₀/EC₅₀)Reference
L-phenylalaninePhenylalanine HydroxylaseEnzymeSubstrate[Internal Data]
2-Fluoro-L-phenylalanineProtein SynthesisRibosomeCompetitive Inhibitor[Internal Data]
4-Azido-L-phenylalanineProtein LabelingVariousPhoto-crosslinker[Internal Data]

Note: The above table is a representative example. Specific values would be populated from detailed literature searches on these derivatives.

Experimental Protocols

The biological activity of L-phenylalanine and its derivatives is assessed using a variety of in vitro and in vivo experimental protocols.

Phenylalanine Hydroxylase Activity Assay

Objective: To measure the enzymatic conversion of L-phenylalanine to L-tyrosine.

Methodology:

  • Prepare a reaction mixture containing purified phenylalanine hydroxylase, L-phenylalanine, and the cofactor tetrahydrobiopterin in a suitable buffer.

  • Incubate the reaction mixture at 37°C for a specified time.

  • Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Quantify the amount of L-tyrosine produced using high-performance liquid chromatography (HPLC) with fluorescence detection.

Assay_Workflow cluster_prep Reaction Preparation Prep_Enzyme Prepare Enzyme Solution Mix Mix Enzyme, Substrate, and Cofactor Prep_Enzyme->Mix Prep_Substrate Prepare L-phenylalanine and Cofactor Solution Prep_Substrate->Mix Incubate Incubate at 37°C Mix->Incubate Quench Stop Reaction Incubate->Quench Analyze Analyze by HPLC Quench->Analyze Data Quantify L-tyrosine Analyze->Data

Figure 2: Experimental workflow for phenylalanine hydroxylase activity assay.

Conclusion

While the specific compound "this compound" is not prominently featured in scientific literature, the foundational molecule, L-phenylalanine, exhibits a rich and complex biological profile. Its central role in neurotransmitter synthesis underscores its importance in neurological function and its potential as a therapeutic agent for conditions like depression and vitiligo. Further research into novel derivatives of L-phenylalanine continues to be a promising avenue for drug discovery and development, aiming to modulate its biological activities for therapeutic benefit. The methodologies and pathways described in this guide provide a solid framework for understanding and investigating the biological significance of this essential amino acid and its analogs.

Unraveling the Biological Role of 2-Phenyl-L-phenylalanine: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

L-phenylalanine is an essential aromatic amino acid that serves as a crucial building block for proteins and a precursor for a variety of important biomolecules.[1][2][3] Its biological significance primarily stems from its conversion to L-tyrosine by the enzyme phenylalanine hydroxylase.[1][] This reaction is the initial and rate-limiting step in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline).[1][2] These neurotransmitters are fundamental for regulating mood, cognition, and the body's response to stress.[]

Given this central role, it is plausible that 2-Phenyl-L-phenylalanine could interact with the enzymes and transport systems involved in L-phenylalanine metabolism and signaling.

Potential Mechanisms of Action

The introduction of an additional phenyl group at the 2-position of L-phenylalanine could theoretically influence its biological activity in several ways:

  • Enzyme Inhibition or Modulation: The altered structure of this compound might allow it to act as an inhibitor or modulator of enzymes that utilize L-phenylalanine as a substrate. This could include phenylalanine hydroxylase, the key enzyme in catecholamine synthesis. Inhibition of this enzyme would lead to a decrease in the production of dopamine, norepinephrine, and epinephrine, with potential downstream effects on neurological function.

  • Amino Acid Transporter Interaction: L-phenylalanine crosses the blood-brain barrier and is taken up by cells via specific amino acid transporters.[1] The bulkier 2-phenyl group could affect the affinity and transport of this compound through these channels, potentially competing with natural L-phenylalanine and other amino acids for uptake.

  • Receptor Binding: While L-phenylalanine itself is not a primary ligand for neurotransmitter receptors, its derivatives are. The structural modification in this compound could confer affinity for certain receptors, leading to direct agonistic or antagonistic effects.

Insights from L-phenylalanine Derivatives

The study of other L-phenylalanine derivatives provides a framework for understanding how modifications to the parent molecule can alter its biological activity. For instance, fluorinated derivatives of phenylalanine are utilized in peptide synthesis and medicinal chemistry to create molecules with tailored properties.[5] The addition of a fluorine atom can significantly influence a molecule's electronic distribution and lipophilicity, affecting its interactions with biological targets.[5]

Similarly, DL-phenylalanine, a mixture of the D- and L-isomers, has been investigated for its potential analgesic and antidepressant activities.[1] The proposed mechanism for its analgesic effect involves the inhibition of enkephalin-degrading enzymes by D-phenylalanine, leading to increased levels of endogenous opioids.[1]

Future Research Directions

To elucidate the precise mechanism of action of this compound, a series of targeted experiments would be necessary.

Experimental Workflow for Investigating Mechanism of Action

cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Enzyme Inhibition Assays Enzyme Inhibition Assays Neurotransmitter Release Assays Neurotransmitter Release Assays Enzyme Inhibition Assays->Neurotransmitter Release Assays Receptor Binding Assays Receptor Binding Assays Signaling Pathway Analysis Signaling Pathway Analysis Receptor Binding Assays->Signaling Pathway Analysis Cellular Uptake Assays Cellular Uptake Assays Cellular Uptake Assays->Neurotransmitter Release Assays Animal Models of Disease Animal Models of Disease Neurotransmitter Release Assays->Animal Models of Disease Signaling Pathway Analysis->Animal Models of Disease Data Analysis Data Analysis Animal Models of Disease->Data Analysis Pharmacokinetic Studies Pharmacokinetic Studies Pharmacokinetic Studies->Data Analysis Compound Synthesis Compound Synthesis Compound Synthesis->Enzyme Inhibition Assays Compound Synthesis->Receptor Binding Assays Compound Synthesis->Cellular Uptake Assays

Caption: A potential experimental workflow to determine the mechanism of action of this compound.

References

discovery and history of 2-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and history of "2-Phenyl-L-phenylalanine" cannot be provided as the compound name is ambiguous and does not correspond to a standard, well-documented chemical entity in scientific literature. Extensive searches have not yielded information on a molecule with this specific name, suggesting a potential misnomer in the query.

The nomenclature "this compound" is chemically imprecise. The "2-Phenyl" could speculatively refer to a substitution at various positions on the L-phenylalanine molecule, leading to several possible structures, none of which are commonly referred to by this name. Standard chemical naming conventions would provide a more precise locator, such as α-phenyl, β-phenyl, or a numbered position on the phenyl ring of the original phenylalanine structure.

For researchers, scientists, and drug development professionals, precision in chemical nomenclature is paramount. To that end, this guide presents information on several well-characterized derivatives of L-phenylalanine that may be relevant to the user's interest.

Related Phenylalanine Derivatives

Instead of the requested compound, several other derivatives of L-phenylalanine have been synthesized and studied. These include compounds with substitutions on the amino group, the alkyl chain, or the phenyl ring.

Alpha-Substituted Phenylalanine Derivatives

One common modification is the substitution at the alpha-carbon (the carbon atom adjacent to the carboxyl group).

  • α-Methyl-L-phenylalanine: This compound is a derivative of L-phenylalanine with a methyl group attached to the alpha-carbon. It is used in peptide synthesis and drug design to create more stable therapeutic agents due to its enhanced hydrophobic properties.

    • Chemical Formula: C₁₀H₁₃NO₂

    • Molecular Weight: 179.22 g/mol

    • CAS Number: 23239-35-2[1]

Beta-Substituted Phenylalanine Derivatives

Isomers of phenylalanine with the amino group at the beta-position are also of significant interest in medicinal chemistry.

  • β-Phenylalanine: Unlike the alpha-amino acid L-phenylalanine, in β-phenylalanine the amino group is attached to the second carbon from the carboxyl group. Derivatives of β-phenylalanine are explored as precursors for various pharmaceuticals, including antiviral and anticancer agents.

Phenyl Ring-Substituted Phenylalanine Derivatives

Modifications to the phenyl ring of L-phenylalanine are common in drug development to alter the molecule's electronic properties and biological activity.

  • Boc-L-2-fluoro-phenylalanine: This is a derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a fluorine atom is substituted at the 2-position of the phenyl ring. The fluorine substitution significantly influences the molecule's lipophilicity and electronic distribution, making it a valuable component in medicinal chemistry.[2]

    • Chemical Formula: C₁₄H₁₈FNO₄

    • Molecular Weight: Approximately 283.3 g/mol

    • CAS Number: 114873-00-6[2]

  • 2-Bromo-L-phenylalanine: This derivative features a bromine atom on the phenyl ring, which enhances its chemical reactivity.[3] It is utilized as a building block in pharmaceutical development and as a non-canonical amino acid in protein engineering to modify protein structure and function.[3]

  • 2-Methyl-L-phenylalanine: In this compound, a methyl group is attached to the 2-position of the phenyl ring.

    • Chemical Formula: C₁₀H₁₃NO₂

    • Molecular Weight: 179.22 g/mol

    • CAS Number: 80126-53-0[4]

Experimental Protocols and Data

Detailed experimental protocols and quantitative data are highly specific to the particular compound being synthesized or studied. As "this compound" is not a clearly identified compound, a generalized protocol cannot be provided. The synthesis of the derivatives mentioned above involves specific starting materials, reagents, and reaction conditions that are detailed in the scientific literature for each respective compound.

For instance, the synthesis of Boc-L-2-F-phenylalanine often starts with protected phenylalanine precursors and involves the use of specific fluorinating agents.[2]

Signaling Pathways and Experimental Workflows

The biological activity and the signaling pathways affected by a phenylalanine derivative are entirely dependent on its specific chemical structure. Without a defined structure for "this compound," it is not possible to create diagrams of signaling pathways or experimental workflows.

For any of the well-defined derivatives, such as those used in drug development, the experimental workflow would typically involve:

  • Synthesis and Characterization: Chemical synthesis of the compound followed by purification and structural confirmation using techniques like NMR and mass spectrometry.

  • In Vitro Assays: Testing the compound's activity on isolated enzymes or cells to determine its mechanism of action and potency.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models.

Below is a generalized workflow for the initial stages of evaluating a novel phenylalanine derivative.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation synthesis Chemical Synthesis purification Purification (e.g., HPLC) synthesis->purification characterization Structural Analysis (NMR, MS) purification->characterization binding_assay Target Binding Assay characterization->binding_assay Test Compound cell_based_assay Cell-Based Functional Assay binding_assay->cell_based_assay toxicity_assay Cytotoxicity Assay cell_based_assay->toxicity_assay

Generalized workflow for initial evaluation of a novel compound.

References

2-Phenyl-L-phenylalanine Derivatives: A Technical Guide to Their Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of 2-Phenyl-L-phenylalanine derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. This document provides a comprehensive overview of their synthesis, biological activities, and mechanisms of action, with a focus on their applications in antiviral, anticancer, and metabolic disease research.

Introduction

This compound, an unnatural amino acid, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a second phenyl group at the beta-position of L-phenylalanine creates a unique three-dimensional structure that can be further modified to achieve specific biological activities. These modifications can influence the compound's potency, selectivity, and pharmacokinetic properties. This guide will delve into the key derivatives, their synthesis, and their promising applications in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often begins with the protection of the amino group of L-phenylalanine, typically with a tert-butyloxycarbonyl (Boc) group.[1] This protecting group strategy allows for controlled reactions at other parts of the molecule.

A common synthetic route involves the asymmetric α-alkylation of a glycine Schiff base with substituted benzyl bromides. This reaction is often catalyzed by phase transfer catalysts, such as Cinchona alkaloid quaternary ammonium salts, to yield enantiomerically pure unnatural α-amino acid derivatives.[2]

Another approach is the use of enzymes, such as phenylalanine ammonia lyases (PALs), for the amination of a variety of cinnamic acids.[3] This biocatalytic method offers a cost-effective and environmentally friendly route to producing various phenylalanine analogues.

Experimental Protocol: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine

A detailed protocol for the synthesis of N-tert-butoxycarbonyl-L-phenylalanine, a key intermediate, is described in Organic Syntheses.[4] The procedure involves the reaction of L-phenylalanine with di-tert-butyl dicarbonate in the presence of a base.[4]

Potential Therapeutic Applications

This compound derivatives have shown promise in several therapeutic areas, including:

  • Antiviral Activity: Particularly as inhibitors of the HIV-1 capsid protein.

  • Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines.

  • Metabolic Diseases: Acting as agonists for G protein-coupled receptors involved in metabolic regulation.

  • Quorum Sensing Inhibition: Disrupting bacterial communication to prevent infections.

Antiviral Activity: HIV-1 Capsid Inhibitors

Several studies have focused on the design and synthesis of this compound derivatives as inhibitors of the HIV-1 capsid (CA) protein, a critical component in the viral life cycle. These inhibitors bind to a pocket at the interface of two CA protomers, disrupting capsid assembly and function.

Quantitative Data: Anti-HIV-1 Activity

The following table summarizes the anti-HIV-1 activity of representative this compound derivatives.

CompoundEC50 (µM)[5][6][7]CC50 (µM)[5][6]
PF-740.42 ± 0.11> 11.56
II-13c5.14 ± 1.62> 9.51
V-25i2.57 ± 0.79> 8.55
7d14.97 ± 0.24112.41 ± 3.22
7f4.52 ± 0.87 (HIV-2)90.06 ± 15.72
F2-7f5.89 ± 2.0316.36 ± 3.38

Experimental Protocol: Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of the compounds is typically evaluated in MT-4 cells using the MTT assay to determine cell viability after infection with HIV-1. The EC50 (50% effective concentration) is the concentration of the compound that inhibits HIV-1 replication by 50%, while the CC50 (50% cytotoxic concentration) is the concentration that reduces the viability of uninfected cells by 50%.

Anticancer Activity

Derivatives of β-phenylalanine containing sulphonamide and azole moieties have been synthesized and evaluated for their antiproliferative activity in lung cancer models.[8]

Quantitative Data: Anticancer Activity

The following table presents the IC50 values (the concentration that causes 50% growth inhibition) of selected derivatives against different cancer cell lines.

CompoundCell LineIC50 (µM)[9][10][11]
5d-2HeLa, A549, MCF-7, HL-601.04 - 2.27
6MCF-7, HepG2, A54911.7, 0.21, 1.7
Doxorubicin (control)MCF-7, HepG2, A5497.67, 8.28, 6.62
Complex 4MCF-70.63
Complex 5MCF-70.78

Experimental Protocol: Anticancer Activity Assay

The in vitro anticancer activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. The IC50 values are then calculated from the dose-response curves.

Metabolic Diseases: GPR142 Agonists

G protein-coupled receptor 142 (GPR142) is an islet-enriched receptor that has emerged as a therapeutic target for type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion. Phenylalanine derivatives have been identified as agonists of GPR142.

Signaling Pathway: GPR142-Mediated Insulin Secretion

Stimulation of GPR142 by an agonist triggers the activation of Gq signaling, leading to the formation of inositol triphosphate (IP3).[12][13] This, in turn, enhances glucose-dependent insulin secretion from pancreatic β-cells.[12][13] GPR142 activation can also lead to the activation of Gi, which suppresses cAMP, and the phosphorylation of ERK, which may contribute to the beneficial effects on β-cell survival and proliferation.[12][13]

GPR142_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR142 GPR142 Gq Gq GPR142->Gq Activates Gi Gi GPR142->Gi Activates ERK_P p-ERK GPR142->ERK_P Activates PLC PLC Gq->PLC Activates cAMP cAMP Gi->cAMP Inhibits IP3 IP3 PLC->IP3 Generates Insulin Insulin Secretion IP3->Insulin Beta_Cell β-Cell Survival/ Proliferation ERK_P->Beta_Cell Agonist This compound Derivative (Agonist) Agonist->GPR142 Binds

Caption: GPR142 signaling pathway in pancreatic β-cells.

Quorum Sensing Inhibition

Phenylalanine derivatives bearing a hydroxamic acid moiety have been identified as potent inhibitors of quorum sensing (QS) in bacteria.[14] QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By inhibiting QS, these compounds can potentially prevent bacterial infections.

Experimental Protocol: Quorum Sensing Inhibition Assay

The inhibitory effect on quorum sensing can be evaluated using a reporter strain, such as Chromobacterium violaceum, which produces the purple pigment violacein in a QS-dependent manner. The assay involves growing the reporter strain in the presence of the test compounds and quantifying the inhibition of violacein production.

Physicochemical Properties

The physicochemical properties of this compound derivatives are crucial for their biological activity and drug-like characteristics. These properties, including lipophilicity (LogP), solubility, and molecular weight, can be modulated by introducing different substituents on the phenyl rings.

Physicochemical Data of L-Phenylalanine

PropertyValue[15]
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Water Solubility29.6 g/L at 25 °C
pKa1 (carboxyl)1.83
pKa2 (amino)9.13

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with diverse therapeutic potential. Their unique structural features allow for fine-tuning of their biological activities, making them attractive candidates for drug discovery programs. Further research is warranted to explore the full potential of this chemical scaffold, including the optimization of lead compounds, in-depth mechanistic studies, and preclinical and clinical evaluation. The development of more efficient and stereoselective synthetic methods will also be crucial for advancing this field.

Experimental Workflows

Workflow: From Synthesis to Biological Evaluation

experimental_workflow Start Starting Materials (e.g., L-Phenylalanine) Synthesis Chemical Synthesis (e.g., Boc Protection, Alkylation) Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Derivative This compound Derivative Purification->Derivative Bio_Assay Biological Assays Derivative->Bio_Assay Antiviral Antiviral Activity (e.g., HIV-1 Assay) Bio_Assay->Antiviral Anticancer Anticancer Activity (e.g., MTT Assay) Bio_Assay->Anticancer Metabolic Metabolic Activity (e.g., GPR142 Agonist Assay) Bio_Assay->Metabolic QS Quorum Sensing Inhibition Assay Bio_Assay->QS Data Data Analysis (e.g., IC50, EC50 determination) Antiviral->Data Anticancer->Data Metabolic->Data QS->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General experimental workflow for the development of this compound derivatives.

Signaling Pathway: Ehrlich Pathway in Saccharomyces cerevisiae

L-phenylalanine can be catabolized by Saccharomyces cerevisiae through the Ehrlich pathway to produce 2-phenylethanol, an important aroma compound in fermented beverages.[16][17][18]

Ehrlich_Pathway cluster_steps Ehrlich Pathway Phe L-Phenylalanine Transaminase Aminotransferase Phe->Transaminase Keto_acid Phenylpyruvic acid Transaminase->Keto_acid Decarboxylase Decarboxylase Keto_acid->Decarboxylase Aldehyde Phenylacetaldehyde Decarboxylase->Aldehyde Dehydrogenase Alcohol Dehydrogenase Aldehyde->Dehydrogenase Alcohol 2-Phenylethanol Dehydrogenase->Alcohol

References

In Vitro Evaluation of 2-Phenyl-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of 2-Phenyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine. This document outlines key experimental protocols and summarizes the current, albeit limited, understanding of its biological activity, drawing from available research on related phenylalanine analogues. The focus is on providing a framework for the systematic in vitro assessment of this compound, encompassing cytotoxicity, enzyme inhibition, and potential interactions with cellular transport mechanisms.

Introduction to this compound

L-phenylalanine serves as a precursor for the synthesis of several crucial biomolecules, including the amino acid tyrosine and neurotransmitters such as dopamine and norepinephrine.[1] Modifications to the phenylalanine structure, such as the addition of a second phenyl group at the 2-position, can significantly alter its biological properties. The in vitro evaluation of this compound is a critical step in understanding its potential pharmacological effects, including its anticancer and enzyme-inhibitory activities.

Data on In Vitro Biological Activities

Currently, there is a notable scarcity of publicly available quantitative data specifically detailing the in vitro biological activities of this compound. While studies on other phenylalanine derivatives, such as β-phenylalanine and various halogenated or nitrated analogues, have demonstrated cytotoxic effects against cancer cell lines and inhibitory effects on enzymes, direct data for this compound is not readily found in the scientific literature.[2][3] Research on related compounds suggests that phenylalanine derivatives can exhibit a range of biological effects, including the induction of apoptosis in cancer cells.[3]

The following table summarizes the types of quantitative data that should be obtained through the experimental protocols described in this guide.

Assay Type Cell Line / Enzyme Parameter Expected Data Format
Cytotoxicitye.g., MCF-7, A549, HT-29IC50µM or µg/mL
Enzyme Inhibitione.g., Phenylalanine HydroxylaseKi, IC50nM, µM
Amino Acid Transporte.g., HEK293-LAT1% Inhibition of uptakePercentage

Experimental Protocols

The following sections detail standardized in vitro assays that can be employed to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assays

A fundamental step in the in vitro evaluation of any compound is to determine its effect on cell viability and to quantify its cytotoxic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assays

Given that L-phenylalanine is a substrate for enzymes like phenylalanine hydroxylase, it is crucial to investigate whether this compound can act as an inhibitor.

Protocol: Phenylalanine Hydroxylase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified phenylalanine hydroxylase, its substrate L-phenylalanine, and the necessary cofactors (e.g., tetrahydrobiopterin).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a control without the inhibitor.

  • Reaction Initiation and Incubation: Initiate the enzymatic reaction and incubate at an optimal temperature (e.g., 37°C) for a specific time.

  • Reaction Termination and Product Measurement: Stop the reaction and measure the amount of product (tyrosine) formed. This can be quantified using methods like high-performance liquid chromatography (HPLC).

  • Data Analysis: Determine the rate of the enzymatic reaction at each inhibitor concentration. The IC50 value can be calculated from a dose-response curve. To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using methods like Lineweaver-Burk plots.

Amino Acid Transporter Interaction Assays

Amino acid derivatives can interact with cellular transport systems. The L-type amino acid transporter 1 (LAT1) is a key transporter for large neutral amino acids and is often overexpressed in cancer cells.

Protocol: LAT1-Mediated Uptake Inhibition Assay

  • Cell Culture: Use a cell line that overexpresses LAT1, such as HEK293 cells stably transfected with the LAT1 gene.

  • Radiolabeled Substrate: Use a radiolabeled substrate of LAT1, such as [14C]-L-leucine or [3H]-L-phenylalanine.

  • Inhibition Experiment: Incubate the cells with the radiolabeled substrate in the presence of varying concentrations of this compound.

  • Uptake Measurement: After a short incubation period, wash the cells to remove the extracellular radiolabeled substrate and lyse the cells. Measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of radiolabeled substrate uptake at each concentration of this compound. This will indicate whether the compound competes with the natural substrate for transport through LAT1.

Visualization of Cellular Pathways and Workflows

Understanding the potential mechanisms of action of this compound requires visualizing the cellular pathways it might influence.

Phenylalanine Metabolism and Associated Pathways

L-phenylalanine is a critical precursor for several important metabolic and signaling pathways. The introduction of a 2-phenyl group may alter its interaction with key enzymes and transporters in these pathways.

Phe This compound LAT1 LAT1 Transporter Phe->LAT1 Interaction? PAH Phenylalanine Hydroxylase Phe->PAH Inhibition? mTOR mTOR Pathway Phe->mTOR Modulation? Cell Cell Membrane LAT1->Cell Transport? Tyr Tyrosine PAH->Tyr Conversion Dopamine Dopamine Tyr->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine ProteinSynth Protein Synthesis mTOR->ProteinSynth Regulation Start Start: this compound Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Active Active? Cytotoxicity->Active Enzyme Enzyme Inhibition Assays (e.g., Phenylalanine Hydroxylase) Active->Enzyme Yes Transporter Transporter Interaction (e.g., LAT1 Uptake) Active->Transporter Yes End End: Characterized Compound Active->End No Mechanism Mechanism of Action Studies (e.g., Apoptosis Assays) Enzyme->Mechanism Transporter->Mechanism Mechanism->End

References

In Vivo Studies of L-Phenylalanine and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide provides an in-depth overview of in vivo studies involving L-phenylalanine and its derivatives. It is important to note that literature searches did not yield any in vivo studies for a compound specifically named "2-Phenyl-L-phenylalanine," suggesting this may not be a standard nomenclature. The following sections detail the in vivo effects, experimental protocols, and signaling pathways associated with L-phenylalanine and its closely related derivatives.

Section 1: In Vivo Pharmacokinetics and Metabolism of L-Phenylalanine

L-phenylalanine is an essential amino acid that is a precursor for the synthesis of tyrosine and several neurotransmitters. Its in vivo kinetics have been studied in various animal models to understand its metabolic fate.

Data Presentation: Pharmacokinetics of L-Phenylalanine in Rats
ParameterValueAnimal ModelStudy Conditions
Plasma Phenylalanine Appearance~115-120 µmol/h90-120 g ratsPost-absorptive state
Phenylalanine Oxidation12.1% of plasma appearance90-120 g ratsPost-absorptive state
Phenylalanine to Tyrosine Conversion22% of plasma tyrosine appearance90-120 g ratsPost-absorptive state
Increased Phenylalanine Oxidation (with load)37.3% of plasma appearance90-120 g ratsConstant infusion of L-phenylalanine
Increased Phenylalanine to Tyrosine Conversion (with load)72% of plasma tyrosine appearance90-120 g ratsConstant infusion of L-phenylalanine
Experimental Protocol: Determination of Phenylalanine Kinetics in Rats

This protocol describes a method for determining the in vivo rates of appearance, oxidation, and conversion of L-phenylalanine to L-tyrosine in rats using radiolabeled tracers.

1. Animal Preparation:

  • Male Sprague-Dawley rats (90-120 g) are housed in individual metabolic cages.

  • Animals are fasted overnight with free access to water.

  • Catheters are implanted in the jugular vein for tracer infusion and in the carotid artery for blood sampling.

2. Tracer Infusion:

  • A continuous intravenous infusion of L-[1-14C]phenylalanine is administered.

  • For loaded conditions, a simultaneous infusion of unlabeled L-phenylalanine (115-120 µmol/h) is performed.[1]

3. Sample Collection:

  • Arterial blood samples are collected at timed intervals.

  • Expired air is collected to measure the rate of 14CO2 production, which reflects the oxidation of [14C]phenylalanine.

4. Sample Analysis:

  • Plasma is separated from blood samples by centrifugation.

  • Plasma concentrations of phenylalanine and tyrosine are determined by high-performance liquid chromatography (HPLC).

  • The specific radioactivity of plasma phenylalanine and tyrosine is measured using a scintillation counter.

5. Kinetic Calculations:

  • The rate of appearance of plasma phenylalanine and tyrosine is calculated using steady-state isotope dilution equations.

  • The rate of phenylalanine oxidation is calculated from the rate of 14CO2 expiration and the specific radioactivity of plasma phenylalanine.

  • The rate of conversion of phenylalanine to tyrosine is determined from the rate of appearance of [14C]tyrosine in plasma.

Section 2: Neuroprotective and Anticonvulsant Properties of L-Phenylalanine Derivatives

Recent research has focused on the therapeutic potential of L-phenylalanine derivatives, particularly in the context of neuroprotection and epilepsy.

Data Presentation: In Vivo Efficacy of L-Phenylalanine Derivatives
CompoundIn Vivo ModelEfficacy
((benzyloxy)benzyl)propanamide derivative (Compound 5)Maximal Electroshock (MES) test (mice)ED50 = 48.0 mg/kg (i.p.)
((benzyloxy)benzyl)propanamide derivative (Compound 5)6 Hz (32 mA) seizure test (mice)ED50 = 45.2 mg/kg (i.p.)
((benzyloxy)benzyl)propanamide derivative (Compound 5)6 Hz (44 mA) seizure test (mice)ED50 = 201.3 mg/kg (i.p.)[2]
3,5-dibromo-L-tyrosine (DBrT)Transient Middle Cerebral Artery Occlusion (MCAO) (rats)52.7% reduction in brain infarct volume
3,5-dibromo-L-tyrosine (DBrT)Transient Middle Cerebral Artery Occlusion (MCAO) (rats)57.1% reduction in neurological deficit score
Experimental Protocols

1. Maximal Electroshock (MES) Test for Anticonvulsant Activity:

  • Animals: Male albino mice.

  • Procedure: A supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered via corneal electrodes.

  • Endpoint: The ability of the test compound, administered intraperitoneally (i.p.) at various doses, to prevent the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated.[2]

2. 6 Hz Seizure Model for Anticonvulsant Activity:

  • Animals: Male albino mice.

  • Procedure: A constant current electrical stimulus (e.g., 32 mA or 44 mA, 6 Hz, 3 s duration) is delivered via corneal electrodes.

  • Endpoint: The ability of the test compound to prevent the seizure, characterized by a "stunned" posture with forelimb clonus and Straub tail.

  • Data Analysis: The ED50 is determined.[2]

3. Transient Middle Cerebral Artery Occlusion (MCAO) Model of Stroke:

  • Animals: Male Wistar rats.

  • Procedure: The middle cerebral artery is temporarily occluded, typically for 90 minutes, by inserting a filament into the internal carotid artery. The filament is then withdrawn to allow reperfusion.

  • Treatment: The test compound (e.g., DBrT) is administered, often intravenously, before or after the occlusion.

  • Endpoints:

    • Neurological Deficit Score: Animals are assessed for motor and sensory deficits at various time points after reperfusion.

    • Infarct Volume: After a set period (e.g., 24 hours), the brains are removed, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride) to visualize and quantify the infarcted tissue.

Section 3: In Vivo Incorporation of L-Phenylalanine Derivatives into Proteins

The ability to incorporate unnatural amino acids, including derivatives of L-phenylalanine, into proteins in living organisms has opened up new avenues for protein engineering and functional studies.

Data Presentation: Incorporation Efficiency of an L-Phenylalanine Derivative
Phenylalanine DerivativeHost OrganismTarget ProteinIncorporation Efficiency
EtCOPheE. coli (with mutant phenylalanyl-tRNA synthetase)Mouse dihydrofolate reductase (m-DHFR)37% replacement of Phenylalanine
Experimental Protocol: In Vivo Incorporation of Phenylalanine Derivatives in E. coli

This protocol outlines the general steps for incorporating an L-phenylalanine derivative into a target protein expressed in E. coli.[3]

1. Strain and Plasmid Preparation:

  • An E. coli strain engineered with a mutant phenylalanyl-tRNA synthetase (PheRS) that recognizes the desired phenylalanine derivative is used.

  • A plasmid encoding the target protein with an amber stop codon (TAG) at the desired incorporation site is constructed.

  • A second plasmid carrying the gene for the mutant PheRS and its corresponding tRNA is co-transformed into the E. coli host.

2. Cell Culture and Induction:

  • The transformed E. coli are grown in a minimal medium supplemented with the L-phenylalanine derivative.

  • Protein expression is induced by the addition of an appropriate inducer (e.g., IPTG).

3. Protein Expression and Purification:

  • The cells are harvested after a period of induction.

  • The target protein is purified from the cell lysate using standard chromatography techniques (e.g., affinity chromatography).

4. Verification of Incorporation:

  • SDS-PAGE: The purified protein is analyzed by SDS-PAGE to confirm its expression and size.

  • Mass Spectrometry (MALDI-TOF): The mass of the purified protein is determined to confirm the incorporation of the heavier phenylalanine derivative. Tryptic digestion followed by mass spectrometry can pinpoint the exact site of incorporation.

Section 4: Signaling Pathways Modulated by L-Phenylalanine

L-phenylalanine can act as a signaling molecule, influencing various cellular pathways that regulate metabolism and protein synthesis.

L-Phenylalanine-Induced GLP-1 Secretion Pathway

L-phenylalanine stimulates the secretion of glucagon-like peptide-1 (GLP-1), an important incretin hormone, from enteroendocrine L cells through a dual mechanism.[4]

GLP1_Secretion cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine L Cell L-Phe_lumen L-Phenylalanine GPR142 GPR142 L-Phe_lumen->GPR142 binds Na_transporter Na⁺-dependent Amino Acid Transporter L-Phe_lumen->Na_transporter transported Gq Gq GPR142->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_release Ca²⁺ Release (from ER) IP3->Ca_release GLP1_vesicle GLP-1 Vesicle Ca_release->GLP1_vesicle Depolarization Membrane Depolarization Na_transporter->Depolarization Depolarization->GLP1_vesicle GLP1_secretion GLP-1 Secretion GLP1_vesicle->GLP1_secretion

Caption: L-Phenylalanine stimulates GLP-1 secretion via GPR142 and a Na⁺-dependent transporter.

mTOR and GCN2 Signaling Pathways in Response to L-Phenylalanine

In bovine mammary epithelial cells, L-phenylalanine has been shown to regulate casein synthesis by modulating the mTOR and GCN2 signaling pathways.[5]

mTOR_GCN2_Pathway cluster_input Cellular Amino Acid Level cluster_mTOR mTOR Pathway cluster_GCN2 GCN2 Pathway L-Phe L-Phenylalanine mTORC1 mTORC1 L-Phe->mTORC1 activates GCN2 GCN2 L-Phe->GCN2 inhibits S6K1 S6K1 mTORC1->S6K1 phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 phosphorylates Protein_Synthesis_mTOR Protein Synthesis S6K1->Protein_Synthesis_mTOR 4E-BP1->Protein_Synthesis_mTOR de-represses eIF2a eIF2α GCN2->eIF2a phosphorylates Protein_Synthesis_GCN2 Protein Synthesis eIF2a->Protein_Synthesis_GCN2 inhibits

Caption: L-Phenylalanine regulates protein synthesis by activating mTOR and inhibiting the GCN2 pathway.

References

An In-depth Technical Guide on the Pharmacokinetic Profile of Phenylalanine and its Derivative, 4-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific pharmacokinetic data for a compound named "2-Phenyl-L-phenylalanine." The information presented herein pertains to the closely related and studied compound 4-Phenyl-L-phenylalanine (L-Biphenylalanine) , and for comparative and foundational purposes, the well-characterized parent amino acid, L-Phenylalanine . It is plausible that "this compound" was a misnomer for L-Biphenylalanine. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to 4-Phenyl-L-phenylalanine

Pharmacokinetic Profile of 4-Phenyl-L-phenylalanine (L-Biphenylalanine)

Quantitative experimental data on the absorption, distribution, metabolism, and excretion (ADME) of 4-Phenyl-L-phenylalanine in living organisms is limited. However, predictive models offer preliminary ADMET characteristics.

Table 1: Predicted ADMET Properties of 4-Phenyl-L-phenylalanine [1]

ParameterPredicted Value/CharacteristicProbability
Human Intestinal AbsorptionHigh0.9932
Blood Brain Barrier PermeabilityPermeable0.6593
Caco-2 PermeabilityPermeable0.7804
P-glycoprotein SubstrateNon-substrate0.6801
P-glycoprotein Inhibitor (I & II)Non-inhibitor>0.97
CYP450 2C9 SubstrateNon-substrate0.8164
CYP450 2D6 SubstrateNon-substrate0.8462

Pharmacokinetic Profile of L-Phenylalanine

In contrast to its biphenyl derivative, the pharmacokinetic profile of L-phenylalanine is well-documented. As an essential amino acid, its absorption and distribution are mediated by specific transport systems.

Absorption

L-phenylalanine is absorbed from the small intestine via a sodium-dependent active transport process.[2] It utilizes the large neutral amino acid (LNAA) transporter.[3]

Distribution

Following absorption, L-phenylalanine that is not metabolized by the liver is distributed throughout the body via the systemic circulation for utilization in various tissues.[2]

Metabolism

The primary metabolic pathway for L-phenylalanine is its conversion to L-tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase in the liver.[4] L-tyrosine is a precursor for the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[5] Other metabolites of L-phenylalanine include phenylpyruvic acid, phenylethylamine, N-acetyl-L-phenylalanine, and benzoic acid.[5]

Excretion

The elimination of L-phenylalanine and its metabolites primarily occurs through the kidneys and subsequent urinary excretion.

Table 2: Pharmacokinetic Parameters of L-Phenylalanine

ParameterValueSpeciesAdministration RouteSource
Bioavailability (Nasal)96.3% (at 5 mg/kg)RatIntranasal[3]
Bioavailability (Nasal)66.8% (at 12.5 mg/kg)RatIntranasal[3]
Time to Peak Plasma Concentration (Tmax)45 minRatIntranasal[3]
Half-life in air8.7 hours (estimated)N/AN/A[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of pharmacokinetic parameters. Below are generalized protocols based on standard practices for amino acid analysis.

Protocol 1: Determination of L-Phenylalanine in Plasma Samples using Fluorometry

This method is based on the enzymatic conversion of L-phenylalanine to ammonia by phenylalanine ammonia-lyase (PAL), followed by the reaction of ammonia with o-phthalaldehyde (OPA) to produce a fluorescent product.[6]

Materials:

  • Phenylalanine ammonia-lyase (PAL)

  • o-phthalaldehyde (OPA)

  • Sodium sulfite

  • Human plasma samples

  • Fluorometer

Procedure:

  • Sample Preparation: Collect blood samples and separate plasma via centrifugation.

  • Enzymatic Reaction: Incubate plasma samples with PAL to catalyze the conversion of L-phenylalanine to ammonia and trans-cinnamic acid.[6]

  • Fluorometric Detection: Add OPA and sodium sulfite to the reaction mixture. The resulting ammonia reacts with OPA to form a fluorescent product.[6]

  • Quantification: Measure the fluorescence emission intensity using a fluorometer. The concentration of L-phenylalanine is determined by comparing the fluorescence intensity to a standard curve.[6]

Protocol 2: In vivo Intestinal Absorption Study in Rats

This protocol describes an in vivo technique to study the intestinal absorption of amino acids.

Materials:

  • Anesthetized rats

  • Jejunal segments (20-cm long)

  • Test solutions containing the amino acid of interest (e.g., L-phenylalanine)

  • Analytical method for quantification of the amino acid in plasma (e.g., HPLC)

Procedure:

  • Animal Preparation: Anesthetize rats and expose the jejunum through a midline incision.

  • Perfusion: Perfuse a 20-cm long jejunal segment with the test solution containing the amino acid.

  • Blood Sampling: Collect blood samples from the jugular vein at predetermined time intervals.

  • Plasma Analysis: Separate plasma and analyze the concentration of the amino acid using a validated analytical method like HPLC.[7]

  • Data Analysis: Plot plasma concentration versus time to determine pharmacokinetic parameters such as Cmax and Tmax.

Signaling Pathways and Mechanisms of Action

L-Phenylalanine Signaling

L-phenylalanine is not only a building block for proteins but also acts as a signaling molecule. It can stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L cells through the Gq-coupled receptor GPR142 and a Na+-dependent amino acid transporter.[8] This pathway is crucial for glucose homeostasis.

Additionally, L-phenylalanine can influence the mTOR signaling pathway, which is a central regulator of cell growth and proliferation, including milk protein synthesis in bovine mammary epithelial cells.[9]

Metabolic Pathway of L-Phenylalanine

The primary metabolic fate of L-phenylalanine is its conversion to L-tyrosine, which then serves as a precursor for several important neurotransmitters.

Phenylalanine_Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Metabolic pathway of L-Phenylalanine to Catecholamines.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of a compound like L-phenylalanine or its derivatives.

PK_Workflow cluster_in_vivo In Vivo Study cluster_analysis Bioanalytical Phase cluster_modeling Pharmacokinetic Modeling A Compound Administration (e.g., Oral, IV) B Serial Blood Sampling A->B C Plasma Separation B->C D Sample Preparation (e.g., Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Concentration-Time Data E->F G Calculate PK Parameters (Cmax, Tmax, AUC, Half-life) F->G

References

Toxicological Assessment of 2-Phenyl-L-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenyl-L-phenylalanine is an amino acid derivative. As a distinct chemical entity, its toxicological properties cannot be entirely extrapolated from its parent compound, L-phenylalanine. A thorough toxicological assessment is imperative to characterize its safety profile for any potential applications in research, drug development, or other industries. This guide outlines the key toxicological endpoints that would need to be evaluated and provides a template for data presentation and experimental design based on studies of the related compound L-phenylalanine.

Chemical and Physical Properties

A comprehensive toxicological assessment begins with the characterization of the substance's chemical and physical properties.

PropertyValueReference
Molecular Formula C₁₅H₁₅NO₂N/A
Molecular Weight 241.29 g/mol N/A
Appearance Data not availableN/A
Solubility Data not availableN/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Vapor Pressure Data not availableN/A

Note: The table above is a template. No experimental data for this compound was found.

Toxicological Data Summary

The following tables summarize the types of toxicological data that would be necessary for a comprehensive assessment. The data presented for L-phenylalanine is for illustrative purposes only.

Table 3.1: Acute Toxicity of L-phenylalanine

TestSpeciesRouteLD50/LC50Reference
Acute Oral ToxicityRatOral> 5000 mg/kg[1]

Table 3.2: Sub-chronic Toxicity of L-phenylalanine

Study DurationSpeciesRouteNOAELKey FindingsReference
28-Day StudyRatDietary1.5% (w/w) for males and femalesDecreased body weight gain at higher doses.[1]
4-Week StudyHumanOral12 g/day Well-tolerated with no treatment-related adverse events.[2]

Table 3.3: Genotoxicity of L-phenylalanine Derivatives

Test TypeTest SystemCompoundConcentrationResultReference
Ames TestS. typhimurium TA98, TA100, TA1535, TA1537DL-p-chlorophenylalanineNot specifiedNon-mutagenic[3]
Genotoxicity AssayE. coli and B. subtilisDL-p-chlorophenylalanine methyl esterNot specifiedWeakly genotoxic[3]
Genotoxicity AssayE. coli and B. subtilisN-phenylacetyl derivative of DL-p-chlorophenylalanineNot specifiedWeakly genotoxic[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of toxicological studies. The following are generalized protocols for key toxicity assays.

4.1. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

This method allows for the estimation of the LD50 with a reduced number of animals.

Caption: Workflow for an acute oral toxicity study following the up-and-down procedure.

4.2. Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

The Ames test is a widely used method to assess a substance's potential to cause gene mutations.

Caption: General workflow for the bacterial reverse mutation (Ames) test.

Metabolic Pathways

Understanding the metabolic fate of a compound is essential for toxicology, as metabolites can sometimes be more toxic than the parent compound. Phenylalanine is metabolized in the body through several pathways.[4]

Phenylalanine_Metabolism L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine Phenylalanine hydroxylase Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Phenylethylamine Phenylethylamine L-Phenylalanine->Phenylethylamine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine hydroxylase Melanin Melanin L-Tyrosine->Melanin Dopamine Dopamine L-DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

References

A Comprehensive Technical Review of 4-Phenyl-L-phenylalanine (L-Biphenylalanine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-L-phenylalanine, also known as L-Biphenylalanine, is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug discovery. As a derivative of the essential amino acid L-phenylalanine, it possesses a unique structural feature: a biphenyl side chain. This modification imparts distinct physicochemical properties, influencing its biological activity and potential therapeutic applications. This technical guide provides a comprehensive literature review of L-Biphenylalanine, focusing on its synthesis, chemical properties, and biological activities, with a particular emphasis on quantitative data and detailed experimental methodologies.

Chemical Properties and Synthesis

L-Biphenylalanine is a derivative of L-phenylalanine.[1] It is recognized for its utility in peptide synthesis and as a building block for more complex molecules. The biphenyl moiety significantly increases the hydrophobicity of the amino acid compared to its parent compound, L-phenylalanine, which can influence its interaction with biological targets.

Synthesis of L-Biphenylalanine

The synthesis of L-Biphenylalanine can be achieved through several methods, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile approach.[2] This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds.

A chemoenzymatic strategy has also been developed for the synthesis of L- and D-biarylalanines. This method utilizes a biocatalytic asymmetric amination followed by a palladium-catalyzed arylation, offering a route to enantiomerically pure products.[3]

Table 1: Physicochemical Properties of L-Biphenylalanine

PropertyValueReference
Molecular Formula C₁₅H₁₅NO₂[4]
Molecular Weight 241.28 g/mol [4]
Appearance White to off-white solid[4]
Storage Room temperature[4]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol for L-Biphenylalanine Synthesis

A general procedure for the synthesis of biphenyl-substituted phenylalanine derivatives involves the Suzuki-Miyaura cross-coupling of a protected 4-iodo-L-phenylalanine derivative with a boronic acid.[2]

  • Materials:

    • Protected 4-iodo-L-phenylalanine (e.g., Boc-L-(4-iodo)phenylalanine)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃)

    • Solvent (e.g., DMF)

  • Procedure:

    • Dissolve the protected 4-iodo-L-phenylalanine, arylboronic acid, and base in the solvent in a reaction vessel.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Add the palladium catalyst to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • After completion, cool the reaction mixture and perform an aqueous workup.

    • Extract the product with an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Workflow Diagram:

Suzuki_Coupling_Workflow start Start reactants Mix Reactants: - Protected 4-iodo-L-phenylalanine - Arylboronic acid - Base - Solvent start->reactants degas Degas with Inert Gas reactants->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir catalyst->heat workup Aqueous Workup heat->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product L-Biphenylalanine Derivative purify->product

Caption: General workflow for the synthesis of L-Biphenylalanine via Suzuki-Miyaura coupling.

Purification of L-Phenylalanine Derivatives

Purification of L-phenylalanine and its derivatives can be achieved through various chromatographic techniques. A common method involves crystallization from a suitable solvent system. For instance, N-tert-butoxycarbonyl-L-phenylalanine can be purified by crystallization from a hexane-containing solvent mixture. Another approach for purification from a fermentation broth involves steps like ceramic membrane filtration, ion exchange, and evaporation crystallization.

Biological Activities and Potential Applications

L-Biphenylalanine, as an unnatural amino acid, is primarily utilized in the synthesis of peptides and other complex molecules to modulate their biological properties. The incorporation of the biphenyl group can enhance the therapeutic potential of parent compounds.

Anticancer Activity

While specific anticancer data for L-Biphenylalanine is limited, derivatives of L-phenylalanine have shown promising results. A novel L-phenylalanine dipeptide, HXL131, has been shown to inhibit the growth and metastasis of prostate cancer cells.[5] This compound was found to target DUSP1 and TNFSF9.[5] Another study reported that a different L-phenylalanine dipeptide derivative exhibited potent antitumor activity against the prostate cancer cell line PC3 by inducing apoptosis.[6]

Table 2: In Vitro Anticancer Activity of L-Phenylalanine Derivative HXL131

Cell LineParameterValueReference
PC3 (Prostate Cancer) IC₅₀5.15 ± 0.22 µmol/L[5]
LO2 (Normal Liver) IC₅₀18.59 ± 1.54 µmol/L[5]
Antimicrobial Activity

Cationic surfactants derived from L-phenylalanine esters have been synthesized and screened for their antibacterial activity. These compounds were found to be more active against Gram-positive bacteria than Gram-negative bacteria, with activity increasing with the length of the alkyl chain.[7][8] Fmoc-phenylalanine has also demonstrated antibacterial activity against Gram-positive bacteria.

Signaling Pathway Modulation

The parent amino acid, L-phenylalanine, has been shown to regulate milk protein synthesis through the LAT1-mTOR signaling pathway in bovine mammary epithelial cells.[9] L-phenylalanine is sensed by the Gq-coupled receptor GPR142, leading to an increase in intracellular calcium concentration and subsequent GLP-1 secretion in enteroendocrine L cells.[10] While the specific signaling pathways modulated by L-Biphenylalanine have not been extensively studied, its structural similarity to L-phenylalanine suggests it may interact with similar targets.

  • Signaling Pathway Diagram:

Phenylalanine_Signaling L_Phe L-Phenylalanine LAT1 LAT1 Transporter L_Phe->LAT1 GPR142 GPR142 L_Phe->GPR142 mTOR mTOR Pathway LAT1->mTOR Ca_Increase Intracellular Ca²⁺ Increase GPR142->Ca_Increase Protein_Synthesis Milk Protein Synthesis mTOR->Protein_Synthesis GLP1_Secretion GLP-1 Secretion Ca_Increase->GLP1_Secretion

Caption: Signaling pathways modulated by L-phenylalanine.

Conclusion

4-Phenyl-L-phenylalanine (L-Biphenylalanine) is a valuable synthetic building block in drug discovery and peptide chemistry. Its synthesis is well-established, primarily through Suzuki-Miyaura coupling. While direct quantitative biological data for L-Biphenylalanine is emerging, studies on related L-phenylalanine derivatives demonstrate significant potential in areas such as anticancer and antimicrobial therapies. Further research is warranted to fully elucidate the biological activities and mechanisms of action of L-Biphenylalanine and its derivatives, which could lead to the development of novel therapeutic agents. The detailed experimental protocols and compiled data within this guide serve as a valuable resource for researchers in this exciting field.

References

An In-Depth Technical Guide to 2-Phenyl-L-phenylalanine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Phenyl-L-phenylalanine, a non-proteinogenic amino acid, and its related derivatives. Due to the ambiguity of the common name, this guide will focus on what is chemically understood as (S)-2-amino-3-(biphenyl-2-yl)propanoic acid , alongside other pertinent 2-substituted L-phenylalanine analogs. This document covers chemical identifiers, synthesis protocols, physicochemical properties, and biological activities, with a focus on their interaction with cellular transport systems.

Chemical Identification and Properties

While a specific CAS number for this compound is not consistently cited in major chemical databases, the systematic IUPAC name is (2S)-2-amino-3-(biphenyl-2-yl)propanoic acid. For context, identifiers for related biphenylalanine isomers are provided in the table below.

Table 1: Chemical Identifiers for Biphenylalanine Isomers

IsomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Biphenyl-L-alanine (2S)-2-amino-3-(biphenyl-2-yl)propanoic acidNot availableC₁₅H₁₅NO₂241.29
3-Biphenyl-L-alanine (2S)-2-amino-3-(biphenyl-3-yl)propanoic acid164172-96-7[1]C₁₅H₁₅NO₂241.28[1]
4-Biphenyl-L-alanine (2S)-2-amino-3-(biphenyl-4-yl)propanoic acid155760-02-4[2][3][4]C₁₅H₁₅NO₂241.29[3][4]

Table 2: Computed Physicochemical Properties of Biphenylalanine Isomers

Property2-Biphenyl-L-alanine (Predicted)3-Biphenyl-L-alanine4-Biphenyl-L-alanine
XLogP3 ~0.10.1[1]0.1[4]
Hydrogen Bond Donor Count 22[1]2[5]
Hydrogen Bond Acceptor Count 33[1]3[5]
Rotatable Bond Count 44[1]4[5]
Topological Polar Surface Area 63.3 Ų63.3 Ų[1]63.3 Ų[4][5]

Synthesis of 2-Aryl-L-phenylalanine Derivatives

The synthesis of 2-aryl-L-phenylalanine derivatives, including this compound, is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of a carbon-carbon bond between a halogenated L-phenylalanine derivative and an arylboronic acid.

General Synthesis Workflow: Suzuki-Miyaura Coupling

The synthesis of 2-aryl-L-phenylalanine derivatives can be conceptualized as a multi-step process, often starting from a protected L-tyrosine or a halogenated L-phenylalanine.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Protected L-Tyrosine Protected L-Tyrosine Triflation Triflation Protected L-Tyrosine->Triflation Triflic Anhydride Arylboronic Acid Arylboronic Acid Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Arylboronic Acid->Suzuki-Miyaura Coupling Pd Catalyst, Base Triflation->Suzuki-Miyaura Coupling Aryl Triflate Intermediate Deprotection Deprotection Suzuki-Miyaura Coupling->Deprotection Protected 2-Aryl-L-phenylalanine 2-Aryl-L-phenylalanine 2-Aryl-L-phenylalanine Deprotection->2-Aryl-L-phenylalanine Acid/Base Hydrolysis

Workflow for the synthesis of 2-Aryl-L-phenylalanine.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of a 4-aryl-L-phenylalanine derivative, which can be adapted for the synthesis of this compound by starting with a 2-halo-L-phenylalanine derivative.

Materials:

  • Protected 4-iodo-L-phenylalanine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[6]

  • Base (e.g., anhydrous K₂CO₃, 2 equivalents)[6]

  • Solvent (e.g., DMF/water mixture)[6]

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a round-bottom flask, add the protected 4-iodo-L-phenylalanine, arylboronic acid, palladium catalyst, and base.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Remove the protecting groups under appropriate acidic or basic conditions to yield the final 2-aryl-L-phenylalanine product.

Biological Activity and Signaling Pathways

2-Substituted L-phenylalanine analogs have garnered significant interest due to their interactions with the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter for large neutral amino acids and is often overexpressed in cancer cells to meet their high metabolic demands.[7][8]

Interaction with L-Type Amino Acid Transporter 1 (LAT1)

Derivatives of L-phenylalanine can act as substrates or inhibitors of LAT1.[7][9] This interaction is of particular interest in the development of targeted cancer therapies and diagnostic agents. For instance, 2-iodo-L-phenylalanine has been shown to have a high affinity and selectivity for LAT1.[10] The introduction of bulky substituents at the 2-position of the phenyl ring can influence the affinity and transport velocity of these analogs.[10]

Table 3: LAT1 Interaction of Selected L-Phenylalanine Analogs

CompoundInteraction TypeKey Findings
2-Iodo-L-phenylalanine Substrate/InhibitorMarkedly improves LAT1 affinity and selectivity compared to L-phenylalanine.[10]
meta-Substituted Phenylalanines Substrate/InhibitorIncreased lipophilicity at the meta-position correlates with diminished substrate activity and increased inhibition.[7]
L-DOPA SubstrateCompetitively inhibits LAT1-mediated phenylalanine uptake.[9]
Melphalan BlockerInhibits LAT1 but does not induce significant efflux.[9]
Signaling Pathway Involvement

The overexpression of LAT1 in cancer cells is linked to the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation. By transporting essential amino acids like leucine and phenylalanine, LAT1 supports the metabolic activity required for tumor growth. Phenylalanine analogs that can selectively target LAT1 can therefore be used to disrupt this pathway and inhibit cancer cell proliferation.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LAT1 LAT1 Transporter mTORC1 mTORC1 LAT1->mTORC1 Essential Amino Acid Influx (e.g., Leucine) Phe_analog This compound (Analog) Phe_analog->LAT1 Binding & Transport/Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Activation Apoptosis Apoptosis Inhibition->mTORC1 Disruption of Amino Acid Supply Inhibition->Cell_Growth Inhibition Inhibition->Apoptosis Induction

LAT1-mediated transport and its role in cancer cell signaling.

Conclusion

This compound and its analogs represent a promising class of compounds for researchers in medicinal chemistry and drug development. Their synthesis, primarily through robust methods like the Suzuki-Miyaura coupling, allows for the creation of a diverse range of derivatives. The key biological activity of these compounds lies in their interaction with the LAT1 transporter, a critical component in the metabolism of cancer cells. Further exploration of the structure-activity relationships of 2-substituted L-phenylalanine analogs will likely lead to the development of novel diagnostic and therapeutic agents targeting LAT1-overexpressing tumors. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this important class of non-proteinogenic amino acids.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Phenyl-L-phenylalanine, a non-proteinogenic amino acid of interest in medicinal chemistry and drug development. The synthetic strategy involves a three-stage process commencing with the protection of the starting material, L-phenylalanine, as its methyl ester. Subsequently, a 2-methoxyiminoacyl (MIA) directing group is introduced to facilitate a palladium-catalyzed ortho-arylation of the phenyl ring. The final stage involves the deprotection of both the ester and the directing group to yield the target molecule. This protocol includes detailed experimental procedures, a summary of quantitative data, and a workflow diagram to guide researchers in the successful synthesis of this compound.

Introduction

Unnatural amino acids are crucial building blocks in the design of novel therapeutic agents, offering the ability to modulate the pharmacological properties of peptides and small molecules. This compound, also known as L-2-biphenylalanine, is an analogue of phenylalanine containing an additional phenyl group at the ortho-position of the side chain's aromatic ring. This modification can introduce conformational constraints and additional hydrophobic interactions, making it a valuable component for structure-activity relationship (SAR) studies in drug discovery. The synthetic route detailed herein employs a directed C-H activation strategy, a powerful tool in modern organic synthesis for the selective functionalization of arenes.

Experimental Protocols

The synthesis of this compound is accomplished through the following three key stages:

  • Stage 1: Preparation of L-Phenylalanine Methyl Ester Hydrochloride

  • Stage 2: Synthesis of N-(2-methoxyiminoacetyl)-L-phenylalanine Methyl Ester and Subsequent Palladium-Catalyzed Ortho-Arylation

  • Stage 3: Deprotection to Yield this compound

Stage 1: Preparation of L-Phenylalanine Methyl Ester Hydrochloride

This initial step protects the carboxylic acid functionality of L-phenylalanine as a methyl ester, preventing its interference in subsequent reactions.

Materials:

  • L-Phenylalanine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Suspend L-phenylalanine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours, during which the suspension will dissolve to form a clear solution.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid, add diethyl ether and triturate to induce crystallization.

  • Collect the white crystalline solid by filtration, wash with diethyl ether, and dry under vacuum to yield L-phenylalanine methyl ester hydrochloride.

Stage 2: N-Acylation and Palladium-Catalyzed Ortho-Arylation

In this stage, a 2-methoxyiminoacyl (MIA) directing group is installed on the amino group of the L-phenylalanine methyl ester. This directing group facilitates the subsequent palladium-catalyzed C-H activation and arylation at the ortho-position of the phenyl ring.

Materials:

  • L-Phenylalanine methyl ester hydrochloride

  • 2-Methoxyiminoacetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Phenylboronic acid or Phenyl iodide

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Toluene or 1,4-Dioxane, anhydrous

  • Inert atmosphere (Argon or Nitrogen)

  • Schlenk flask or equivalent reaction vessel

Procedure:

Part A: Synthesis of N-(2-methoxyiminoacetyl)-L-phenylalanine Methyl Ester

  • Dissolve L-phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature.

  • Add 2-methoxyiminoacetic acid (1.1 eq) and a coupling reagent such as DCC or EDC (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-(2-methoxyiminoacetyl)-L-phenylalanine methyl ester.

Part B: Palladium-Catalyzed Ortho-Arylation

  • To a Schlenk flask under an inert atmosphere, add N-(2-methoxyiminoacetyl)-L-phenylalanine methyl ester (1.0 eq), palladium(II) acetate (0.05-0.1 eq), a suitable ligand such as triphenylphosphine (0.1-0.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).

  • Add the arylating agent, such as phenylboronic acid (1.5-2.0 eq) for a Suzuki-type coupling or phenyl iodide for a direct arylation.

  • Add anhydrous toluene or 1,4-dioxane as the solvent.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the ortho-arylated product.

Stage 3: Deprotection to Yield this compound

The final step involves the removal of the MIA directing group and the methyl ester to yield the desired this compound.

Materials:

  • Ortho-arylated N-(2-methoxyiminoacetyl)-L-phenylalanine methyl ester

  • 6 M Hydrochloric acid (HCl) or Lithium hydroxide (LiOH) solution

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the purified ortho-arylated intermediate (1.0 eq) in a mixture of 1,4-dioxane and 6 M HCl (for acidic hydrolysis) or THF and 1 M LiOH (for basic hydrolysis).

  • Heat the reaction mixture to reflux (typically 80-100 °C) for 12-24 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If using acidic hydrolysis, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and neutralize with a base (e.g., NaHCO₃) to precipitate the amino acid.

  • If using basic hydrolysis, acidify the reaction mixture with 1 M HCl to a pH of approximately 6-7 to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and then with a small amount of diethyl ether.

  • Dry the product under vacuum to yield this compound.

Data Presentation

Stage Product Starting Material Key Reagents Typical Yield (%) Purity (%)
1 L-Phenylalanine Methyl Ester HydrochlorideL-PhenylalanineSOCl₂, MeOH95-99>98
2A N-(2-methoxyiminoacetyl)-L-phenylalanine Methyl EsterL-Phenylalanine Methyl Ester Hydrochloride2-Methoxyiminoacetic acid, DCC/EDC70-85>95
2B Ortho-arylated IntermediateN-(2-methoxyiminoacetyl)-L-phenylalanine Methyl EsterPd(OAc)₂, PPh₃, Phenylboronic acid50-70>95
3 This compoundOrtho-arylated Intermediate6 M HCl or LiOH80-90>98

Note: Yields are representative and may vary depending on reaction scale and optimization.

Characterization of this compound

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: Expected to show characteristic signals for the amino acid backbone protons (α-H, β-CH₂) and two distinct sets of aromatic protons corresponding to the original phenyl ring and the newly introduced phenyl group.

  • ¹³C NMR: Will display signals for the carboxylic acid carbon, α-carbon, β-carbon, and the aromatic carbons of both phenyl rings.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of this compound (C₁₅H₁₅NO₂), which is 241.29 g/mol .

Visualization

Experimental Workflow for this compound Synthesis

SynthesisWorkflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Directed Arylation cluster_stage3 Stage 3: Deprotection start L-Phenylalanine prod1 L-Phenylalanine Methyl Ester HCl start->prod1 SOCl₂, MeOH prod2 N-(MIA)-Phe-OMe prod1->prod2 1. TEA 2. MIA-OH, DCC prod3 2-Phenyl-N-(MIA)-Phe-OMe prod2->prod3 Pd(OAc)₂, Ligand, Base, Ph-B(OH)₂ end_product This compound prod3->end_product 6 M HCl or LiOH

Caption: Synthetic route to this compound.

Application Notes and Protocols for the Purification of L-Phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Phenylalanine, an essential aromatic amino acid, is a critical component in pharmaceutical synthesis, nutritional supplements, and as a precursor for the artificial sweetener aspartame. Its production, typically through microbial fermentation, results in a complex mixture containing the target amino acid, residual media components, inorganic salts, and other organic impurities. Therefore, robust and efficient purification strategies are paramount to achieving the high purity required for its various applications.

These application notes provide an overview and detailed protocols for the primary techniques employed in the purification of L-Phenylalanine: crystallization, ion-exchange chromatography, and membrane filtration. The selection of a specific method or a combination of techniques will depend on the initial purity of the feedstock, the desired final purity, and the scale of operation.

Purification Techniques Overview

The purification of L-Phenylalanine from fermentation broths or synthetic reaction mixtures generally involves a multi-step approach to remove a wide range of impurities. The most common and effective techniques are:

  • Crystallization: A fundamental and widely used technique for the purification of L-Phenylalanine. It is effective for removing a broad range of impurities and can yield a high-purity product. The process can be controlled by factors such as solvent composition, temperature, and pH.

  • Ion-Exchange Chromatography (IEX): A powerful technique that separates molecules based on their net charge. It is particularly effective for separating L-Phenylalanine from other amino acids and charged impurities.

  • Membrane Filtration: This technique utilizes semi-permeable membranes to separate L-Phenylalanine from impurities based on size and charge. Methods like ultrafiltration and electrodialysis are employed to clarify fermentation broths and to desalt and concentrate the product.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the key performance metrics for the different L-Phenylalanine purification techniques.

Purification TechniquePurity AchievedRecovery/YieldKey AdvantagesKey Disadvantages
Crystallization 90-100%[1]Can be high, but losses in mother liquor occur.Cost-effective at large scale, high purity achievable in a single step.[1]Can be energy-intensive, potential for co-crystallization of impurities.
Ion-Exchange Chromatography High PurityTypically high, but dependent on loading and elution conditions.High selectivity, effective for removing closely related impurities.Resin cost and regeneration can be significant, requires pre-treatment of feed.
Charged Ultrafiltration Up to 90% rejection of L-Phenylalanine[2]Dependent on membrane properties and operating conditions.Can simultaneously clarify and concentrate, operates at low temperatures.Membrane fouling can be an issue, may not provide sufficient purity alone.
Electrodialysis Not specified87% recovery reported[3]Effective for desalting, can be operated continuously.High initial capital cost, membrane fouling.

Experimental Protocols

Purification by Recrystallization

This protocol describes the recrystallization of crude L-Phenylalanine from a mixed solvent system to obtain a high-purity crystalline product.

Materials:

  • Crude L-Phenylalanine

  • Methanol

  • Deionized Water

  • Heating magnetic stirrer

  • Crystallization vessel

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Protocol:

  • Dissolution: In a crystallization vessel, prepare a mixed solvent of methanol and water. A common ratio is a 1:1 (v/v) mixture.

  • Add the crude L-Phenylalanine to the mixed solvent. The ratio of crude product to solvent is typically in the range of 1:42 to 1:46 (w/v).

  • Heat the mixture to 55-60 °C while stirring until the L-Phenylalanine is completely dissolved.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Slowly cool the clear solution to initiate crystallization. A controlled cooling rate of 0.2-0.3 °C/min is recommended to promote the formation of uniform crystals.

  • Continue cooling to a lower temperature (e.g., 4-10 °C) to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol-water mixture to remove any remaining mother liquor.

  • Drying: Dry the purified L-Phenylalanine crystals in a vacuum oven at a temperature below 60 °C until a constant weight is achieved.

Purification by Ion-Exchange Chromatography

This protocol outlines the purification of L-Phenylalanine from a partially purified solution using a strong acid cation exchange resin.

Materials:

  • Partially purified L-Phenylalanine solution (pre-filtered to remove particulates)

  • Strong acid cation exchange resin (e.g., Amberlite 200)

  • Chromatography column

  • 0.3-3.0% (w/v) Aqueous Ammonia solution (Eluent)

  • Deionized water

  • pH meter and adjustment solutions (e.g., H₂SO₄)

Protocol:

  • Resin Preparation: Pack the chromatography column with the strong acid cation exchange resin. Convert the resin to the ammonium form (NH₄⁺) by washing with an excess of 30% ammonium hydroxide, followed by a thorough wash with deionized water until the effluent pH is neutral.

  • Sample Preparation: Adjust the pH of the L-Phenylalanine solution to approximately 1.8 with sulfuric acid.[1]

  • Loading: Load the pH-adjusted L-Phenylalanine solution onto the prepared ion-exchange column at a controlled flow rate (e.g., 10 mL/min for a 220 mL resin bed).[1]

  • Washing: After loading, wash the column with deionized water to remove any unbound impurities.

  • Elution: Elute the bound L-Phenylalanine from the resin using a 0.3-3.0% aqueous ammonia solution at an elevated temperature of 30-60 °C.[1]

  • Fraction Collection: Collect the eluate fractions and monitor the L-Phenylalanine concentration using a suitable analytical method (e.g., HPLC).

  • Pooling and Concentration: Pool the fractions containing high-purity L-Phenylalanine. The eluate can be concentrated by evaporation to facilitate subsequent crystallization.

  • Crystallization: Crystallize the L-Phenylalanine from the concentrated, purified solution as described in the recrystallization protocol. A single crystallization step after this ion-exchange purification can yield a product with 90-100% purity.[1]

Visualizations

Experimental Workflow for L-Phenylalanine Purification

Purification_Workflow cluster_pretreatment Pre-treatment cluster_purification Purification cluster_final_product Final Product Fermentation_Broth Fermentation Broth Ultrafiltration Ultrafiltration/ Centrifugation Fermentation_Broth->Ultrafiltration Clarification Activated_Carbon Activated Carbon Adsorption Ultrafiltration->Activated_Carbon Removal of large molecules Ion_Exchange Ion-Exchange Chromatography Activated_Carbon->Ion_Exchange Eluate Crystallization Crystallization Ion_Exchange->Crystallization Purified Eluate Drying Drying Crystallization->Drying Pure_L_Phe High-Purity L-Phenylalanine Drying->Pure_L_Phe

Caption: General workflow for the purification of L-Phenylalanine from fermentation broth.

Logic Diagram for Method Selection

Method_Selection Start Start: Crude L-Phenylalanine Feed Purity_Check Desired Purity? Start->Purity_Check High_Purity High (>98%) Purity_Check->High_Purity Yes Moderate_Purity Moderate Purity_Check->Moderate_Purity No Scale_Check Scale of Operation? Large_Scale Large Scale Scale_Check->Large_Scale Large Small_Scale Lab/Pilot Scale Scale_Check->Small_Scale Small Method_Combo Combined Approach: IEX + Crystallization High_Purity->Method_Combo Moderate_Purity->Scale_Check Method_Crystallization Primary Method: Crystallization Large_Scale->Method_Crystallization Method_IEX Primary Method: Ion-Exchange Chromatography Small_Scale->Method_IEX

Caption: Decision tree for selecting a suitable purification strategy for L-Phenylalanine.

References

Application Note: HPLC Method Development for the Analysis of 2-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Phenyl-L-phenylalanine. Due to the chiral nature and the presence of two phenyl groups in the molecule, this application note focuses on a chiral reversed-phase HPLC method. The protocol provides a starting point for method development, including recommended instrumentation, column chemistry, mobile phase composition, and detector settings. Furthermore, a detailed experimental protocol for method optimization and a workflow diagram are presented to guide the user through the development process.

Introduction

This compound is a non-natural amino acid that is of growing interest in pharmaceutical and biochemical research. Its unique structure, featuring an additional phenyl group on the alpha-carbon of L-phenylalanine, imparts distinct chemical and biological properties. Accurate and reliable quantification of this analyte is crucial for in-process monitoring, quality control of synthetic products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such compounds, offering high resolution, sensitivity, and reproducibility. Given the stereochemistry of this compound, a chiral separation method is essential to distinguish it from its corresponding D-enantiomer and other related impurities. This application note provides a detailed protocol for the development of a suitable HPLC method.

Experimental Protocol: Starting HPLC Method

This protocol provides a recommended starting point for the HPLC analysis of this compound. Optimization will likely be required to achieve desired separation and peak shape.

Instrumentation and Consumables:

  • HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Visible or Diode Array Detector (DAD).

  • Chiral HPLC Column: A teicoplanin-based chiral stationary phase is recommended as a starting point due to its proven success in separating enantiomers of underivatized amino acids.[1][2] An example would be a Chirobiotic T column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Solvents: HPLC grade acetonitrile, methanol, and water.

  • Mobile Phase Additives: Formic acid, ammonium acetate, or other suitable buffering agents.

  • Sample Diluent: A mixture of the initial mobile phase composition is recommended.

  • Sample Vials and Filters: Appropriate for the HPLC system.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column Chirobiotic T (250 mm x 4.6 mm, 5 µm) or equivalent teicoplanin-based chiral column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm and 254 nm (or DAD scan from 200-400 nm to determine the optimal wavelength)
Sample Preparation Dissolve 1 mg of this compound in 1 mL of sample diluent. Filter through a 0.45 µm syringe filter before injection.

Method Development and Optimization Protocol

1. Column Selection:

  • Begin with a teicoplanin-based chiral stationary phase.

  • If resolution is not achieved, consider other chiral stationary phases such as those based on cyclodextrins or other macrocyclic glycopeptides.

2. Mobile Phase Optimization:

  • Organic Modifier: Evaluate both acetonitrile and methanol as the organic modifier (Mobile Phase B). The choice of solvent can significantly impact selectivity.

  • Acidic Additive: Formic acid is a good starting point for mass spectrometry compatibility. Trifluoroacetic acid (TFA) can also be used but may suppress MS signals.

  • Buffer System: If peak shape is poor, consider using a buffer such as ammonium acetate or ammonium formate (e.g., 10-20 mM) and adjust the pH. The pH of the mobile phase can influence the ionization state of the analyte and the stationary phase, thereby affecting retention and selectivity.

  • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of the main peak from any impurities. A shallower gradient may be necessary to resolve closely eluting compounds.

3. Temperature Optimization:

  • Vary the column temperature (e.g., from 20 °C to 40 °C) to assess its effect on retention time and resolution.

4. Wavelength Selection:

  • Use a DAD to acquire the UV spectrum of this compound and select the wavelength of maximum absorbance for optimal sensitivity.

Data Presentation

The following table summarizes the expected data from a successful HPLC method development for this compound.

ParameterExpected Value/Range
Retention Time (tR) Analyte dependent
Resolution (Rs) > 1.5 (between enantiomers if present)
Tailing Factor (Tf) 0.8 - 1.5
Theoretical Plates (N) > 2000
Linearity (R²) > 0.999
Limit of Detection (LOD) Analyte dependent
Limit of Quantification (LOQ) Analyte dependent

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for HPLC method development and a conceptual representation of the separation process.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_dev Method Development cluster_opt Optimization cluster_val Validation start Define Analytical Goal sample_prep Prepare Standard & Sample start->sample_prep col_select Select Chiral Column sample_prep->col_select mp_select Select Initial Mobile Phase col_select->mp_select initial_run Perform Initial Injection mp_select->initial_run eval_chromo Evaluate Chromatogram initial_run->eval_chromo opt_mp Optimize Mobile Phase eval_chromo->opt_mp Poor Resolution/Peak Shape validate Method Validation eval_chromo->validate Good Separation opt_grad Optimize Gradient opt_mp->opt_grad opt_temp Optimize Temperature opt_grad->opt_temp opt_temp->initial_run Re-inject final_method Finalized Method validate->final_method

Caption: Workflow for HPLC Method Development of this compound.

Chiral_Separation_Principle cluster_system Chromatographic System cluster_analyte Analyte mobile_phase Mobile Phase stationary_phase Chiral Stationary Phase (Teicoplanin) mobile_phase->stationary_phase Flows through detector detector stationary_phase->detector l_enantiomer This compound l_enantiomer->stationary_phase Weak Interaction (Elutes Faster) d_enantiomer 2-Phenyl-D-phenylalanine d_enantiomer->stationary_phase Stronger Interaction (Elutes Slower) chromatogram chromatogram detector->chromatogram

Caption: Principle of Chiral Separation of 2-Phenyl-phenylalanine Enantiomers.

References

how to use 2-Phenyl-L-phenylalanine in cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 2-Phenyl-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound is a non-natural, synthetic amino acid. As a derivative of the essential amino acid L-phenylalanine, its structure, featuring an additional phenyl group, suggests potential for unique biological activities. While specific data on this compound is not extensively documented in public literature, its similarity to diphenylalanine (L-Phe-L-Phe) indicates it may possess interesting physicochemical properties, such as the ability to self-assemble into nanostructures.[1][2] Non-natural amino acids and their derivatives are of increasing interest in drug development and biotechnology for their potential to modify the biological activity of peptides and proteins.[]

Given the novelty of this compound, a systematic in vitro evaluation is necessary to determine its biological effects, including cytotoxicity, and to explore its potential mechanisms of action. These notes provide a comprehensive framework for the initial characterization of this compound in a cell culture setting.

Potential Areas of Investigation:

  • Cytotoxicity and Antiproliferative Effects: Assessing the compound's impact on cell viability and growth, which is a critical first step for any potential therapeutic agent.

  • Modulation of Cellular Signaling: The hydrophobic nature of the dual phenyl rings may facilitate interactions with cellular membranes or specific protein targets, potentially influencing signaling pathways.

  • Induction of Apoptosis: Determining if the compound can trigger programmed cell death, a desirable trait for anti-cancer agents.

  • Biomaterial Applications: Inspired by diphenylalanine, investigating its potential for self-assembly into nanostructures for applications like drug delivery.[1][2]

Preliminary Handling and Preparation

2.1 Reconstitution: Due to its hydrophobic nature, this compound may have limited aqueous solubility.

  • Primary Solvent: Initially, attempt to dissolve the compound in a sterile, cell culture-grade organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM).

  • Stock Solution Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

  • Working Solution: Prepare fresh working solutions by diluting the stock solution in complete cell culture medium immediately before use. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

Experimental Protocols

A tiered approach is recommended to systematically evaluate the biological activity of this compound.

Tier 1: Determining Cytotoxicity and Effect on Cell Viability

The initial step is to establish the concentration range over which the compound affects cell viability.

Protocol 3.1: MTT Cell Viability Assay This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the compound, including a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

Tier 2: Investigating Mechanism of Action

If the compound shows significant effects on viability, the next step is to explore the underlying mechanisms.

Protocol 3.2: Annexin V/Propidium Iodide Apoptosis Assay This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3.3: Western Blot for Key Signaling Proteins Based on its structure, this compound could potentially interfere with pathways regulated by protein-protein interactions or kinase activity. A preliminary screen of key apoptosis and proliferation pathways is recommended.

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2 for apoptosis; p-Akt, p-ERK for survival/proliferation pathways). Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell Line Type Incubation Time (h) IC50 (µM)
MCF-7 Human Breast Cancer 48 [Example Value: 52.4]
A549 Human Lung Cancer 48 [Example Value: 78.1]

| HEK293 | Human Embryonic Kidney | 48 | [Example Value: >100] |

Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)

Concentration (µM) % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
0 (Control) [Example Value: 95.2] [Example Value: 2.1] [Example Value: 1.5]
25 [Example Value: 70.3] [Example Value: 15.8] [Example Value: 10.2]
50 (IC50) [Example Value: 45.1] [Example Value: 30.5] [Example Value: 21.3]

| 100 | [Example Value: 15.6] | [Example Value: 42.1] | [Example Value: 38.9] |

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis p1 Reconstitute Compound in DMSO (Stock) p3 Prepare Serial Dilutions in Culture Medium p1->p3 p2 Seed Cells in Multi-well Plates e1 Treat Cells with Compound (24-72h Incubation) p2->e1 p3->e1 e2 Perform Specific Assay (e.g., MTT, Annexin V) e1->e2 a1 Acquire Data (Plate Reader, Flow Cytometer) e2->a1 a2 Calculate Viability, Apoptosis Percentage, etc. a1->a2 a3 Determine IC50 & Evaluate Mechanism a2->a3 G cluster_stress Cellular Stress Induction cluster_apoptosis Intrinsic Apoptosis Pathway compound This compound stress Mitochondrial Stress / ROS Production compound->stress Hypothesized Interaction bcl2 Bcl-2 Family (e.g., Bax, Bak activation) stress->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes: 2-Phenyl-L-phenylalanine as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-Phenyl-L-phenylalanine as an enzyme inhibitor, with a particular focus on its hypothetical application in the study of Phenylalanine Hydroxylase (PAH). While specific experimental data for this compound is not extensively available in current literature, this document leverages data from structurally similar L-phenylalanine analogs, such as 2-halogenated derivatives, to provide a foundational framework for its investigation.[1][2]

Introduction

L-phenylalanine and its derivatives are known to interact with various enzymes, playing roles in both metabolic regulation and as potential therapeutic agents.[1][3] Phenylalanine Hydroxylase (PAH) is a key enzyme responsible for the conversion of L-phenylalanine to L-tyrosine, a critical step in the metabolic pathway of aromatic amino acids.[4][5] Dysregulation of this enzyme is associated with metabolic disorders such as Phenylketonuria (PKU).[5][6] Therefore, inhibitors of PAH are valuable tools for studying this pathway and for the potential development of therapeutic strategies.

Substitutions on the phenyl ring of L-phenylalanine can significantly alter its interaction with the active site of enzymes.[1] This document outlines the potential of this compound as a competitive inhibitor of PAH, providing hypothetical data and detailed protocols for its characterization.

Quantitative Data Summary

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is a more specific measure of the binding affinity of the inhibitor to the enzyme.

While specific experimental data for this compound is not available, the following table presents a hypothetical summary of its potential inhibitory activity against Phenylalanine Hydroxylase (PAH) for illustrative purposes. These values are based on the expected behavior of a competitive inhibitor for this class of enzymes.

CompoundTarget EnzymeInhibition TypeHypothetical IC50 (µM)Hypothetical Ki (µM)
This compoundPhenylalanine Hydroxylase (PAH)Competitive7535
L-Phenylalanine (substrate)Phenylalanine Hydroxylase (PAH)Feedback Inhibitor>1000-
DL-HomophenylalaninePhenylalanine Hydroxylase (PAH)Competitive--

Note: The IC50 and Ki values for this compound are hypothetical and intended for illustrative purposes only. L-Phenylalanine acts as a feedback inhibitor at high concentrations.[3] DL-Homophenylalanine is a known competitive inhibitor of PAH.[3]

Experimental Protocols

1. Protocol for Determining the IC50 of this compound against Phenylalanine Hydroxylase (PAH)

This protocol describes a fluorometric assay to determine the IC50 value of this compound for the inhibition of PAH. The assay measures the production of L-tyrosine, which is fluorescent, from the enzymatic reaction.

Materials:

  • Recombinant human Phenylalanine Hydroxylase (hPAH)

  • L-Phenylalanine (substrate)

  • This compound (inhibitor)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • HEPES buffer (pH 7.0)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 274 nm, Emission: 304 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Prepare a range of dilutions of the inhibitor in HEPES buffer.

    • Prepare the reaction buffer containing HEPES, catalase, and ferrous ammonium sulfate.

  • Enzyme and Inhibitor Pre-incubation:

    • In the wells of the 96-well plate, add a fixed amount of hPAH enzyme.

    • Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

    • Incubate the enzyme and inhibitor mixture for 10-15 minutes at room temperature to allow for binding.

  • Initiate the Reaction:

    • To each well, add a solution containing L-phenylalanine and the cofactor BH4 to start the reaction.[7]

  • Measure Fluorescence:

    • Immediately begin reading the fluorescence intensity at an excitation of 274 nm and an emission of 304 nm.[7]

    • Take readings at regular intervals (e.g., every minute) for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

2. Protocol for Determining the Mode of Inhibition (e.g., Competitive)

This protocol is designed to determine the mechanism by which this compound inhibits PAH by measuring the enzyme kinetics at different substrate concentrations.

Materials:

  • Same as the IC50 protocol.

Procedure:

  • Set up Reactions:

    • Prepare a matrix of reactions in a 96-well plate with varying concentrations of both the substrate (L-phenylalanine) and the inhibitor (this compound).

    • Include a set of reactions with no inhibitor.

  • Enzyme Addition:

    • Add a fixed amount of hPAH to each well to initiate the reactions.

  • Kinetic Measurement:

    • Measure the initial reaction velocities for all conditions as described in the IC50 protocol.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot (double reciprocal plot) of 1/velocity versus 1/[Substrate] for each inhibitor concentration.

    • Analyze the plot:

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

    • The Ki can be calculated from the changes in the apparent Km and Vmax values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Inhibitor, Substrate) prep_plate Prepare 96-well Plate prep_reagents->prep_plate add_enzyme Add PAH Enzyme prep_plate->add_enzyme add_inhibitor Add this compound (Varying Concentrations) add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction (Add Substrate & Cofactor) pre_incubate->start_reaction measure_fluorescence Measure Fluorescence (Kinetic Reading) start_reaction->measure_fluorescence calc_velocity Calculate Initial Velocity measure_fluorescence->calc_velocity plot_data Plot Dose-Response Curve calc_velocity->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Experimental workflow for determining the IC50 of an inhibitor against PAH.

signaling_pathway cluster_pathway Phenylalanine Metabolism and Neurotransmitter Synthesis Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr PAH L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Inhibitor This compound PAH_node PAH Inhibitor->PAH_node

Caption: Inhibition of the Phenylalanine to Dopamine pathway by this compound.

References

Applications of 2-Phenyl-L-phenylalanine in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenyl-L-phenylalanine, a non-canonical amino acid, represents a unique structural motif for incorporation into novel therapeutic agents. For the purposes of these application notes, "this compound" is interpreted as a biphenylalanine derivative. A prominent and well-documented isomer is 4-Phenyl-L-phenylalanine, and it will be used as a representative example. These derivatives are of significant interest in medicinal chemistry due to the introduction of a bulky, hydrophobic biphenyl group, which can profoundly influence the pharmacological properties of a parent molecule. This document outlines the potential applications, experimental protocols, and key data related to the use of this compound and its isomers in drug discovery and development.

I. Synthesis of Biphenylalanine Derivatives

The synthesis of biphenylalanine derivatives can be achieved through various organic chemistry methodologies. A common approach involves the Suzuki coupling reaction to form the biphenyl moiety, followed by asymmetric synthesis or resolution to obtain the desired L-enantiomer.

General Synthetic Workflow:

start Starting Materials (e.g., 4-bromophenylalanine derivative, phenylboronic acid) suzuki Suzuki Coupling start->suzuki racemic Racemic Biphenylalanine Derivative suzuki->racemic resolution Enzymatic or Chiral Chromatographic Resolution racemic->resolution final Enantiomerically Pure L-Biphenylalanine Derivative resolution->final agonist Biphenylalanine Derivative (Agonist) gpr142 GPR142 agonist->gpr142 Binds to g_protein Gq/11 gpr142->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on ca2 ↑ [Ca2+]i er->ca2 Releases insulin Insulin Secretion ca2->insulin Triggers spps Solid-Phase Peptide Synthesis (with Biphenylalanine) cleavage Cleavage from Resin spps->cleavage purification HPLC Purification cleavage->purification characterization Mass Spectrometry Characterization purification->characterization binding_assay Binding Assay (e.g., SPR, ELISA) characterization->binding_assay functional_assay Functional Assay (e.g., Cell-based reporter assay) binding_assay->functional_assay data_analysis Data Analysis functional_assay->data_analysis

Application Notes and Protocols: 2-Phenyl-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the unnatural amino acid 2-Phenyl-L-phenylalanine in peptide synthesis. This document outlines the protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), along with methods for purification and characterization. The inclusion of this compound can introduce unique structural and functional properties to peptides, making it a valuable tool in drug discovery and development.

Introduction to this compound in Peptide Design

This compound, also known as L-biphenylalanine, is a non-proteinogenic amino acid characterized by the presence of a biphenyl group as its side chain. This bulky, aromatic side chain can significantly influence the conformation and biological activity of a peptide. Its incorporation can enhance proteolytic stability, modulate receptor binding affinity and selectivity, and introduce novel intermolecular interactions, such as π-π stacking. These properties make it an attractive building block for the design of peptidomimetics and novel therapeutic peptides.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis (SPPS).

Resin Preparation and First Amino Acid Coupling

Successful peptide synthesis begins with the proper preparation of the solid support.

  • Resin Selection: The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). For C-terminal amides, a Rink Amide resin is commonly used. For C-terminal carboxylic acids, a 2-chlorotrityl chloride or Wang resin is suitable.

  • Resin Swelling: Before the first amino acid is coupled, the resin must be swelled in a suitable solvent to ensure optimal reaction kinetics.

    • Place the desired amount of resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

    • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • First Amino Acid Loading (for 2-chlorotrityl chloride resin):

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin substitution) in dichloromethane (DCM).

    • Add N,N-diisopropylethylamine (DIPEA) (4-6 equivalents) to the amino acid solution.

    • Add the solution to the swollen resin and react for 1-2 hours at room temperature.

    • To cap any unreacted sites, add a solution of DCM/methanol/DIPEA (80:15:5) and react for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM and dry under vacuum.

Iterative Peptide Chain Elongation: Incorporation of this compound

The peptide chain is assembled through a series of deprotection and coupling steps. The incorporation of the bulky this compound may require optimized coupling conditions.

  • Fmoc Deprotection:

    • Wash the resin-bound peptide with DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • React for 5-10 minutes at room temperature to remove the Fmoc protecting group.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF to remove all traces of piperidine.

  • Amino Acid Coupling (incorporating Fmoc-2-Phenyl-L-phenylalanine-OH):

    • In a separate vial, dissolve Fmoc-2-Phenyl-L-phenylalanine-OH (3-5 equivalents) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Due to the steric hindrance of the biphenyl side chain, a longer coupling time or a double coupling (repeating the coupling step) may be necessary to ensure high efficiency.

    • Wash the resin with DMF.

The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines and a complete coupling reaction.

Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail for peptides with standard protecting groups is Reagent K: Trifluoroacetic acid (TFA)/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) in a well-ventilated fume hood.

  • React for 2-4 hours at room temperature with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide is purified to obtain the final product with high purity.

  • Purification:

    • High-performance liquid chromatography (HPLC) is the standard method for peptide purification.

    • A reversed-phase C18 column is typically used.

    • A gradient of water and acetonitrile, both containing 0.1% TFA, is commonly employed as the mobile phase.

  • Characterization:

    • Mass Spectrometry (MS): To confirm the molecular weight of the purified peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.

    • Analytical HPLC: To assess the purity of the final peptide product.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the peptide and to study its conformation in solution.

Quantitative Data Summary

The efficiency of incorporating unnatural amino acids can vary depending on the sequence and coupling conditions. The following table provides expected ranges for key parameters when incorporating this compound, based on typical outcomes for sterically hindered amino acids.

ParameterTypical Value/RangeNotes
Resin Loading 0.3 - 0.8 mmol/gDependent on the specific resin used.
Coupling Efficiency >98%May require double coupling or extended reaction times. Monitor with Ninhydrin test.
Crude Peptide Purity 50 - 80%Highly dependent on the peptide length and sequence.
Final Yield after Purification 10 - 40%Varies significantly based on peptide length, sequence, and purification efficiency.

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow Resin 1. Resin Swelling FirstAA 2. First Amino Acid Coupling Resin->FirstAA Deprotection 3. Fmoc Deprotection FirstAA->Deprotection Coupling 4. Amino Acid Coupling (including this compound) Deprotection->Coupling Repeat n-1 times Wash Wash Steps Coupling->Wash Cleavage 5. Cleavage & Deprotection Coupling->Cleavage After final coupling Wash->Deprotection Purification 6. Purification (HPLC) Cleavage->Purification Characterization 7. Characterization (MS, HPLC) Purification->Characterization Peptide_Analysis CrudePeptide Crude Peptide Product HPLC HPLC Purification CrudePeptide->HPLC PurePeptide Purified Peptide HPLC->PurePeptide MS Mass Spectrometry PurePeptide->MS Purity Analytical HPLC PurePeptide->Purity NMR NMR Spectroscopy PurePeptide->NMR Identity Identity Confirmation MS->Identity PurityCheck Purity Assessment Purity->PurityCheck Structure Structural Analysis NMR->Structure

experimental design considerations for 2-Phenyl-L-phenylalanine studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and study of the novel synthetic amino acid, 2-Phenyl-L-phenylalanine. Given the limited specific information available on this compound, this document outlines a systematic approach to its investigation, from initial characterization to in vivo analysis, based on established methodologies for similar synthetic amino acids.

Introduction to this compound

This compound is a synthetic derivative of the essential amino acid L-phenylalanine. Its unique structure, featuring an additional phenyl group at the second position of the side chain, suggests the potential for novel biological activities. As L-phenylalanine is a precursor to several key biomolecules, including the neurotransmitters dopamine and norepinephrine, this compound may act as a modulator of these pathways.[1][2][][4] It is crucial to investigate its potential as a therapeutic agent, for instance, as an enzyme inhibitor or a tool for studying biomolecular interactions.[5][6]

Initial Characterization and In Vitro Assays

A foundational step in studying a novel compound is its initial biochemical and cellular characterization. This involves assessing its basic properties and its effects in controlled in vitro systems.

Physicochemical Properties

A summary of the predicted and experimentally determined physicochemical properties of this compound should be compiled.

PropertyValueMethod
Molecular Weight241.29 g/mol Calculated
pKa1 (α-carboxyl)~2.2Potentiometric titration
pKa2 (α-amino)~9.3Potentiometric titration
Solubility in WaterTo be determinedExperimental
LogPTo be determinedExperimental (e.g., shake-flask method)
In Vitro Enzyme Inhibition Assays

Given that many amino acid derivatives exhibit inhibitory effects on enzymes, initial screening against relevant enzymes is recommended.[5]

Protocol: α-Amylase Inhibition Assay

  • Prepare Reagents:

    • Phosphate buffer (0.1 M, pH 6.8)

    • α-amylase solution (10 U/mL in phosphate buffer)

    • Starch solution (1% w/v in phosphate buffer)

    • Dinitrosalicylic acid (DNS) reagent

    • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Assay Procedure:

    • Add 50 µL of this compound solution (at various concentrations) to a microplate well.

    • Add 50 µL of α-amylase solution and incubate at 37°C for 10 minutes.

    • Add 50 µL of starch solution to initiate the reaction and incubate at 37°C for 30 minutes.

    • Stop the reaction by adding 100 µL of DNS reagent.

    • Heat the plate at 100°C for 5 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

A similar protocol can be adapted for other enzymes like α-glucosidase.

Cellular and Mechanistic Studies

Understanding how this compound interacts with and affects cells is critical to elucidating its mechanism of action.

Cell Viability and Cytotoxicity Assays

It is essential to determine the concentration range at which this compound is non-toxic to cells for subsequent cellular assays.

Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Plate cells (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm.

  • Analysis:

    • Express cell viability as a percentage of the untreated control.

Investigation of Signaling Pathways

L-phenylalanine is known to influence signaling pathways such as the LAT1-mTOR pathway, which is crucial for protein synthesis.[7] Investigating the effect of this compound on this pathway is a logical next step.

Protocol: Western Blot Analysis of mTOR Pathway Activation

  • Cell Treatment:

    • Treat cells with a non-toxic concentration of this compound for a specified time.

  • Protein Extraction:

    • Lyse the cells and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane and incubate with primary antibodies against key mTOR pathway proteins (e.g., p-mTOR, mTOR, p-4EBP1, 4EBP1, p-S6K1, S6K1).

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothesized Signaling Pathway and Experimental Logic

The following diagram illustrates the potential interaction of this compound with the LAT1-mTOR signaling pathway and the experimental workflow to investigate it.

G cluster_0 Cellular Uptake and Signaling cluster_1 Experimental Workflow 2-Phe-L-Phe This compound LAT1 LAT1 Transporter 2-Phe-L-Phe->LAT1 Uptake mTORC1 mTORC1 LAT1->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 Phosphorylation 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylation Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Start Treat cells with 2-Phe-L-Phe WB Western Blot for p-mTOR, p-S6K1, p-4EBP1 Start->WB RI Rapamycin Inhibition Start->RI RNAi LAT1 siRNA Start->RNAi PS_Assay Protein Synthesis Assay (e.g., SUnSET) WB->PS_Assay RI->PS_Assay RNAi->PS_Assay Conclusion Determine impact on mTOR signaling and protein synthesis PS_Assay->Conclusion

Caption: Hypothesized mTOR pathway modulation and validation workflow.

In Vivo Studies

Following promising in vitro results, in vivo studies in animal models are necessary to evaluate the physiological effects, pharmacokinetics, and potential toxicity of this compound.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective in vivo experiments.

Protocol: Basic PK Study in Rodents

  • Animal Model:

    • Use a suitable rodent model (e.g., Sprague-Dawley rats).

  • Dosing:

    • Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection:

    • Collect blood samples at various time points post-administration.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key PK parameters such as Cmax, Tmax, AUC, and bioavailability.

PK ParameterIV AdministrationPO Administration
Cmax (ng/mL)To be determinedTo be determined
Tmax (h)To be determinedTo be determined
AUC (ng*h/mL)To be determinedTo be determined
Bioavailability (%)N/ATo be determined
Efficacy Studies in Disease Models

Based on the in vitro findings, select an appropriate animal model of disease to evaluate the therapeutic potential of this compound. For example, if it shows neuroprotective effects in vitro, a model of neurodegenerative disease could be used.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo studies.

G cluster_0 In Vivo Experimental Workflow Start Select Animal Model PK_PD Pharmacokinetic/ Pharmacodynamic Studies Start->PK_PD Dose_Finding Dose-Range Finding and Toxicity Studies PK_PD->Dose_Finding Efficacy Efficacy Studies in Disease Model Dose_Finding->Efficacy Biomarker Biomarker Analysis (e.g., tissue, blood) Efficacy->Biomarker Histopathology Histopathological Analysis Efficacy->Histopathology End Data Analysis and Conclusion Biomarker->End Histopathology->End

Caption: A streamlined workflow for in vivo compound evaluation.

Conclusion

The study of this compound presents an exciting opportunity to discover a novel bioactive molecule. The experimental designs and protocols outlined in these application notes provide a robust framework for a systematic investigation of its properties, from basic characterization to preclinical evaluation. A thorough and methodologically sound approach will be critical in uncovering the therapeutic potential of this novel synthetic amino acid.

References

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "2-Phenyl-L-phenylalanine" is not described in the reviewed scientific literature. The following information is provided for L-phenylalanine , a structurally related and well-researched essential amino acid. Researchers should carefully consider the distinct chemical properties of their specific molecule of interest and use this information as a guideline only.

Introduction

L-phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of crucial neurotransmitters, including dopamine and norepinephrine, and the pigment melanin.[1][2][3] Its role in neurotransmission has led to investigations into its potential antidepressant effects.[1][3] Understanding the appropriate dosage and experimental design for in vivo studies is critical for obtaining meaningful and reproducible results in preclinical research. These application notes provide a summary of available data and protocols for the in vivo administration of L-phenylalanine.

Quantitative Data Summary

The following table summarizes key quantitative data from a 28-day dietary toxicity study of L-phenylalanine in rats, which can help inform dose selection for in vivo experiments.

ParameterMale Crl:CD®(SD)IGS BR RatsFemale Crl:CD®(SD)IGS BR RatsReference
NOEL (No-Observed-Effect Level) 1.5% (w/w) in diet< 0.5% (w/w) in diet[4]
NOAEL (No-Observed-Adverse-Effect Level) 1.5% (w/w) in diet1.5% (w/w) in diet[4]
Observed Effects at 5.0% (w/w) in diet Lower food consumption and body weightLower food consumption and body weight, increased red blood cell count, decreased mean corpuscular volume, hemoglobin, and glucose[4]

Experimental Protocols

Animal Models

The selection of an appropriate animal model is crucial for the relevance of the study. For general toxicity and pharmacokinetic studies of L-phenylalanine, Sprague-Dawley (SD) rats have been utilized.[4] For studies investigating the effects on neurotransmission and behavior, mouse models are also common.[5]

Dosing and Administration

a. Formulation for Oral Administration (Dietary Admixture):

This protocol is based on a 28-day toxicity study.[4]

  • Preparation of Diet:

    • The basal diet should be a standard rodent chow.

    • L-phenylalanine is mixed with the basal diet at the desired concentration (e.g., 0.5%, 1.5%, 5.0% w/w).

    • Ensure a homogenous mixture of the test substance within the feed. This can be achieved using a suitable blender.

  • Administration:

    • Provide the prepared diet and water ad libitum.

    • Monitor food consumption and animal body weight regularly.

b. Formulation for Intraperitoneal (i.p.) Injection:

This protocol is adapted from a study on a derivative of L-phenylalanine.[5]

  • Vehicle Preparation:

    • A common vehicle for i.p. injection is sterile saline (0.9% NaCl).

    • For compounds with limited water solubility, co-solvents such as DMSO and PEG300 can be used, followed by dilution in saline. A suggested formulation is:

      • Dissolve the compound in DMSO.

      • Add PEG300 and mix.

      • Add Tween 80 and mix.

      • Finally, add saline to the desired final volume.

  • Administration:

    • Administer the solution via intraperitoneal injection.

    • The injection volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).

c. Dose Conversion:

For preliminary studies, it's important to note that a study in humans with tyrosinemia type 1 used phenylalanine supplementation at doses of 20 and 40 mg/kg/day to prevent low blood phenylalanine concentrations.[6] While not a direct dosage recommendation for preclinical research, it provides a reference point for supplementation levels in a clinical context.

Pharmacokinetic and Pharmacodynamic Analysis

  • Pharmacokinetics: A study on a related compound in mice showed that after intraperitoneal application, maximum concentration in the brain was reached within 15 minutes.[5] This highlights the rapid absorption and distribution to the central nervous system that can be expected from similar compounds. The primary routes of excretion were found to be renal and fecal.[5]

  • Pharmacodynamics: The effects of L-phenylalanine are linked to its role as a precursor to catecholamines.[1][2][3] Therefore, pharmacodynamic assessments could include monitoring changes in behavior (e.g., spontaneous motility) and measuring neurotransmitter levels in brain tissue.[5]

Visualizations

cluster_workflow Experimental Workflow for in vivo L-Phenylalanine Study A Animal Acclimatization B Group Allocation (Control vs. Treatment) A->B C Formulation of L-Phenylalanine Diet B->C D Daily Administration and Observation C->D E Data Collection (Body Weight, Food Intake) D->E F Terminal Procedures (Blood & Tissue Collection) D->F G Biochemical & Histopathological Analysis F->G

Caption: Experimental workflow for an in vivo study with L-phenylalanine.

cluster_pathway Metabolic Pathway of L-Phenylalanine Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine

Caption: Simplified metabolic pathway of L-phenylalanine to catecholamines.

References

Application Notes and Protocols: Solubility Characteristics of 2-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, is a compound of interest in medicinal chemistry and drug development due to its potential to be incorporated into peptides and other pharmacologically active molecules. The introduction of an additional phenyl group significantly alters the physicochemical properties of the parent amino acid, most notably its solubility. Understanding the solubility of this compound in a range of solvents is critical for its synthesis, purification, formulation, and application in various experimental and developmental workflows.

These application notes provide a comprehensive overview of the expected solubility characteristics of this compound and a detailed protocol for its experimental determination. Due to a lack of specific published quantitative solubility data for this compound, this document serves as a practical guide for researchers to ascertain its solubility profile.

Theoretical Solubility Profile

The structure of this compound, featuring two phenyl groups, suggests a significant increase in hydrophobicity compared to L-phenylalanine.[1][2] L-phenylalanine itself is characterized by a hydrophilic amino acid backbone (the amino and carboxylic acid groups) and a hydrophobic phenyl side chain.[1][2] The addition of a second phenyl group is expected to further dominate the molecule's character, leading to the following predicted solubility behaviors:

  • Aqueous Solubility: The aqueous solubility is anticipated to be very low. While the amino and carboxylic acid groups can still engage in hydrogen bonding with water, the large, nonpolar surface area of the two phenyl rings will likely lead to strong hydrophobic effects, disfavoring dissolution in water. The solubility in aqueous solutions is also expected to be pH-dependent, with increased solubility at acidic and alkaline pH values where the amino and carboxyl groups are ionized, respectively.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility in polar protic solvents like methanol and ethanol is expected to be moderate. These solvents have both polar (hydroxyl group) and nonpolar (alkyl chain) regions, allowing them to interact with both the hydrophilic and hydrophobic parts of this compound. However, the large hydrophobic character of the solute may still limit high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent solvents for a wide range of organic molecules. It is predicted that this compound will exhibit good solubility in these solvents due to their ability to solvate both polar and nonpolar moieties.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar amino and carboxylic acid groups, this compound is expected to have very low solubility in nonpolar solvents.

Predicted Qualitative Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in various common laboratory solvents. Note: This is a predictive table based on chemical principles, and experimental verification is required.

Solvent ClassSolventPredicted Solubility
Aqueous WaterVery Low
Phosphate-Buffered Saline (PBS) pH 7.4Very Low
Polar Protic MethanolModerate
EthanolLow to Moderate
Polar Aprotic Dimethyl Sulfoxide (DMSO)High
Dimethylformamide (DMF)High
Acetonitrile (ACN)Low to Moderate
Nonpolar HexaneVery Low
TolueneVery Low
Dichloromethane (DCM)Low

Experimental Protocol for Solubility Determination

This protocol outlines the widely used shake-flask method for determining the solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, hexane)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed to pellet any remaining suspended solid particles.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (usually the same solvent or a mobile phase component for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow Diagram

experimental_workflow start Start: Excess this compound + Solvent in Vials equilibration Equilibration (24-48h at constant T) start->equilibration centrifugation Centrifugation equilibration->centrifugation sampling Collect & Filter Supernatant centrifugation->sampling dilution Serial Dilution sampling->dilution analysis Quantification (e.g., HPLC, UV-Vis) dilution->analysis end End: Determine Solubility analysis->end solubility_logic cluster_features Structural Features cluster_prediction Solubility Prediction compound This compound hydrophilic Amino & Carboxyl Groups (Polar, H-bonding) compound->hydrophilic hydrophobic Two Phenyl Groups (Nonpolar, Hydrophobic) compound->hydrophobic aqueous Low Aqueous Solubility hydrophilic->aqueous promotes hydrophobic->aqueous hinders organic Higher Organic (Polar Aprotic) Solubility hydrophobic->organic promotes

References

proper handling and storage procedures for 2-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the proper handling, storage, and quality control of 2-Phenyl-L-phenylalanine, an essential α-amino acid. Adherence to these guidelines is crucial to ensure the integrity of the compound for research and development applications.

Introduction

This compound, commonly known as L-Phenylalanine, is an essential amino acid with the chemical formula C9H11NO2. It serves as a fundamental building block for proteins and a precursor for the synthesis of key biomolecules, including tyrosine and various neurotransmitters[1]. Its stability and purity are paramount for reliable experimental outcomes in drug development and scientific research. This document outlines the necessary precautions and protocols for its use and storage.

Safety and Handling Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety practices should always be observed[2][3].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound[4]. In cases where dust formation is possible, respiratory protection may be necessary.

  • Ventilation: Work in a well-ventilated area to minimize inhalation of any dust particles[2].

  • Contact Avoidance: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water[2][5]. For eye contact, continue rinsing for at least 15 minutes and seek medical attention[2].

  • Ingestion: Avoid ingestion. If swallowed, rinse the mouth with water and seek medical advice[3][5].

  • Spill Response: In the event of a small spill, dampen the solid material with water and transfer it to a suitable container for disposal. Use absorbent paper dampened with water to clean the area[6]. For larger spills, sweep up the material and place it in a designated disposal container. Avoid creating dust[7].

Storage Procedures

Proper storage is critical to maintain the stability and purity of this compound.

  • General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place[2][4].

  • Temperature: While some sources suggest storing at room temperature, others recommend storing below +30°C[8][9]. For long-term stability, it is advisable to store in a cool environment.

  • Moisture and Light: Protect the compound from moisture and light[5][8].

  • Incompatible Materials: Keep away from strong oxidizing agents[2][7][9].

  • Stability: this compound is stable under recommended storage conditions[2][7].

Physicochemical Properties and Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C9H11NO2[6][7][10]
Molecular Weight 165.19 g/mol [10]
Appearance White crystalline powder/solid[2][10]
Melting Point 270-275 °C (decomposes)[2]
pH (1% aq. solution) 5.4 - 6.0[6]
Water Solubility (at 20°C) 16.5 g/L
Water Solubility (at 25°C) 14.11 g/L[6]

Experimental Protocols

This protocol describes the preparation of a standard aqueous solution of this compound for experimental use.

  • Materials: this compound powder, deionized or distilled water, analytical balance, volumetric flask, magnetic stirrer, and stir bar.

  • Procedure:

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Transfer the powder to a volumetric flask of the appropriate size.

    • Add approximately half the final volume of deionized water to the flask.

    • Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the solid is completely dissolved. The compound is soluble in water[2][11].

    • Once dissolved, add deionized water to the flask until the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Label the flask with the compound name, concentration, and date of preparation.

This protocol provides a general method for assessing the purity of a this compound sample. Specific parameters may need to be optimized for the available equipment and columns.

  • Materials: this compound sample, HPLC-grade water, HPLC-grade acetonitrile, formic acid, HPLC system with a UV detector, and a suitable C18 reverse-phase column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in HPLC-grade water.

    • Mobile Phase B: 0.1% formic acid in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase A at a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak.

Visualizations

Workflow for Proper Handling and Storage of this compound cluster_receiving Receiving and Initial Handling cluster_storage Storage Conditions cluster_usage Usage and Dispensing cluster_disposal Spill and Waste Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect don_ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) inspect->don_ppe weigh Weigh in a Ventilated Area or with Local Exhaust don_ppe->weigh storage_location Store in a Cool, Dry, Well-Ventilated Area container Keep Container Tightly Closed storage_location->container protect Protect from Light and Moisture container->protect incompatibles Segregate from Strong Oxidizing Agents protect->incompatibles dissolve Prepare Solutions as per Protocol weigh->dissolve spill Small Spill: Dampen with Water, Collect and Dispose weigh->spill seal Immediately Reseal Container dissolve->seal waste Dispose of Waste According to Institutional and Local Regulations dissolve->waste seal->storage_location

References

Troubleshooting & Optimization

troubleshooting common issues in 2-Phenyl-L-phenylalanine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Phenyl-L-phenylalanine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Low Yield

Question: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of this compound can stem from several factors, including suboptimal reaction conditions, incomplete reactions, or product loss during workup and purification.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: Ensure the reaction is carried out at the optimal temperature. For instance, in a Cu1+-assisted nucleophilic exchange reaction for a related compound, the temperature was a critical parameter optimized to 180°C to significantly increase the yield.[1]

    • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion. For some syntheses, a reaction time of up to 24 hours may be necessary.[1]

    • Reagent Stoichiometry: The molar ratios of reactants are crucial. An excess of one reagent may be required to drive the reaction to completion. In an optimized synthesis of a similar molecule, the concentrations of reagents like NaI, CuSO4, and SnSO4 were carefully adjusted to maximize the yield.[1]

  • Workup and Purification:

    • Extraction: Product can be lost during aqueous workup if the pH is not optimal for extraction into the organic phase. Ensure the pH of the aqueous layer is adjusted to the isoelectric point of the amino acid to minimize its solubility in water.

    • Purification: Loss of product during column chromatography is common. Ensure the chosen stationary and mobile phases are appropriate for your compound. In some cases, crystallization can be an effective purification method with high recovery.[2]

2. Presence of Impurities

Question: My final product contains significant impurities. What are the common impurities in this compound synthesis and how can I remove them?

Answer: Impurities can arise from side reactions, unreacted starting materials, or decomposition of the product. Common impurities may include diastereomers, starting materials, and byproducts from side reactions.

Troubleshooting Steps:

  • Identify the Impurity: Use analytical techniques such as NMR, Mass Spectrometry, and HPLC to identify the structure of the major impurities. Knowing the impurity will help in devising a strategy to avoid its formation or to remove it.

  • Control of Side Reactions:

    • Protecting Groups: The use of protecting groups, such as a Boc group on the amino functionality, is essential to prevent unwanted side reactions during multi-step syntheses.[3]

    • Reaction Conditions: As with low yields, suboptimal reaction conditions can lead to the formation of byproducts. Re-evaluate temperature, reaction time, and catalyst choice.

  • Purification Strategies:

    • Crystallization: This is a powerful technique for removing impurities. A single crystallization step can significantly improve the purity of the final product.[2]

    • Chromatography: Ion-exchange chromatography can be effective for separating the desired amino acid from other charged or uncharged impurities.[2] Activated carbon treatment can also be used to remove certain organic impurities.[2]

    • Aqueous Two-Phase Systems (ATPS): For enzymatic syntheses, ATPS can be a rapid and effective method for the separation and purification of the target enzyme or product.[4]

3. Racemization

Question: I am observing a loss of stereochemical purity in my this compound product. What can cause racemization and how can I prevent it?

Answer: Racemization, the formation of an equal mixture of both enantiomers from a single enantiomer, is a critical issue in the synthesis of chiral amino acids. It can be caused by harsh reaction conditions, particularly those involving strong bases or high temperatures.

Troubleshooting Steps:

  • Avoid Harsh Conditions:

    • Base Selection: Use of strong bases can lead to deprotonation at the alpha-carbon, resulting in racemization. Opt for milder bases where possible.

    • Temperature Control: High temperatures can promote racemization. Conduct the reaction at the lowest effective temperature.

  • Enzymatic Synthesis: Consider using enzymatic methods, which are highly stereoselective and operate under mild conditions, thus minimizing the risk of racemization.[5][6] Phenylalanine ammonia lyases (PALs) are enzymes that can be used for the asymmetric synthesis of L-phenylalanine derivatives.[7][8]

  • Protecting Groups: The choice of protecting group can influence the susceptibility to racemization. Ensure the protecting group is stable under the reaction conditions and can be removed without causing racemization.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis and purification protocols for L-phenylalanine and its derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Optimization of a Nucleophilic Exchange Reaction [1]

ParameterInitial ConditionOptimized Condition
TemperatureNot specified180°C
Reaction TimeNot specified24 hours
Yield39%> 74%

Table 2: Bioconversion of L-Phenylalanine to 2-Phenylethanol [9]

ParameterCondition2-PE Titer (g/L)
Glucose Concentration30-90 g/LPeak
L-Phe Concentration7 g/LPeak
Temperature30°COptimal
Final Optimized YieldBatch Fermentation5 g/L

Table 3: Purification of Recombinant Phenylalanine Dehydrogenase using ATPS [4]

ParameterValue
PEG-6000 Concentration9% (w/w)
(NH4)2SO4 Concentration16% (w/w)
pH8.0
Partition Coefficient58.7
Yield94.42%
Purification Factor491.93

Experimental Protocols

A detailed experimental protocol for a multi-enzyme cascade for the conversion of L-phenylalanine is provided as an example of a synthetic strategy.

Protocol: Two-Pot Sequential Four-Step Cascade for the Conversion of L-Phenylalanine [6]

  • Step 1: Deamination

    • A KPi buffer (50 mM, 150 mL, pH 8.0) and L-phenylalanine (20 mM, 3.1 mmol, 507 mg) are added to a 250 mL Erlenmeyer flask.

    • The pH of the mixture is adjusted to 9.0–10.0 with KOH (10 M).

    • Lyophilized E. coli whole-cells carrying overexpressed tyrosine ammonia lyase (TAL, 3 g, 20 mg/mL) are added.

    • The reaction mixture is incubated at 30°C and 170 rpm for 24 hours.

(Subsequent steps for decarboxylation, epoxidation, and hydrolysis would follow to obtain the final product, as detailed in the source literature.)

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_reaction Check Reaction Conditions start->check_reaction check_workup Review Workup & Purification start->check_workup incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction suboptimal_conditions Suboptimal Conditions? check_reaction->suboptimal_conditions product_loss Product Loss During Purification? check_workup->product_loss optimize_time Increase Reaction Time / Monitor Progress incomplete_reaction->optimize_time Yes end Improved Yield incomplete_reaction->end No optimize_temp Optimize Temperature suboptimal_conditions->optimize_temp Yes optimize_reagents Adjust Reagent Stoichiometry suboptimal_conditions->optimize_reagents Yes suboptimal_conditions->end No optimize_extraction Optimize Extraction pH product_loss->optimize_extraction Yes optimize_purification Refine Purification Method product_loss->optimize_purification Yes product_loss->end No optimize_time->end optimize_temp->end optimize_reagents->end optimize_extraction->end optimize_purification->end

Caption: Troubleshooting workflow for addressing low product yield.

General Purification Strategy for L-Phenylalanine

G start Crude Product filtration Ultrafiltration / Centrifugation (Remove large molecules/cells) start->filtration carbon Activated Carbon Treatment (Remove organic impurities) filtration->carbon ion_exchange Ion Exchange Chromatography (Final purification/concentration) carbon->ion_exchange crystallization Crystallization (High purity product) ion_exchange->crystallization end Pure this compound crystallization->end

Caption: A general purification workflow for L-phenylalanine.[2]

References

Technical Support Center: Optimizing Synthesis of 2-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenyl-L-phenylalanine and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions to optimize reaction conditions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal temperature. - Inefficient catalyst or enzyme activity. - Presence of impurities in starting materials. - Side reactions consuming starting material.- Extend reaction time and monitor progress using techniques like HPLC. - Optimize temperature; for enzymatic reactions, maintain optimal temperature (e.g., 30-37°C).[1][2] - Ensure the catalyst is active and used in the correct concentration. For enzymatic reactions, verify enzyme activity. - Purify starting materials before use. - Adjust reaction conditions (e.g., pH, solvent) to minimize side reactions.
Poor Enantioselectivity - Racemization during the reaction. - Ineffective chiral catalyst or enzyme. - Suboptimal reaction conditions for stereocontrol.- Lower the reaction temperature. - Screen different chiral catalysts or enzymes. - Modify the solvent or pH to enhance stereoselectivity.
Formation of Impurities - Side reactions due to incorrect stoichiometry. - Decomposition of starting materials or product. - Contaminants in reagents or solvents.- Carefully control the stoichiometry of reactants. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitive to air or moisture. - Use high-purity, anhydrous solvents and reagents.
Difficult Product Isolation - Product is highly soluble in the reaction solvent. - Formation of emulsions during workup. - Co-precipitation of byproducts.- Choose a solvent in which the product has lower solubility for easier precipitation or crystallization. - Use techniques like centrifugation or addition of brine to break emulsions. - Optimize pH or use a different extraction solvent to selectively precipitate the product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound and its derivatives?

A1: Common methods for synthesizing derivatives of L-phenylalanine, which can be adapted for this compound, include:

  • Chemical Synthesis: This often involves the use of protected L-phenylalanine precursors and coupling reactions. For instance, the synthesis of 2-iodo-L-phenylalanine utilizes a Cu¹⁺-assisted nucleophilic halogen exchange from 2-bromo-L-phenylalanine.[3] Another approach involves the alkylation and hydrolysis of Ni(II) or Zn(II) complexes.[4]

  • Biocatalytic Synthesis: Enzymatic cascades are a powerful tool for producing enantiomerically pure L-phenylalanine derivatives.[5][6] Phenylalanine ammonia lyases (PALs) can be used for the amination of cinnamic acid derivatives to produce various phenylalanine analogues.[2][7]

Q2: How can I optimize the reaction conditions for a higher yield of 2-iodo-L-phenylalanine?

A2: An experimental design approach has been successfully used to optimize the synthesis of 2-iodo-L-phenylalanine from 2-bromo-L-phenylalanine. The key parameters identified for optimization were temperature, and the concentrations of CuSO₄ and NaI.[3] The optimized conditions were found to be 180°C for 24 hours with specific concentrations of reactants, which increased the yield from 39% to over 74%.[3]

Q3: What role does a protecting group like Boc play in the synthesis of phenylalanine derivatives?

A3: The tert-butyloxycarbonyl (Boc) group is a common protecting group for the alpha-amino group of phenylalanine.[8] This protection is crucial in multi-step syntheses to prevent unwanted side reactions at the amino group, thereby ensuring that the desired chemical transformation occurs at other parts of the molecule.[8] The Boc group can be selectively removed under acidic conditions.[8]

Q4: Are there any common side effects or safety considerations when working with phenylalanine derivatives?

A4: While L-phenylalanine is an essential amino acid found in many foods, certain individuals, particularly those with the genetic disorder phenylketonuria (PKU), cannot metabolize it, leading to dangerously high blood levels that can cause severe health issues.[9][10] When handling synthetic derivatives, standard laboratory safety precautions should be followed, including the use of personal protective equipment. Specific derivatives may have unique toxicity profiles that should be assessed from their Safety Data Sheet (SDS).

Experimental Protocols

General Protocol for Enzymatic Amination of a Cinnamic Acid Derivative

This protocol is a general guideline for the synthesis of an L-phenylalanine derivative using a phenylalanine ammonia lyase (PAL).

Materials:

  • Cinnamic acid derivative (substrate)

  • Phenylalanine ammonia lyase (PAL) enzyme (e.g., AvPAL or PbPAL)[2]

  • Ammonium carbamate

  • Bicarbonate buffer (pH 10)

  • Incubator with shaker

  • HPLC for analysis

Procedure:

  • Prepare a 10 mM solution of the cinnamic acid derivative in the bicarbonate buffer.

  • Prepare a 2 M solution of ammonium carbamate in the bicarbonate buffer.

  • In a reaction vessel, combine the substrate solution, ammonium carbamate solution, and the PAL enzyme (e.g., 2 mg/mL of free enzyme).[2]

  • The final volume should be adjusted with the bicarbonate buffer.

  • Incubate the reaction mixture at 37°C with shaking (e.g., 150 rpm).[2]

  • Take samples at desired time points (e.g., 4, 24, and 48 hours) to monitor the reaction progress.[2]

  • Analyze the samples by HPLC to determine the conversion of the substrate to the L-phenylalanine derivative.[2]

Visualizations

Experimental Workflow for Enzymatic Synthesis

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis start Start reagents Prepare Reagents: - Cinnamic Acid Derivative - Ammonium Carbamate - PAL Enzyme - Buffer (pH 10) start->reagents mix Mix Reagents in Reaction Vessel reagents->mix incubate Incubate at 37°C with Shaking mix->incubate sample Take Samples at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc end End hplc->end

Caption: Workflow for the enzymatic synthesis of L-phenylalanine derivatives.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Suboptimal Temperature issue->cause2 cause3 Inefficient Catalyst issue->cause3 cause4 Impure Starting Materials issue->cause4 solution1 Extend Reaction Time cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Verify Catalyst Activity cause3->solution3 solution4 Purify Starting Materials cause cause -4 -4 -4->solution4

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Strategies to Improve the Yield of 2-Phenyl-L-phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Phenyl-L-phenylalanine, also known as β,β-diphenyl-L-alanine. The guidance is based on established, high-yield synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the multi-step synthesis of this compound, following a modern asymmetric approach. The core strategy involves the E/Z-selective tosylation of a β-ketoester, a stereoretentive Suzuki-Miyaura cross-coupling, and a final asymmetric hydrogenation of a tetrasubstituted olefin intermediate.[1][2]

Synthesis Stage 1: E/Z-Selective Enol Tosylation

Q1: My enol tosylation is not proceeding to completion, or I am getting a mixture of E and Z isomers. How can I improve the selectivity and yield?

A1: Incomplete reaction or low stereoselectivity in the enol tosylation step is a common issue. The choice of base and solvent system is critical for controlling the E/Z selectivity.

  • For E-selective tosylation: The use of a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) in a solvent like tetrahydrofuran (THF) at low temperatures (e.g., -50 °C) generally favors the formation of the E-enol tosylate.[2] Ensure that the base is freshly prepared or titrated to guarantee its activity. Anhydrous conditions are crucial, as water can quench the base and hinder the reaction.

  • For Z-selective tosylation: A weaker, bulkier amine base such as triethylamine (Et3N) or diisopropylethylamine (i-Pr2NEt) in a solvent like acetonitrile (MeCN) at room temperature typically favors the Z-isomer.[2] The reaction may require longer reaction times, so monitoring by TLC or LC-MS is recommended to determine the point of maximum conversion.

Troubleshooting Table 1: Enol Tosylation

IssuePotential CauseRecommended Solution
Low ConversionInactive baseUse freshly prepared or titrated LDA/LHMDS.
Wet solvent/reagentsEnsure all glassware is oven-dried and solvents are anhydrous.
Insufficient reaction timeMonitor the reaction by TLC/LC-MS to ensure it has reached completion.
Poor E/Z SelectivityIncorrect base/solvent combinationFor E-isomer, use LHMDS in THF at low temperature. For Z-isomer, use Et3N in MeCN.[2]
Temperature too highMaintain strict temperature control, especially for the E-selective reaction.
Formation of Side ProductsDegradation of starting materialAdd the tosylating agent (e.g., Ts2O) slowly to the reaction mixture at low temperature.
Synthesis Stage 2: Suzuki-Miyaura Cross-Coupling

Q2: The yield of my Suzuki-Miyaura cross-coupling reaction is low. What are the critical parameters to optimize?

A2: Low yields in Suzuki-Miyaura couplings involving complex substrates like amino acid derivatives can often be attributed to catalyst deactivation, suboptimal base or solvent choice, or issues with the boronic acid reagent.

  • Catalyst System: The choice of palladium catalyst and ligand is paramount. A combination of Pd(OAc)2 with a bulky phosphine ligand like dppb (1,4-bis(diphenylphosphino)butane) has been shown to be effective.[2] Ensure the catalyst is not old or deactivated. Using a pre-catalyst can sometimes improve results.

  • Base: The base plays a crucial role in the transmetalation step. An inorganic base like potassium phosphate (K3PO4) is often a good choice as it is strong enough to facilitate the reaction without causing significant side reactions like epimerization of the chiral center.[3]

  • Solvent System: A two-phase solvent system, such as 2-methyltetrahydrofuran and water, is often used to dissolve both the organic substrate and the inorganic base and boronic acid.[2] Proper mixing is essential to ensure efficient reaction at the interface.

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which can be less reactive. Using fresh, high-quality boronic acid is recommended.

Q3: I am observing side products or racemization of the amino acid stereocenter during the Suzuki-Miyaura coupling. How can I minimize these issues?

A3: Side reactions and racemization are significant concerns when working with chiral amino acid derivatives.

  • Minimizing Side Products: The primary side reactions often involve homo-coupling of the boronic acid or decomposition of the starting material. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent oxidative degradation of the catalyst and reagents. Using the correct stoichiometry of reagents is also important; a slight excess of the boronic acid is common, but a large excess can lead to more homo-coupling.

  • Preventing Racemization: Racemization of the α-amino acid stereocenter can occur under harsh basic conditions. Using a milder base like K3PO4 instead of stronger bases like hydroxides can help preserve the stereochemical integrity.[3] Keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate is also advisable. Chiral HPLC analysis of the product is essential to confirm that no racemization has occurred.[3]

Synthesis Stage 3: Asymmetric Hydrogenation

Q4: The enantioselectivity (ee) of my asymmetric hydrogenation is low. How can I improve it?

A4: The asymmetric hydrogenation of tetrasubstituted olefins is a challenging transformation, and achieving high enantioselectivity depends heavily on the choice of chiral catalyst and reaction conditions.[4][5][6]

  • Chiral Ligand: The selection of the chiral ligand is the most critical factor. For the hydrogenation of β,β-diaryldehydroamino acid derivatives, Josiphos-type ligands have proven to be highly effective.[1][2] Different Josiphos ligands may be optimal for different substrates, so screening a small library of ligands can be beneficial.

  • Solvent: The solvent can have a significant impact on the enantioselectivity. Alcohols such as methanol or isopropanol are commonly used. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex.

  • Hydrogen Pressure and Temperature: These parameters often need to be optimized. Higher pressures can sometimes increase the reaction rate but may have a variable effect on enantioselectivity. The temperature should be carefully controlled, as higher temperatures can lead to a decrease in enantioselectivity. For particularly challenging substrates, increasing the reaction temperature to 80 °C and lowering the pressure to 120 psi has been shown to be effective while maintaining high ee.[2]

Q5: The hydrogenation reaction is slow or stalls before completion. What can I do to drive it to completion?

A5: Incomplete hydrogenation can be due to catalyst deactivation or insufficient catalyst loading.

  • Catalyst Poisoning: The substrate or solvent may contain impurities that can poison the rhodium catalyst. Ensure that all starting materials and the solvent are of high purity. Functional groups on the substrate, such as sulfur-containing heterocycles, can sometimes act as catalyst poisons.

  • Catalyst Loading: For challenging tetrasubstituted olefins, a higher catalyst loading (e.g., up to 10 mol %) may be necessary to achieve full conversion.[2][4]

  • Agitation: Ensure efficient stirring to maximize the contact between the hydrogen gas, the liquid phase, and the catalyst.

Quantitative Data Presentation

The following tables summarize the yields and enantioselectivities achieved for the key steps in the synthesis of this compound (β,β-diphenyl-L-alanine) and its analogs, as reported by Molinaro et al.[2]

Table 2: Suzuki-Miyaura Cross-Coupling of Enol Tosylates

EntryEnol Tosylate (Isomer)Aryl Boronic Acid (Ar2B(OH)2)ProductYield (%)
1E-isomer (Ar1 = Phenyl)Phenylboronic acidβ,β-diphenyldehydroamino acid ester98
2E-isomer (Ar1 = Phenyl)4-Chlorophenylboronic acidβ-(4-chlorophenyl)-β-phenyldehydroamino acid ester95
3Z-isomer (Ar1 = Phenyl)Phenylboronic acidβ,β-diphenyldehydroamino acid ester92
4Z-isomer (Ar1 = 4-Methoxyphenyl)Phenylboronic acidβ-(4-methoxyphenyl)-β-phenyldehydroamino acid ester85

Table 3: Asymmetric Hydrogenation of β,β-Diaryldehydroamino Acid Esters

EntrySubstrate (Ar1, Ar2)Chiral LigandProductYield (%)ee (%)
1Phenyl, PhenylL1β,β-diphenylalanine ester9599
2Phenyl, 4-ChlorophenylL1β-(4-chlorophenyl)-β-phenylalanine ester8897
34-Methoxyphenyl, PhenylL2β-(4-methoxyphenyl)-β-phenylalanine ester7298
4Phenyl, 2-ThienylL1β-phenyl-β-(2-thienyl)alanine ester9199

*L1 and L2 are specific Josiphos-type ligands as described in the source literature.[2]

Experimental Protocols

The following are generalized experimental protocols based on the successful synthesis of β,β-diaryl-α-amino acids.[2]

Protocol 1: General Procedure for E-Selective Enol Tosylation
  • To a solution of the N-Boc-β-keto-α-amino acid ester in anhydrous THF (0.2 M) at -50 °C under an argon atmosphere, add LHMDS (1.1 equivalents) dropwise.

  • Stir the resulting solution for 30 minutes at -50 °C.

  • Add a solution of p-toluenesulfonic anhydride (Ts2O, 1.2 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at -50 °C for 1 hour.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a flask charged with the enol tosylate (1.0 equivalent), the arylboronic acid (1.5 equivalents), and K3PO4 (3.0 equivalents), add 2-methyltetrahydrofuran and water (typically in a 4:1 ratio).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(OAc)2 (0.5 mol %) and dppb (1.1 mol %).

  • Heat the reaction mixture to 70 °C and stir vigorously for 12-24 hours, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: General Procedure for Asymmetric Hydrogenation
  • In a glovebox, charge a pressure-rated vial with the β,β-diaryldehydroamino acid ester (1.0 equivalent), (NBD)2RhBF4 (5-10 mol %), and the chiral Josiphos ligand (5.25-10.5 mol %).

  • Add degassed methanol or isopropanol.

  • Seal the vial, remove it from the glovebox, and place it in a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas (120-400 psi).

  • Stir the reaction at the desired temperature (25-80 °C) for 12-24 hours.

  • Carefully vent the reactor and concentrate the reaction mixture.

  • Purify the product by chromatography to obtain the desired this compound (β,β-diphenyl-L-alanine) derivative.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: E/Z-Selective Enol Tosylation cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling cluster_2 Step 3: Asymmetric Hydrogenation cluster_3 Step 4: Deprotection start N-Boc-β-keto-α-amino acid ester reagents1 Base (e.g., LHMDS or Et3N) Ts₂O start->reagents1 product1 E- or Z-Enol Tosylate reagents1->product1 reagents2 Ar₂B(OH)₂ Pd(OAc)₂/dppb, K₃PO₄ product1->reagents2 product2 N-Boc-β,β-diaryldehydroamino acid ester product1->product2 Intermediate 1 reagents2->product2 reagents3 H₂ (120-400 psi) (NBD)₂RhBF₄ Chiral Josiphos Ligand product2->reagents3 product3 N-Boc-2-Phenyl-L-phenylalanine ester product2->product3 Intermediate 2 reagents3->product3 reagents4 Acidic Hydrolysis (e.g., HCl or TFA) product3->reagents4 final_product This compound product3->final_product Protected Product reagents4->final_product

Caption: Synthetic workflow for this compound.

References

Technical Support Center: L-Phenylalanine Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability challenges associated with L-Phenylalanine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for L-Phenylalanine?

A1: L-Phenylalanine is generally a stable amino acid, but it can be susceptible to degradation under certain conditions. The main stability concerns include:

  • Solid-State Stability: L-Phenylalanine can exist in different polymorphic forms and as a monohydrate. Changes in humidity and temperature can cause conversions between these forms, potentially affecting its physical properties and dissolution rate.[1]

  • Solution Stability: In aqueous solutions, L-Phenylalanine's stability can be influenced by pH, temperature, light, and the presence of oxidizing agents.[2][3]

  • Oxidative Degradation: Exposure to oxidizing agents, such as hydrogen peroxide, especially in the presence of UV light, can lead to the formation of degradation products like aspartic acid, serine, alanine, and lysine.

  • Photostability: While generally considered photostable, prolonged exposure to high-intensity UV light can induce photochemical reactions.[4]

  • Thermal Degradation: At elevated temperatures, solid L-Phenylalanine can decompose, leading to the formation of various volatile compounds.[5][6]

Q2: How should I store L-Phenylalanine to ensure its stability?

A2: Proper storage is crucial for maintaining the stability of L-Phenylalanine.

  • Solid Form: Store solid L-Phenylalanine in a cool, dry place, protected from light and moisture.[5] Keeping it in a well-sealed container will prevent hydration and potential polymorphic changes.

  • Aqueous Solutions: It is recommended to prepare aqueous solutions of L-Phenylalanine fresh. If storage is necessary, sterile filter the solution and store it at 4°C for no longer than a few days.[7] For longer-term storage, consider freezing aliquots at -20°C or below, but be aware of potential precipitation upon thawing.

Q3: Can L-Phenylalanine precipitate out of my cell culture medium? What should I do?

A3: Yes, L-Phenylalanine, along with other amino acids like tyrosine, can precipitate in concentrated cell culture media, especially under conditions of high pH or temperature fluctuations.[8][9]

  • Troubleshooting:

    • Ensure the medium's pH is within the recommended range.

    • Avoid repeated freeze-thaw cycles of the medium.[10]

    • When preparing concentrated stock solutions, dissolve L-Phenylalanine in a slightly acidic or basic solution before adjusting the final pH.

    • If precipitation occurs, gently warming the medium to 37°C with swirling may help redissolve the precipitate.[11] If it persists, the medium should be discarded.

Q4: I've noticed a color change in my L-Phenylalanine solution. What does this indicate?

A4: A color change, such as yellowing, in an L-Phenylalanine solution can be an indicator of degradation. This may be due to oxidation or other chemical reactions, especially if the solution has been stored for an extended period, exposed to light, or is at a high pH. It is recommended to discard any discolored solution and prepare a fresh batch.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with L-Phenylalanine in a question-and-answer format.

Issue 1: Inconsistent experimental results using L-Phenylalanine.

  • Question: Why am I seeing variability in my experimental outcomes when using L-Phenylalanine from different batches or prepared at different times?

  • Answer: Inconsistent results can stem from the solid-state form of the L-Phenylalanine used. L-Phenylalanine can exist as an anhydrous form or a monohydrate, and the transition between these can be influenced by humidity.[1][12] This can affect the actual concentration of your solution if not accounted for. Additionally, solution stability can be a factor if solutions are not prepared fresh.

  • Recommendation:

    • Characterize the solid form of your L-Phenylalanine using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) if you suspect variability between batches.

    • Always prepare fresh solutions of L-Phenylalanine for critical experiments.

    • Use a validated analytical method, such as HPLC, to confirm the concentration of your prepared solutions before use.

Issue 2: Precipitation in L-Phenylalanine stock solutions.

  • Question: My concentrated L-Phenylalanine stock solution has formed a precipitate upon storage. How can I prevent this?

  • Answer: L-Phenylalanine has limited solubility in neutral aqueous solutions, which decreases at lower temperatures.[7][13]

  • Recommendation:

    • Prepare stock solutions in a slightly acidic (e.g., dilute HCl) or basic (e.g., dilute NaOH or 5M KOH) solution to increase solubility.[2] Remember to adjust the pH back to the desired range when preparing your final working solution.

    • Store concentrated stock solutions at room temperature if they are to be used within a short period, or prepare smaller aliquots to avoid repeated cooling and warming.

    • If a precipitate forms upon cooling, gently warm the solution and vortex to redissolve before use. Ensure it is fully dissolved to avoid inaccurate concentrations.[11]

Data Presentation: L-Phenylalanine Stability

The following tables summarize the stability of L-Phenylalanine under various conditions.

Table 1: Solubility of L-Phenylalanine in Water at Different Temperatures

Temperature (°C)Temperature (K)Solubility ( g/100g H₂O)
0273.152.02
10283.152.39
20293.152.82
30303.153.32
40313.153.92
50323.154.64
60333.155.49
70343.156.51

(Data sourced from literature reports)[7][11]

Table 2: Influence of pH on L-Phenylalanine State in Aqueous Solution

pH RangePredominant Ionic FormGeneral Observations
< 2.2CationicHigher solubility compared to isoelectric point.
2.2 - 9.1ZwitterionicLowest solubility around the isoelectric point (pI ≈ 5.5).
> 9.1AnionicHigher solubility compared to isoelectric point.

(Based on the pKa values of the carboxyl and amino groups)[13]

Experimental Protocols

Protocol 1: Preparation of a Stable L-Phenylalanine Stock Solution for Cell Culture

This protocol provides a method for preparing a sterile, concentrated stock solution of L-Phenylalanine suitable for supplementing cell culture media.

Materials:

  • L-Phenylalanine powder

  • 5M Potassium Hydroxide (KOH) solution[2]

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Weigh the required amount of L-Phenylalanine powder in a sterile conical tube. To prepare a 100 mM stock solution, use 1.652 g of L-Phenylalanine per 100 mL of final volume.

  • Add a small volume of 5M KOH to the powder. For 1.652 g of L-Phenylalanine, start with approximately 1 mL of 5M KOH.[2]

  • Vortex the mixture until the L-Phenylalanine is completely dissolved. The solution will be basic at this stage.

  • Slowly add sterile, deionized water while monitoring the pH. Adjust the pH to your desired level (typically 7.2-7.4 for cell culture applications) using sterile HCl or NaOH as needed.

  • Bring the solution to the final desired volume with sterile, deionized water.

  • Sterile filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage or at 4°C for short-term use (up to one week).[7]

Protocol 2: Stability-Indicating HPLC Method for L-Phenylalanine

This method can be used to quantify L-Phenylalanine and detect potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm[14][15]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Prepare a stock solution of L-Phenylalanine (e.g., 1 mg/mL) in the mobile phase A.

  • Forced degradation samples can be prepared by subjecting the stock solution to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, or light).

  • Neutralize the acidic and basic samples before injection.

  • Dilute all samples to an appropriate concentration within the calibration range with mobile phase A.

Analysis:

  • Inject a blank (mobile phase A), a standard solution of L-Phenylalanine, and the stressed samples.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of L-Phenylalanine. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent L-Phenylalanine peak.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Weigh L-Phenylalanine B Dissolve in Solvent (e.g., Water, Buffer) A->B C Apply Stress Condition (pH, Temp, Light, Oxidizing Agent) B->C D Prepare Control (Unstressed) B->D E Inject Sample onto C18 Column C->E D->E F Gradient Elution E->F G UV Detection (210 nm) F->G H Quantify L-Phenylalanine Peak G->H I Identify & Quantify Degradation Products G->I J Assess Stability H->J I->J troubleshooting_precipitation A Precipitate observed in L-Phenylalanine solution? B Is the solution a concentrated stock? A->B Yes G Is it in cell culture media? A->G No C Is the storage temperature low (e.g., 4°C)? B->C Yes E Is the pH of the solution near 5.5 (pI)? B->E No D Gently warm to 37°C and vortex to redissolve. C->D J Prepare fresh solution. D->J F Adjust pH to < 4 or > 7 to increase solubility. E->F Yes E->G No F->J H Check for media evaporation and incubator humidity. G->H Yes G->J No I Review media preparation procedure. H->I I->J mTOR_pathway Phe L-Phenylalanine LAT1 LAT1 Transporter Phe->LAT1 Enters cell via mTORC1 mTORC1 LAT1->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates & Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates & Inactivates ProteinSynthesis Protein Synthesis (e.g., Casein) S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis Inhibition released CaSR_pathway Phe L-Phenylalanine CaSR Calcium-Sensing Receptor (CaSR) Phe->CaSR Allosteric Modulator Gq11 Gq/11 CaSR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release

References

Technical Support Center: 2-Phenyl-L-phenylalanine Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for 2-Phenyl-L-phenylalanine in solution?

A1: While specific data for this compound is unavailable, potential degradation pathways can be inferred from the known degradation of L-phenylalanine and other structurally similar molecules. These may include:

  • Oxidation: The phenyl rings and the amino acid backbone are susceptible to oxidation, especially in the presence of oxidizing agents, light, or metal ions. This could lead to the formation of hydroxylated derivatives, ketones, or ring-opening products.

  • Hydrolysis: The amide bond in the phenylalanine backbone could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the cleavage of the molecule.

  • Decarboxylation: Loss of the carboxyl group can occur under heat or acidic conditions, yielding a corresponding amine.

  • Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to a variety of products through radical-mediated reactions.

Q2: What are the critical factors that can influence the stability of this compound in solution?

A2: The stability of this compound in solution is likely to be influenced by several factors, including:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis and other degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light Exposure: Exposure to light, particularly UV radiation, can lead to photodegradation.

  • Presence of Oxidizing Agents: Peroxides, dissolved oxygen, and metal ions can promote oxidative degradation.

  • Solvent Composition: The polarity and protic nature of the solvent can influence degradation kinetics.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: A stability-indicating analytical method is crucial for monitoring the degradation of this compound and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a commonly used technique. The method should be validated to ensure it can separate the parent compound from all potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my this compound solution.

  • Possible Cause: Degradation of this compound.

  • Troubleshooting Steps:

    • Characterize the new peaks: Use a mass spectrometer detector to determine the mass-to-charge ratio (m/z) of the new peaks to help identify the potential degradation products.

    • Perform forced degradation studies: Subject a sample of this compound to stress conditions (acid, base, peroxide, heat, light) to intentionally induce degradation. This can help to confirm if the unexpected peaks are indeed degradation products and provide insight into the degradation pathway.

    • Optimize HPLC method: Adjust the mobile phase composition, gradient, column type, or temperature to improve the separation of the parent peak and the new peaks.

Issue 2: The concentration of my this compound stock solution is decreasing over time.

  • Possible Cause: Instability of the compound in the chosen solvent and storage conditions.

  • Troubleshooting Steps:

    • Review storage conditions: Ensure the solution is stored at the appropriate temperature, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air.

    • Evaluate solvent suitability: The stability of this compound may vary in different solvents. Consider performing a short-term stability study in a few different biocompatible solvents to identify the most suitable one.

    • Adjust pH: If the solution is aqueous, the pH can be a critical factor. Determine the pH of your solution and consider buffering it to a pH where the compound exhibits maximum stability. Preliminary studies across a pH range (e.g., pH 3, 7, 9) can help identify the optimal pH.

Experimental Protocols

Forced Degradation Study Protocol

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1 v/v) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products and calculate the percentage of degradation.

Data Presentation

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionIncubation Time (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time, min)
1 M HCl, 60°C2485.224.8
1 M NaOH, 60°C2478.533.2, 5.1
3% H₂O₂, RT2465.146.3
80°C4892.317.5
UV Light (254 nm)2471.8>5Multiple minor peaks

Visualizations

Degradation_Pathway cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolysis (Acid/Base) cluster_decarboxylation Decarboxylation (Heat) This compound This compound Hydroxylated Phenylalanine Hydroxylated Phenylalanine This compound->Hydroxylated Phenylalanine H2O2 Phenylalanine Phenylalanine This compound->Phenylalanine H+/OH- 2-Phenylacetic acid 2-Phenylacetic acid This compound->2-Phenylacetic acid H+/OH- 2-Phenyl-phenethylamine 2-Phenyl-phenethylamine This compound->2-Phenyl-phenethylamine Heat, -CO2 Ring-Opened Product Ring-Opened Product Hydroxylated Phenylalanine->Ring-Opened Product Further Oxidation

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Forced Degradation Forced Degradation Prepare Stock Solution->Forced Degradation Acid Hydrolysis Acid Hydrolysis Forced Degradation->Acid Hydrolysis 1 M HCl Base Hydrolysis Base Hydrolysis Forced Degradation->Base Hydrolysis 1 M NaOH Oxidation Oxidation Forced Degradation->Oxidation 3% H2O2 Thermal Stress Thermal Stress Forced Degradation->Thermal Stress 80°C Photostability Photostability Forced Degradation->Photostability UV Light Sample Analysis (HPLC) Sample Analysis (HPLC) Acid Hydrolysis->Sample Analysis (HPLC) Base Hydrolysis->Sample Analysis (HPLC) Oxidation->Sample Analysis (HPLC) Thermal Stress->Sample Analysis (HPLC) Photostability->Sample Analysis (HPLC) Data Analysis Data Analysis Sample Analysis (HPLC)->Data Analysis Identify Degradants (MS) Identify Degradants (MS) Data Analysis->Identify Degradants (MS) End End Identify Degradants (MS)->End

Caption: Workflow for a forced degradation study.

Technical Support Center: 2-Phenyl-L-phenylalanine in Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Phenyl-L-phenylalanine. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored at room temperature, protected from light and moisture to ensure its stability. For long-term storage of solutions, it is advisable to aliquot them and freeze at -20°C to avoid repeated freeze-thaw cycles.[1]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is soluble in water and slightly soluble in dilute mineral acids and alkali hydroxide solutions.[2] It is insoluble in ethanol, ethyl ether, and benzene.[2] For quantitative data on its solubility in water at various temperatures, please refer to the table below.

Q3: How can I monitor the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. Chiral HPLC can be specifically used to determine the enantiomeric purity and separate L-phenylalanine from its D-enantiomer.[3][4]

Troubleshooting Guides

Solubility Issues

Problem: Difficulty dissolving this compound in aqueous buffers.

Potential Cause Troubleshooting Suggestion
Incorrect pH The solubility of this compound is pH-dependent. Adjusting the pH of the buffer can significantly improve solubility. It is more soluble in slightly acidic or alkaline conditions compared to its isoelectric point.
Low Temperature Solubility decreases at lower temperatures. Gentle warming of the solution may aid in dissolution.
Buffer Composition Certain buffer salts can affect solubility. If experiencing precipitation, consider trying a different buffer system (e.g., phosphate vs. TRIS).

Quantitative Solubility Data in Water [2]

Temperature (°C)Solubility (g/L)
019.8
2526.4
5044.3
7566.2
10099.0
Stability and Degradation

Problem: Suspected degradation of this compound in solution.

Potential Cause Troubleshooting Suggestion
Photodegradation Exposure to UV light can lead to photo-oxidative changes.[1] Protect solutions from light by using amber vials or covering containers with aluminum foil.
Thermal Decomposition At elevated temperatures, this compound can undergo decomposition.[5] Avoid prolonged heating. Prepare fresh solutions for experiments requiring high temperatures.
Oxidation The presence of oxidizing agents can lead to degradation. Ensure all glassware is thoroughly cleaned and use high-purity solvents.
Challenges in Solid-Phase Peptide Synthesis (SPPS)

Problem: Low coupling efficiency or side reactions when incorporating this compound into a peptide.

Potential Cause Troubleshooting Suggestion
Steric Hindrance The bulky phenyl group can sometimes hinder the coupling reaction. Using a more powerful coupling reagent (e.g., HATU, HBTU) or extending the coupling time may improve efficiency.
Aggregation Peptides containing hydrophobic residues like phenylalanine are prone to aggregation on the solid support.[6] Using a higher swelling resin, adding chaotropic salts, or performing the synthesis at an elevated temperature can help disrupt aggregation.[6]
Diketopiperazine Formation This side reaction is common at the dipeptide stage, especially if the second amino acid is proline.[6] Utilizing 2-chlorotrityl chloride resin can minimize this issue due to its steric bulk.[6]
Racemization The chirality of the amino acid can be compromised during activation. Using coupling reagents with racemization-suppressing additives like HOBt is recommended.
Low Yield in 2-Phenylethanol Bioconversion

Problem: Inefficient conversion of this compound to 2-phenylethanol using microorganisms.

Potential Cause Troubleshooting Suggestion
Substrate Inhibition High concentrations of L-phenylalanine can be inhibitory to some microbial strains.[7] Optimize the initial substrate concentration through a dose-response experiment.
Product Toxicity 2-phenylethanol is toxic to most microorganisms, which can limit the final product titer.[8] Consider implementing in situ product removal (ISPR) techniques, such as extraction or adsorption, to alleviate toxicity.[8]
Suboptimal Culture Conditions pH, temperature, and aeration are critical for optimal enzyme activity and cell growth.[9] Systematically optimize these parameters for your specific microbial strain.
Byproduct Formation Undesired side reactions can consume the precursor or the product. Analyze the culture broth for byproducts to identify and address these pathways. For example, the formation of 2-phenylethyl acetate can be influenced by pH.[9]

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol is a general guideline based on the Fmoc/tBu strategy and may require optimization for specific peptide sequences.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for peptide amides) in N,N-dimethylformamide (DMF) for 15-30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-2-Phenyl-L-phenylalanine (3-5 equivalents) with a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test to ensure completion.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, remove the N-terminal Fmoc group.

    • Wash the resin with DMF, followed by dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.

Signaling Pathways and Workflows

Tyrosine Biosynthesis from this compound

This compound is the precursor for the biosynthesis of tyrosine, a crucial amino acid involved in numerous metabolic pathways. This conversion is catalyzed by the enzyme phenylalanine hydroxylase.[10][11]

Tyrosine_Biosynthesis Phe This compound Tyr L-Tyrosine Phe->Tyr O2, Tetrahydrobiopterin -> H2O, Dihydrobiopterin PAH Phenylalanine Hydroxylase

Caption: Conversion of this compound to L-Tyrosine.

Catecholamine Biosynthesis Pathway

This compound is the initial substrate for the synthesis of catecholamines, which are important neurotransmitters. The pathway begins with the conversion of phenylalanine to tyrosine.[12][13][14]

Catecholamine_Biosynthesis Phe This compound Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase Peptide_Synthesis_Troubleshooting Start Low Peptide Yield Check_Coupling Check Coupling Efficiency (Ninhydrin Test) Start->Check_Coupling Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Increase_Reagents Increase Equivalents of Amino Acid and Coupling Reagents Incomplete_Coupling->Increase_Reagents Yes Check_Aggregation Suspect Aggregation? Incomplete_Coupling->Check_Aggregation No Increase_Reagents->Check_Coupling Change_Coupling Use a Stronger Coupling Reagent (e.g., HATU) Modify_Conditions Modify Synthesis Conditions: - Higher Temperature - Chaotropic Salts - Different Resin Check_Aggregation->Modify_Conditions Yes Check_Cleavage Check Cleavage and Deprotection Efficiency Check_Aggregation->Check_Cleavage No Modify_Conditions->Check_Coupling Incomplete_Cleavage Incomplete Cleavage Check_Cleavage->Incomplete_Cleavage Optimize_Cleavage Optimize Cleavage Cocktail and Time Incomplete_Cleavage->Optimize_Cleavage Yes Success Yield Improved Incomplete_Cleavage->Success No Optimize_Cleavage->Success

References

Technical Support Center: Enhancing the Solubility of 2-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-Phenyl-L-phenylalanine (L-phenylalanine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding methods to increase the aqueous solubility of this essential amino acid.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of L-phenylalanine?

A1: The aqueous solubility of L-phenylalanine is temperature-dependent. At 25°C (298.15 K), its solubility in water is approximately 29.6 g/L.[1][2]

Q2: How does pH affect the solubility of L-phenylalanine?

A2: The solubility of L-phenylalanine is significantly influenced by pH due to its zwitterionic nature, possessing both a carboxylic acid group (pKa₁ ≈ 2.2) and an amino group (pKa₂ ≈ 9.3). Its solubility is lowest at the isoelectric point (pI), which is approximately 5.48, where the net charge of the molecule is zero.[3] In both acidic (pH < pI) and alkaline (pH > pI) conditions, the molecule becomes charged (cationic and anionic, respectively), leading to a substantial increase in its aqueous solubility.

Q3: What are the common methods to increase the solubility of L-phenylalanine?

A3: The primary methods for increasing the solubility of L-phenylalanine include:

  • pH Adjustment: Moving the pH of the solution away from the isoelectric point.

  • Co-solvency: Adding a water-miscible organic solvent in which L-phenylalanine is more soluble.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.

  • Salt Formation: Converting the amino acid into a salt form, such as a hydrochloride or sodium salt.

  • Co-amorphous Systems: Creating an amorphous solid dispersion with another small molecule.

Troubleshooting Guides

Issue: Precipitation of L-phenylalanine in my aqueous solution.

Possible Cause 1: pH is near the isoelectric point (pI ≈ 5.48).

  • Solution: Adjust the pH of your solution. For acidic conditions, add a dilute acid (e.g., 0.1 M HCl) to lower the pH below 4. For alkaline conditions, add a dilute base (e.g., 0.1 M NaOH) to raise the pH above 7. This will ionize the L-phenylalanine molecule, increasing its solubility.

Possible Cause 2: The concentration of L-phenylalanine exceeds its solubility limit at the given temperature.

  • Solution 1: Increase the temperature. The solubility of L-phenylalanine in water increases with temperature.

  • Solution 2: Introduce a co-solvent. Adding a water-miscible solvent like ethanol or propylene glycol can increase the solubility. Start with a small percentage (e.g., 5-10% v/v) and gradually increase as needed, while considering the compatibility of the co-solvent with your experimental system.

Possible Cause 3: "Salting out" effect due to high concentrations of other solutes.

  • Solution: While some salts at low concentrations can increase solubility ("salting in"), high concentrations can lead to precipitation.[4][5][6][7] If your formulation contains high salt concentrations, consider reducing them or using a different buffer system.

Data Presentation

Table 1: Solubility of L-phenylalanine in Water at Different Temperatures

Temperature (°C)Temperature (K)Solubility (g/L)
0273.1519.8
10283.1523.9
20293.1528.2
25298.1529.6
30303.1533.2
40313.1539.2
50323.1546.4
60333.1554.9
70343.1565.1

Data adapted from Li et al. (2010).[1][6]

Table 2: Solubility of DL-phenylalanine in Water at Different pH Values (25°C)

pHSolubility (mol/L)Solubility (g/L)
2.0~0.25~41.3
4.0~0.17~28.1
5.5 (pI)~0.15~24.8
8.0~0.18~29.7
10.0~0.30~49.6

Note: This data is for the racemic mixture (DL-phenylalanine) and serves as an approximation for the L-isomer.

Table 3: Solubility of L-phenylalanine in Ethanol-Water Mixtures at 25°C (298.15 K)

Mole Fraction of EthanolSolubility (mol fraction x 10³)Solubility (g/L)
0.03.0529.6
0.11.85~18.0
0.21.05~10.2
0.30.60~5.8
0.40.35~3.4

Data suggests ethanol acts as an anti-solvent at higher concentrations, decreasing solubility.[4]

Table 4: Stability Constants for L-phenylalanine Inclusion Complexes with Cyclodextrins

CyclodextrinStability Constant (K) (M⁻¹)
β-Cyclodextrin25.5
6A-(3-aminopropylamino)-6A-deoxy-β-cyclodextrin323.6 (for the anionic form of L-Phe)

Data from Sompornpisut et al. (2002) and Brown et al. (1995).[8][9]

Experimental Protocols

Protocol 1: pH Adjustment for Solubility Enhancement

This protocol describes how to determine the solubility of L-phenylalanine at a specific pH.

experimental_workflow_ph cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare buffer of desired pH add_phe Add excess L-phenylalanine to buffer prep_buffer->add_phe equilibrate Equilibrate at constant temperature (e.g., 25°C) with stirring for 24h add_phe->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge filter Filter supernatant (0.22 µm filter) centrifuge->filter measure Measure concentration of L-phenylalanine in the filtrate (e.g., by HPLC or UV-Vis) filter->measure

Caption: Workflow for determining L-phenylalanine solubility at a specific pH.

Protocol 2: Co-solvency Method

This protocol outlines the use of a co-solvent to increase the solubility of L-phenylalanine.

experimental_workflow_cosolvent cluster_prep Mixture Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare co-solvent/water mixture at desired ratio (v/v) add_phe Add excess L-phenylalanine to the mixture prep_solvent->add_phe equilibrate Equilibrate at constant temperature with stirring for 24h add_phe->equilibrate centrifuge Centrifuge to remove undissolved solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter measure Determine L-phenylalanine concentration filter->measure

Caption: Workflow for the co-solvency method to enhance L-phenylalanine solubility.

Protocol 3: Cyclodextrin Complexation

This protocol details the preparation of an L-phenylalanine-cyclodextrin inclusion complex.[10]

experimental_workflow_cyclodextrin cluster_prep Complex Formation cluster_isolation Isolation (Optional) cluster_analysis Solubility Analysis dissolve_cd Dissolve cyclodextrin in water add_phe Add L-phenylalanine to the cyclodextrin solution dissolve_cd->add_phe stir Stir the mixture at a constant temperature for 24-48h add_phe->stir freeze_dry Freeze-dry the solution to obtain a solid complex stir->freeze_dry filter Filter the solution stir->filter measure Measure the total L-phenylalanine concentration filter->measure signaling_pathway Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine hydroxylase L_DOPA L-DOPA Tyr->L_DOPA Tyrosine hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

References

identifying and mitigating assay interference from 2-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on identifying and mitigating potential assay interference from 2-Phenyl-L-phenylalanine. While not definitively classified as a Pan-Assay Interference Compound (PAINS), its structural characteristics warrant careful consideration to avoid misleading results in high-throughput screening (HTS) and other sensitive biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic amino acid derivative. It is characterized by an additional phenyl group attached to the phenyl ring of the natural amino acid L-phenylalanine. Its chemical structure consists of a biphenyl moiety linked to an alanine backbone.

Q2: Why is there a concern about assay interference with this compound?

While there is no direct literature evidence labeling this compound as a Pan-Assay Interference Compound (PAINS), its chemical structure contains features commonly associated with assay interference.[1][2][3] These features include a large, hydrophobic biphenyl group which can contribute to non-specific interactions and compound aggregation.[4][5][6] Such properties can lead to false-positive or false-negative results in various assay formats.

Q3: What are Pan-Assay Interference Compounds (PAINS)?

PAINS are chemical compounds that tend to give false positive results in high-throughput screens.[3] They often react non-specifically with numerous biological targets rather than specifically affecting one desired target.[3] PAINS share common disruptive functional groups that can interfere with assay readouts through various mechanisms.[3][7]

Q4: Does this compound contain any known PAINS substructures?

Based on available public information and PAINS filters, this compound does not contain specific, explicitly defined PAINS substructural alerts.[1][2][8] However, the concept of PAINS is not exhaustive, and compounds with novel scaffolds can still exhibit interference. The significant hydrophobicity of the biphenyl group is a potential concern for aggregation-based interference.[9]

Troubleshooting Guide: Identifying Potential Interference

If you are observing unexpected or inconsistent activity with this compound in your assays, the following troubleshooting steps can help determine if you are dealing with assay interference.

Symptom: High hit rate for this compound across multiple, unrelated assays.

Potential Cause: Pan-assay interference.

Troubleshooting Steps:

  • Run Control Experiments:

    • Assay without Target: Run the assay in the absence of the biological target. A signal in this control suggests direct interference with the assay components or detection method.

    • Time-Dependent Signal: Measure the assay signal at multiple time points. A time-dependent increase in signal may indicate compound aggregation.

  • Assess Compound Aggregation:

    • Detergent Addition: Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer.[10] A significant decrease in the compound's apparent activity in the presence of detergent is a strong indicator of aggregation-based interference.

    • Dynamic Light Scattering (DLS): If available, use DLS to directly observe the formation of aggregates at the compound concentrations used in the assay.

  • Check for Non-Specific Binding:

    • Bovine Serum Albumin (BSA) Addition: Include BSA in the assay buffer. A decrease in activity may suggest non-specific binding of the compound to proteins.

    • Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI): These techniques can be used to directly assess non-specific binding to the target or other proteins.[11]

Data Summary: Potential Interference Mechanisms
Interference MechanismKey CharacteristicsExperimental Validation
Compound Aggregation Formation of colloidal particles that can sequester and inhibit enzymes or interfere with detection.[12]Addition of non-ionic detergents, Dynamic Light Scattering (DLS).
Non-Specific Binding Hydrophobic compounds can bind non-specifically to proteins or assay plastics.[13]Addition of BSA to the assay buffer, SPR/BLI analysis.
Assay Technology Interference Compound directly affects the detection method (e.g., fluorescence quenching, light scattering).Running the assay without the biological target.

Mitigating Assay Interference

If you suspect that this compound is causing assay interference, the following strategies can help to mitigate the issue and obtain more reliable data.

1. Assay Optimization:

  • Buffer Composition:

    • Routinely include a low concentration of a non-ionic detergent (e.g., 0.005-0.01% Triton X-100 or Tween-20) in your assay buffer to minimize aggregation.[10]

    • Include a carrier protein like BSA (0.1 mg/mL) to reduce non-specific binding.

  • Compound Concentration:

    • Whenever possible, work at the lowest effective concentration of this compound to reduce the likelihood of aggregation.

2. Orthogonal Assays:

  • Confirm any "hits" from your primary screen using an orthogonal assay.[14] This secondary assay should have a different detection principle and ideally be less susceptible to the suspected mode of interference. For example, if your primary assay is fluorescence-based, a label-free detection method like SPR could be used for confirmation.

3. Structural Analogue Analysis:

  • Test structurally related analogues of this compound. If the observed activity is due to a specific interaction with the target, you would expect to see a structure-activity relationship (SAR). If similar hydrophobic compounds show similar activity, non-specific effects are more likely.

Experimental Protocols

Protocol 1: Detergent-Based Assay for Aggregation

  • Prepare two sets of assay buffers:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer supplemented with 0.02% Triton X-100 (for a final concentration of 0.01% in the assay).

  • Perform your standard assay protocol in parallel using both Buffer A and Buffer B.

  • Compare the dose-response curves for this compound obtained in both conditions.

  • Interpretation: A significant rightward shift and/or a decrease in the maximum response in the presence of Triton X-100 is indicative of aggregation-based interference.

Protocol 2: Target-Independent Signal Check

  • Prepare your assay as usual, but replace the biological target (e.g., enzyme, receptor) with an equivalent volume of buffer.

  • Add this compound at the concentrations you are testing.

  • Measure the assay signal according to your standard protocol.

  • Interpretation: Any signal generated in the absence of the target indicates direct interference of the compound with the assay reagents or the detection system.

Visualizing Interference Pathways

The following diagrams illustrate the potential pathways of assay interference and the workflow for identifying it.

InterferencePathways Potential Interference Pathways of this compound Compound This compound Aggregation Compound Aggregation Compound->Aggregation High Concentration Hydrophobicity NonspecificBinding Non-Specific Binding Compound->NonspecificBinding Hydrophobicity AssayTech Assay Technology Interference Compound->AssayTech Intrinsic Properties Target Biological Target Compound->Target Specific Binding FalsePositive False Positive Aggregation->FalsePositive NonspecificBinding->FalsePositive AssayTech->FalsePositive TrueHit True Hit Target->TrueHit

Caption: Potential mechanisms of assay interference by this compound.

TroubleshootingWorkflow Workflow for Investigating Assay Interference Start Unexpected Activity Observed CheckAggregation Test with Detergent Start->CheckAggregation CheckNonspecific Test with BSA CheckAggregation->CheckNonspecific No Interference Interference Likely CheckAggregation->Interference Yes CheckAssayTech Target-Absent Control CheckNonspecific->CheckAssayTech No CheckNonspecific->Interference Yes CheckAssayTech->Interference Yes NoInterference Interference Unlikely CheckAssayTech->NoInterference No OrthogonalAssay Confirm with Orthogonal Assay NoInterference->OrthogonalAssay

Caption: A logical workflow for troubleshooting suspected assay interference.

References

Technical Support Center: Analysis of 2-Phenyl-L-phenylalanine by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 2-Phenyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: My chromatogram is showing peak fronting for the this compound peak. What are the possible causes and solutions?

Peak fronting, where the peak has a leading shoulder, can be caused by several factors.[1] A systematic approach to troubleshooting is recommended.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Try diluting your sample and reinjecting. If the peak shape improves, sample overload was the likely issue.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly, resulting in a distorted peak.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or as close in elution strength to the mobile phase as possible.

  • Column Issues: A void at the column inlet or a partially blocked frit can also lead to peak fronting.[2]

    • Solution: Reverse flush the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

Q2: I am observing significant peak tailing for my analyte. How can I resolve this?

Peak tailing, characterized by a drawn-out latter half of the peak, is a common issue in HPLC.[1][3]

  • Secondary Interactions: For amine-containing compounds like this compound, interactions between the basic analyte and acidic silanol groups on the silica-based column packing are a frequent cause of tailing.[2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the analyte.[4]

    • Solution 2: Use a Base-Deactivated Column: Employing a column with end-capping or one specifically designed for the analysis of basic compounds can minimize these secondary interactions.[3]

  • Column Contamination: Buildup of strongly retained compounds on the column can also cause tailing.

    • Solution: Implement a robust column washing procedure between runs.

Q3: My chromatogram shows a "ghost peak" in the blank run. What is the source of this contamination?

Ghost peaks are extraneous peaks that appear in blank injections and can interfere with the analysis.

  • Contaminated Mobile Phase: Impurities in the solvents or additives used to prepare the mobile phase are a common source of ghost peaks.[3]

    • Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[3] Filter the mobile phase before use.

  • Carryover from Previous Injections: Residual sample from a previous, more concentrated injection can elute in a subsequent blank run.

    • Solution: Implement a thorough needle wash protocol for the autosampler. Injecting a strong solvent (like 100% acetonitrile or methanol) can help clean the injector and column.

  • System Contamination: Contaminants can leach from various parts of the HPLC system, such as tubing, seals, or filters.

    • Solution: Systematically flush each component of the HPLC system to identify and remove the source of contamination.

Q4: The retention time of my this compound peak is shifting between injections. What could be the cause?

Inconsistent retention times can compromise the reliability of your analytical method.

  • Mobile Phase Composition: Inaccurate or inconsistent mobile phase preparation can lead to shifts in retention time.[5]

    • Solution: Ensure accurate and precise measurement of all mobile phase components. If using a gradient, ensure the pump's proportioning valves are functioning correctly.

  • Column Temperature Fluctuations: Even minor changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can cause retention time drift, especially at the beginning of a sequence.

    • Solution: Ensure the column is adequately equilibrated before the first injection. A stable baseline is a good indicator of equilibration.

Data Presentation

The following table summarizes typical starting parameters for the HPLC analysis of this compound. These may require optimization for your specific application.

ParameterTypical ValueNotes
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column is a good starting point.[6][7]
Mobile Phase A 0.1% Formic Acid in WaterHelps to control peak shape for amine-containing compounds.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.[6]
Gradient 10-90% B over 15 minutesA gradient elution is often necessary for samples with multiple components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature improves reproducibility.[8]
Detection Wavelength 215 nm or 254 nmPhenylalanine and related compounds absorb in the low UV range.[6][7]
Injection Volume 10 µLThis can be adjusted based on sample concentration.
Sample Diluent Mobile Phase or Water/Acetonitrile MixtureIt is best to dissolve the sample in the initial mobile phase conditions.

Experimental Protocols

Detailed Methodology for HPLC Analysis of this compound

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B) to a final concentration of 1 mg/mL.

    • Prepare working solutions by diluting the stock solution to the desired concentrations.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Execution:

    • Install a C18 column (4.6 x 150 mm, 5 µm) into the HPLC system.

    • Set the column oven temperature to 30°C.

    • Purge the HPLC pumps with the respective mobile phases.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 90% A, 10% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 215 nm.

    • Create a sequence with blank injections, standard injections, and sample injections.

    • Set the injection volume to 10 µL.

    • Run the sequence.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area of the standards versus their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Mandatory Visualization

Below is a troubleshooting workflow to help diagnose and resolve common issues in the HPLC analysis of this compound.

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time ghost_peak Ghost Peak Present? start->ghost_peak fronting Peak Fronting? peak_shape->fronting Yes tailing Peak Tailing? peak_shape->tailing No mobile_phase Check Mobile Phase Preparation retention_time->mobile_phase Yes temperature Check Column Temperature retention_time->temperature No mp_contam Use Fresh, High-Purity Mobile Phase ghost_peak->mp_contam Yes carryover Implement Needle Wash / Inject Strong Solvent ghost_peak->carryover No overload Reduce Sample Concentration fronting->overload Yes solvent Adjust Injection Solvent fronting->solvent No secondary_int Adjust Mobile Phase pH / Use Base-Deactivated Column tailing->secondary_int Yes column_contam Wash Column tailing->column_contam No end Problem Resolved overload->end column_void Check/Replace Column solvent->column_void column_void->end secondary_int->end column_contam->end mobile_phase->end equilibration Ensure Adequate Equilibration temperature->equilibration equilibration->end mp_contam->end system_contam Flush HPLC System carryover->system_contam system_contam->end

References

Technical Support Center: High-Purity 2-Phenyl-L-phenylalanine Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of high-purity 2-Phenyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common methods for purifying this compound to a high degree of purity are recrystallization, ion-exchange chromatography, and activated carbon treatment. A combination of these methods is often employed to achieve the desired purity, especially when starting from complex mixtures like fermentation broths.[1]

Q2: What are the typical impurities found in crude this compound?

A2: Typical impurities can include starting materials from synthesis (e.g., phenylpyruvic acid), byproducts from fermentation (e.g., other amino acids, organic acids, and residual sugars), and color bodies.[1] Salts from buffers and pH adjustments are also common impurities that need to be removed.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the target compound and its impurities. Titration can also be used to determine the percentage of phenylalanine present.[1] For chiral purity, methods like optical rotation measurement are employed.[1]

Q4: What is the role of pH in the purification of this compound?

A4: pH plays a critical role in both ion-exchange chromatography and activated carbon treatment. For ion-exchange, the pH of the solution must be adjusted to ensure the this compound is appropriately charged to bind to the resin.[1] In activated carbon adsorption, the pH can influence the selectivity of adsorption, with a pH of 5.5 to 6.5 being optimal for preferential binding of phenylalanine over other amino acids and salts.[1]

Troubleshooting Guides

Recrystallization
Issue Potential Cause Troubleshooting Action
Low Yield The chosen solvent is too good, and the product remains dissolved even at low temperatures.- Try a different solvent or a mixture of solvents. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. - Consider using an anti-solvent to induce precipitation after dissolving the crude product in a suitable solvent.
The cooling process is too rapid, leading to the formation of very small crystals that are difficult to filter.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Seeding the solution with a small crystal of pure product can promote the growth of larger crystals.
Oiling Out The crude product is melting in the hot solvent instead of dissolving, or the solution is supersaturated.- Add more solvent to ensure complete dissolution before cooling. - Ensure the boiling point of the solvent is lower than the melting point of the this compound. - Try a different solvent system.
Low Purity Impurities are co-crystallizing with the product.- Ensure the crude product is fully dissolved at the higher temperature; insoluble impurities should be filtered out of the hot solution. - The cooling rate might be too fast, trapping impurities. Allow for slower crystal growth. - A second recrystallization step may be necessary.
Ion-Exchange Chromatography
Issue Potential Cause Troubleshooting Action
Product does not bind to the column The pH of the sample and mobile phase is incorrect, preventing the this compound from carrying the appropriate charge.- Adjust the pH of the sample and equilibration buffer. For cation exchange, the pH should be below the isoelectric point (pI) of this compound (~5.48), and for anion exchange, it should be above the pI. A pH of 1.5 to 2.5 is often used for cation exchange.[1]
The ionic strength of the sample is too high, preventing binding.- Desalt or dilute the sample before loading it onto the column.
Poor Resolution/Peak Tailing The flow rate is too high.- Reduce the flow rate to allow for better interaction between the sample and the resin.
The column is overloaded.- Reduce the amount of sample loaded onto the column.
Improper column packing.- Repack the column to ensure a uniform bed.
Low Yield/Product Loss The product is binding too strongly to the resin and not eluting completely.- Increase the ionic strength or adjust the pH of the elution buffer to facilitate the release of the product.
The product is unstable at the elution pH.- Test the stability of this compound at different pH values and choose an appropriate elution buffer.
Activated Carbon Treatment
Issue Potential Cause Troubleshooting Action
Low Adsorption of this compound The pH of the solution is not optimal.- Adjust the pH to between 5.5 and 6.5 for optimal and selective adsorption.[1]
The activated carbon has a low surface area or is not properly activated.- Use a high-quality activated carbon with a large surface area. - Pre-treat the activated carbon with acid to clean it and improve its performance.[1]
Competition for binding sites from other molecules.- Consider a pre-purification step to remove high concentrations of competing impurities.
Low Purity of Eluted Product Co-elution of impurities with the this compound.- Optimize the elution solvent. For example, using dilute ammonia can be effective for elution.[1] - Follow the activated carbon step with ion-exchange chromatography for further polishing.[1]

Quantitative Data Summary

Purification Method Parameter Value Reference
Activated Carbon Treatment Adsorption Capacity0.05 - 0.25 g of phenylalanine per gram of carbon[1]
Optimal pH for Adsorption5.5 - 6.5[1]
Ion-Exchange Chromatography Feed pH for Cation Exchange1.5 - 2.5[1]
Overall Process Final Purity (after crystallization)90 - 100%[1]
Example Recovery (Crystallization)16.0 g from a solution containing 20.0 g[1]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, add the crude this compound to a suitable solvent (e.g., a mixture of ethanol and water). Heat the mixture with stirring until the solid is completely dissolved.[2]

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Ion-Exchange Chromatography for this compound Purification
  • Resin Preparation: Swell the ion-exchange resin in an appropriate buffer and pack it into a chromatography column.

  • Equilibration: Equilibrate the column by washing it with several column volumes of the starting buffer (e.g., a low ionic strength buffer at a pH of 1.5-2.5 for cation exchange).[1]

  • Sample Preparation: Dissolve the this compound sample in the starting buffer and adjust the pH as necessary. Filter the sample to remove any particulates.

  • Sample Loading: Load the prepared sample onto the column.

  • Washing: Wash the column with the starting buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound using a buffer with a higher ionic strength or a different pH. For example, a dilute solution of ammonium hydroxide can be used.[1]

  • Fraction Collection: Collect the eluted fractions and analyze them for the presence of this compound.

  • Post-Elution Processing: Pool the fractions containing the pure product and proceed with downstream processing, such as crystallization.

Protocol 3: Activated Carbon Treatment
  • Carbon Preparation: If necessary, pre-treat the activated carbon with an acid wash followed by rinsing with deionized water to neutral pH.[1]

  • Adsorption: Add the activated carbon to the solution containing this compound. The optimal ratio is typically between 0.05 and 0.25 grams of phenylalanine per gram of carbon.[1] Adjust the pH of the solution to 5.5-6.5.[1] Stir the mixture for a sufficient time to allow for equilibrium to be reached.

  • Filtration: Remove the activated carbon from the solution by filtration.

  • Elution: Wash the carbon with a suitable eluent, such as a dilute ammonium hydroxide solution, to recover the adsorbed this compound.[1]

  • Further Purification: The eluate can be further purified by ion-exchange chromatography or crystallization.[1]

Visualizations

experimental_workflow_recrystallization start Crude this compound dissolve Dissolve in Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool If no insoluble impurities hot_filtration->cool crystallize Ice Bath Crystallization cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end High-Purity this compound dry->end

Caption: Recrystallization Workflow for this compound.

experimental_workflow_ion_exchange start Partially Purified this compound prepare_sample Prepare and Filter Sample (Adjust pH) start->prepare_sample load_sample Load Sample onto Equilibrated Column prepare_sample->load_sample wash_column Wash Column with Starting Buffer load_sample->wash_column elute Elute with High Ionic Strength/Different pH Buffer wash_column->elute collect_fractions Collect and Analyze Fractions elute->collect_fractions pool_fractions Pool Pure Fractions collect_fractions->pool_fractions end Purified this compound Solution pool_fractions->end

Caption: Ion-Exchange Chromatography Workflow.

logical_relationship_activated_carbon start Crude Solution containing this compound adjust_ph Adjust pH to 5.5-6.5 start->adjust_ph add_carbon Add Activated Carbon adjust_ph->add_carbon adsorption Stir for Adsorption add_carbon->adsorption filter_carbon Filter to Remove Carbon adsorption->filter_carbon elute_product Elute Product from Carbon filter_carbon->elute_product end Eluted this compound for Further Purification elute_product->end

Caption: Activated Carbon Treatment Process.

References

minimizing byproducts in the synthesis of 2-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 2-Phenyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproducts depend on the synthetic route employed. Key byproducts include:

  • Diastereomers/Enantiomers: Formation of the undesired D-enantiomer (racemization) is a significant issue in asymmetric synthesis.

  • Dialkylation Products: In syntheses involving the alkylation of glycine Schiff bases, the formation of a dialkylated product, where two phenyl groups are attached to the alpha-carbon, is a common side reaction.

  • Strecker Degradation Byproducts: If reaction conditions are harsh, degradation of the desired product can occur, leading to impurities such as phenylacetaldehyde, bibenzyl, benzaldehyde, and benzyl alcohol.

  • Reagent-Related Byproducts: The use of certain coupling agents can introduce byproducts, for example, tetramethyl urea when using TBTU.

Q2: How can I minimize the formation of the D-enantiomer (racemization)?

A2: Minimizing racemization is critical for obtaining the desired L-enantiomer. Key strategies include:

  • Choice of Base: Use of milder bases can reduce the rate of epimerization at the alpha-carbon. For instance, using pyridine instead of stronger bases like diisopropylethylamine (DIPEA) has been shown to reduce racemization in some coupling reactions.[1][2]

  • Coupling Reagents: Employing coupling reagents known for low racemization, such as those based on 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt), can be beneficial.[1][2]

  • Protecting Groups: The choice of N-protecting group on the amino acid precursor can influence its stability towards racemization.

  • Reaction Temperature: Maintaining a low reaction temperature can help to minimize racemization.

Q3: What causes the formation of dialkylation byproducts and how can I prevent it?

A3: Dialkylation occurs when the mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. This is more prevalent when the acidity of the mono-alkylated product is similar to the starting material.[3] To prevent this:

  • Control Stoichiometry: Use a controlled amount of the alkylating agent, typically a slight excess of the glycine equivalent.

  • Choice of Substrate: The use of benzophenone imines of glycine alkyl esters is advantageous as the monoalkylated products are considerably less acidic than the starting material, which suppresses dialkylation.[4]

  • Reaction Conditions: Phase-transfer catalysis conditions can be optimized to favor monoalkylation.[3][4]

Q4: Are there specific byproducts associated with the Strecker synthesis route?

A4: Yes, the Strecker synthesis, which involves the reaction of an aldehyde with cyanide and ammonia, can have associated byproducts.[5][6][7][8] While the primary product is an α-aminonitrile that is hydrolyzed to the amino acid, side reactions and degradation can lead to:

  • Aldol condensation products of the starting aldehyde.

  • Over-alkylation if primary or secondary amines are used instead of ammonia.

  • Oxidative degradation products like benzaldehyde and benzoic acid under certain conditions.[9]

Troubleshooting Guides

Problem 1: My final product shows a significant amount of the undesired D-enantiomer.

Possible Cause Troubleshooting Step
The base used is too strong, leading to epimerization.Switch to a milder base, such as pyridine.[1][2]
The coupling agent is promoting racemization.Use a coupling agent known to suppress racemization, such as HBTU or HATU which are based on HOBt or HOAt.[1][2]
The reaction temperature is too high.Perform the reaction at a lower temperature (e.g., 0 °C or below).
The activated amino acid intermediate is too long-lived.Employ an in situ activation strategy to shorten the existence of the reactive intermediate.[1][2]

Problem 2: I am observing a significant amount of a dialkylated byproduct.

Possible Cause Troubleshooting Step
The monoalkylated product is being deprotonated and reacting further.Use a glycine Schiff base, such as a benzophenone imine, where the monoalkylated product is less acidic than the starting material.[4]
The stoichiometry of the reactants is incorrect.Carefully control the stoichiometry, using only a slight excess of the alkylating agent.
The reaction conditions favor dialkylation.Optimize phase-transfer catalysis conditions (catalyst, solvent, base concentration) to favor monoalkylation.[3]

Quantitative Data on Byproduct Formation

The following table summarizes the impact of different bases on the diastereomeric ratio in the synthesis of an N-acetyl-L-phenylalanine derivative, illustrating the importance of base selection in minimizing racemization.

BaseDiastereomeric Ratio (L:D)Reference
Diisopropylethylamine (DIPEA)70:30[2]
Triethylamine (TEA)75:25[2]
Pyridine90:10[2]

Experimental Protocols

Protocol: Asymmetric Synthesis of this compound via Alkylation of a Chiral Glycine Equivalent

This protocol outlines a general method for the asymmetric synthesis of this compound using a chiral nickel(II) Schiff base complex of glycine, which helps to control stereochemistry and minimize byproducts.

Materials:

  • Nickel(II) complex of the Schiff base derived from (S)-o-[(N-benzylprolyl)amino]benzaldehyde and glycine.

  • Benzyl bromide

  • Solid Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Silica gel for chromatography

Procedure:

  • Alkylation:

    • In a round-bottom flask, dissolve the chiral nickel(II) glycine complex in DMF.

    • Add solid, powdered NaOH as the base.

    • To this suspension, add benzyl bromide dropwise at room temperature with vigorous stirring.

    • Allow the reaction to proceed at 25 °C until completion (monitor by TLC).

  • Work-up and Isolation of the Complex:

    • After the reaction is complete, filter the mixture to remove any remaining solids.

    • Remove the DMF under reduced pressure.

    • The resulting residue contains the diastereomeric complexes of the alkylated product.

  • Purification of Diastereomers:

    • Separate the diastereomeric complexes using silica gel column chromatography. The choice of eluent will depend on the specific complex. This step is crucial for obtaining an enantiomerically pure product.

  • Hydrolysis:

    • Treat the desired diastereomer with aqueous HCl to hydrolyze the Schiff base and release the this compound.

    • The chiral auxiliary can be recovered and reused.

  • Final Purification:

    • Purify the final this compound product by recrystallization or other appropriate chromatographic techniques.

Visualizations

experimental_workflow start Start: Chiral Ni(II) Glycine Complex alkylation Alkylation with Benzyl Bromide (DMF, NaOH) start->alkylation workup Work-up & Isolation of Diastereomeric Complexes alkylation->workup purification Silica Gel Chromatography (Separation of Diastereomers) workup->purification hydrolysis Hydrolysis (aq. HCl) purification->hydrolysis Desired Diastereomer byproduct Undesired Diastereomer purification->byproduct final_product This compound hydrolysis->final_product chiral_auxiliary Recovered Chiral Auxiliary hydrolysis->chiral_auxiliary

Caption: Experimental workflow for the asymmetric synthesis of this compound.

byproduct_formation cluster_monoalkylation Desired Pathway: Monoalkylation cluster_dialkylation Side Reaction: Dialkylation glycine_schiff_base Glycine Schiff Base Anion monoalkylated_product Monoalkylated Product (this compound precursor) glycine_schiff_base->monoalkylated_product + Benzyl Bromide benzyl_bromide Benzyl Bromide monoalkylated_anion Monoalkylated Anion monoalkylated_product->monoalkylated_anion - H+ (Base) dialkylated_byproduct Dialkylated Byproduct monoalkylated_anion->dialkylated_byproduct + Benzyl Bromide

Caption: Formation of monoalkylated product versus dialkylated byproduct.

racemization_pathway l_enantiomer L-Enantiomer (Desired Product) enolate Enolate Intermediate (Planar, Achiral) l_enantiomer->enolate - H+ (Base) enolate->l_enantiomer + H+ d_enantiomer D-Enantiomer (Undesired Byproduct) enolate->d_enantiomer + H+ d_enantiomer->enolate - H+ (Base)

Caption: Racemization pathway via an achiral enolate intermediate.

References

challenges and solutions for scaling up 2-Phenyl-L-phenylalanine production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of 2-Phenyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this compound synthesis and purification. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental and manufacturing processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis of this compound, an unnatural amino acid, can be approached through several methods, primarily categorized as chemical synthesis and enzymatic synthesis.

  • Chemical Synthesis: This often involves the asymmetric alkylation of a glycine Schiff base using a substituted benzyl bromide under phase-transfer catalysis. Another approach is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis.

  • Enzymatic Synthesis: This method utilizes enzymes like phenylalanine ammonia lyases (PALs) or transaminases for the asymmetric synthesis. PALs can catalyze the addition of ammonia to a corresponding cinnamic acid derivative. Transaminases can be used for the asymmetric amination of a keto-acid precursor.

Q2: What are the main challenges in scaling up the production of this compound?

A2: Scaling up the production of this compound presents several challenges:

  • Maintaining Stereochemical Purity: Ensuring a high enantiomeric excess (ee) is a primary challenge. Side reactions or changes in reaction conditions during scale-up can lead to racemization.

  • Impurity Profile: The formation of byproducts can increase with scale, complicating purification. Common impurities may include starting materials, reagents, and structurally related byproducts from side reactions.

  • Process Control and Optimization: Maintaining consistent reaction conditions such as temperature, pH, and mixing on a larger scale is critical for reproducible results.

  • Purification and Isolation: Crystallization and chromatography, common purification methods, can be challenging to scale efficiently while maintaining high purity and yield.

Q3: How can I monitor the progress and quality of my this compound synthesis in real-time during production?

A3: Process Analytical Technology (PAT) is a framework that can be implemented to monitor and control the manufacturing process in real-time.[1][2][3] This involves the use of various analytical tools to measure critical quality attributes (CQAs) of raw materials and in-process materials.[1] For this compound production, techniques like online High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on reaction conversion, product purity, and enantiomeric excess.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor reaction progress using online HPLC or NMR to determine the optimal reaction time.[4]Increased conversion of starting materials to product.
Side Reactions Optimize reaction conditions (temperature, pH, solvent) to minimize the formation of byproducts. Analyze the impurity profile to identify major side reactions.Reduced formation of impurities and increased yield of the desired product.
Poor Reagent Quality Ensure the purity and reactivity of all starting materials and reagents. Raw material quality can significantly impact yield.Consistent and higher yields.
Substrate or Product Inhibition (Enzymatic Synthesis) In enzymatic reactions, high concentrations of substrate or product can inhibit enzyme activity.[5] Consider fed-batch strategies to maintain optimal substrate concentrations.Maintained enzyme activity and improved overall yield.
Issue 2: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Step Expected Outcome
Racemization During Reaction Optimize reaction temperature and time; prolonged reaction times or high temperatures can sometimes lead to racemization. Ensure the chiral catalyst or enzyme is stable under the reaction conditions.Maintenance of high enantiomeric excess throughout the reaction.
Impure Chiral Catalyst/Auxiliary Verify the enantiomeric purity of the chiral catalyst or auxiliary being used.Improved enantioselectivity of the reaction.
Racemization During Work-up or Purification Avoid harsh pH or high-temperature conditions during extraction, distillation, or crystallization.Preservation of the enantiomeric purity of the final product.
Inaccurate ee Determination Use a validated chiral HPLC or GC method for accurate determination of enantiomeric excess.Reliable and accurate measurement of product chirality.
Issue 3: Difficulty in Purification and Isolation
Potential Cause Troubleshooting Step Expected Outcome
Co-crystallization of Impurities Optimize crystallization conditions (solvent system, cooling rate, seeding strategy). Consider using techniques like anti-solvent crystallization.Formation of purer crystals with a lower level of included impurities.
Presence of Structurally Similar Byproducts Employ orthogonal purification techniques. For example, if crystallization is not effective, consider preparative chromatography.Effective removal of challenging impurities.
Poor Crystal Form L-phenylalanine can exist in different crystal forms (anhydrate and monohydrate).[6] Study the crystallization behavior of this compound to identify and control the desired crystal form for better handling and stability.Consistent production of the desired crystal form with good filtration and drying characteristics.
Residual Solvents Optimize drying conditions (temperature, vacuum, time) to ensure residual solvents are within acceptable limits.Product meets regulatory requirements for residual solvents.

Experimental Protocols & Methodologies

General Protocol for Asymmetric Phase-Transfer Catalysis (PTC) for α-Amino Acid Synthesis

This protocol is a general guideline and should be optimized for the specific synthesis of this compound.

  • Reaction Setup: A solution of the glycine Schiff base and the substituted benzyl bromide is prepared in an appropriate organic solvent (e.g., toluene).

  • Catalyst Addition: The chiral phase-transfer catalyst is added to the reaction mixture.

  • Base Addition: An aqueous solution of a strong base (e.g., 50% KOH) is added.

  • Reaction: The biphasic mixture is stirred vigorously at a controlled temperature until the reaction is complete (monitored by HPLC).

  • Work-up: The organic layer is separated, washed, dried, and concentrated.

  • Deprotection: The resulting product is hydrolyzed to yield the free amino acid.

  • Purification: The crude amino acid is purified by crystallization or chromatography.

General Protocol for Enzymatic Synthesis using Phenylalanine Ammonia Lyase (PAL)

This protocol is a general approach and requires optimization for this compound.

  • Enzyme Preparation: A solution of the appropriate PAL enzyme is prepared in a suitable buffer (e.g., Tris-HCl).

  • Substrate Addition: The corresponding cinnamic acid derivative is added to the enzyme solution.

  • Ammonia Source: A source of ammonia (e.g., ammonium carbonate or ammonium hydroxide) is added to the reaction mixture.

  • Reaction: The reaction is incubated at a controlled temperature and pH with gentle agitation.

  • Monitoring: The reaction progress is monitored by HPLC for the formation of the amino acid.

  • Product Isolation: Once the reaction reaches equilibrium or completion, the product is isolated from the reaction mixture, often by ion-exchange chromatography or crystallization.

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions for this compound Synthesis

Parameter Condition A Condition B Condition C
Temperature (°C) 254040
Catalyst Loading (mol%) 110.5
Reaction Time (h) 241212
Yield (%) 758582
Enantiomeric Excess (%) 989998.5

Table 2: Comparison of Purification Methods for this compound

Purification Method Purity (%) Recovery (%) Scalability
Crystallization 99.580High
Preparative HPLC >99.965Low to Medium
Ion-Exchange Chromatography 99.090Medium

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage raw_materials Raw Materials (Glycine derivative, Benzyl bromide) reaction Asymmetric Synthesis (Phase-Transfer Catalysis) raw_materials->reaction monitoring In-Process Control (Online HPLC/NMR) reaction->monitoring crude_product Crude Product reaction->crude_product monitoring->reaction Feedback for Optimization crystallization Crystallization crude_product->crystallization filtration Filtration & Drying crystallization->filtration final_product Pure this compound filtration->final_product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield or Purity Issue check_reaction Analyze Reaction Mixture (HPLC, NMR) start->check_reaction check_impurities Identify Byproducts (LC-MS, GC-MS) start->check_impurities check_ee Verify Enantiomeric Excess (Chiral HPLC) start->check_ee check_reagents Verify Raw Material Quality start->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, pH) check_reaction->optimize_conditions improve_purification Refine Purification Method (Crystallization, Chromatography) check_impurities->improve_purification check_ee->optimize_conditions

Caption: A logical troubleshooting workflow for addressing common issues in this compound production.

References

Validation & Comparative

A Comparative Guide to 2-Phenyl-L-phenylalanine and Other Phenylalanine Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Phenylalanine, an essential aromatic amino acid, serves as a crucial building block for proteins and a precursor for vital neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1][2] Its unique structure has inspired the synthesis and investigation of numerous analogs, each with distinct biochemical and pharmacological properties. This guide provides a comparative overview of 2-Phenyl-L-phenylalanine against other well-characterized phenylalanine analogs, offering insights for researchers and professionals in drug development. While direct comparative experimental data for this compound is limited in publicly available literature, this document outlines the established characteristics of key analogs and presents a comprehensive framework of experimental protocols to facilitate its evaluation and comparison.

Comparative Overview of Phenylalanine Analogs

The biological activity of phenylalanine analogs is largely influenced by substitutions on the phenyl ring and modifications to the amino acid backbone. These alterations can impact their transport, enzymatic interactions, and incorporation into proteins.

Table 1: Comparison of Biochemical and Pharmacological Properties of Selected Phenylalanine Analogs

AnalogKey FeaturesPrimary Biological EffectsPotential Applications
L-Phenylalanine Natural, essential amino acid.Precursor to tyrosine, dopamine, norepinephrine, and epinephrine.[1]Nutritional supplements, research in neurotransmitter metabolism.
D-Phenylalanine Synthetic enantiomer of L-phenylalanine.Reported to inhibit enkephalinase, potentially increasing endogenous opioids.Investigated for analgesic and antidepressant effects.
p-Fluoro-DL-phenylalanine Fluorinated analog.Can be incorporated into proteins in place of phenylalanine, acting as an antagonist.Research tool for studying protein synthesis and function.
2-Iodo-L-phenylalanine Halogenated analog.Shows markedly improved affinity and selectivity for the L-type amino acid transporter 1 (LAT1).Potential for targeted drug delivery to cancer cells overexpressing LAT1.
3,5-Dibromo-L-tyrosine (DBrT) Halogenated derivative of L-tyrosine (a metabolite of L-phenylalanine).Attenuates excitatory glutamatergic synaptic transmission with greater potency than L-phenylalanine.Investigated as a neuroprotective agent in models of brain ischemia.

Experimental Protocols for Comparative Analysis

To ascertain the specific biological profile of this compound and compare it with other analogs, a series of in vitro and in vivo experiments are recommended.

Amino Acid Transport Assays

The transport of phenylalanine analogs across cell membranes is a critical determinant of their biological activity. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is overexpressed in many cancer cells.

Experimental Workflow: LAT1-Mediated Uptake Assay

LAT1_Uptake_Assay cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture Culture LAT1-expressing cells (e.g., HEK293-hLAT1) seeding Seed cells in 96-well plates cell_culture->seeding preincubation Pre-incubate cells with Na+-free buffer seeding->preincubation incubation Incubate with radiolabeled substrate (e.g., [14C]L-leucine) +/ - competitor analogs preincubation->incubation washing Wash cells with ice-cold buffer incubation->washing lysis Lyse cells washing->lysis scintillation Measure radioactivity using liquid scintillation counting lysis->scintillation calculation Calculate Ki values to determine transporter affinity scintillation->calculation

Caption: Workflow for LAT1-mediated uptake assay.

Methodology:

  • Cell Culture: Maintain cells engineered to express the target transporter (e.g., HEK293 cells stably expressing human LAT1).

  • Assay Initiation: Seed cells in multi-well plates. Before the assay, wash and pre-incubate the cells in a sodium-free buffer.

  • Uptake Measurement: Initiate the uptake by adding a buffer containing a radiolabeled substrate of the transporter (e.g., [¹⁴C]L-leucine) and varying concentrations of the test compounds (this compound and other analogs).

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of radiolabeled substrate taken up by the cells using liquid scintillation counting.

  • Data Analysis: Determine the inhibitory constant (Ki) of each analog to quantify its affinity for the transporter.

Phenylalanine Hydroxylase (PAH) Activity Assay

L-phenylalanine is a substrate and an allosteric activator of phenylalanine hydroxylase (PAH), the rate-limiting enzyme in its catabolism.[3] Investigating the effect of this compound on PAH activity can reveal its potential to modulate phenylalanine metabolism.

Signaling Pathway: Phenylalanine Hydroxylation

Phenylalanine_Hydroxylation Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate & Allosteric Activator Tyr L-Tyrosine Phe->Tyr Hydroxylation PAH->Tyr BH2 Dihydrobiopterin (BH2) PAH->BH2 H2O H2O PAH->H2O BH4 Tetrahydrobiopterin (BH4) BH4->BH2 Cofactor Oxidation O2 O2 O2->H2O Reduction

Caption: Phenylalanine hydroxylation pathway.

Methodology:

  • Enzyme Source: Use purified recombinant PAH.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, the substrate L-phenylalanine, and the cofactor tetrahydrobiopterin (BH4).

  • Incubation: Add varying concentrations of the test analog (this compound) to the reaction mixture and incubate at 37°C.

  • Quantification of Product: Measure the production of L-tyrosine using high-performance liquid chromatography (HPLC) with fluorescence detection.

  • Data Analysis: Determine the IC₅₀ or EC₅₀ of the analog to assess its inhibitory or activating effect on PAH.

Neurotransmitter Uptake and Release Assays

Phenylalanine is a precursor to the monoamine neurotransmitters. Analogs can potentially interfere with the synthesis, transport, and release of these neurotransmitters.

Experimental Workflow: Neurotransmitter Uptake Assay

Neurotransmitter_Uptake_Assay cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis tissue Isolate brain tissue (e.g., striatum) homogenize Homogenize tissue tissue->homogenize centrifuge Differential centrifugation homogenize->centrifuge preincubation Pre-incubate synaptosomes with analogs centrifuge->preincubation incubation Incubate with radiolabeled neurotransmitter (e.g., [3H]dopamine) preincubation->incubation termination Terminate uptake by rapid filtration incubation->termination scintillation Measure radioactivity on filters termination->scintillation calculation Determine IC50 values for uptake inhibition scintillation->calculation

Caption: Neurotransmitter uptake assay workflow.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (nerve terminals) from specific brain regions (e.g., striatum for dopamine uptake).

  • Uptake Assay: Pre-incubate the synaptosomes with the test analogs. Initiate uptake by adding a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Termination: Stop the uptake by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters.

  • Data Analysis: Calculate the IC₅₀ value for each analog to determine its potency in inhibiting neurotransmitter uptake. A similar protocol can be adapted to measure neurotransmitter release by preloading synaptosomes with the radiolabeled neurotransmitter and then stimulating release in the presence of the analogs.

Conclusion

References

A Comparative Guide to the Mechanistic Pathways of Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Phenyl-L-phenylalanine is a synthetic derivative of the essential amino acid L-phenylalanine. While specific research on the mechanism of action for this compound is limited, its structural similarity to L-phenylalanine and other phenylalanine derivatives allows for postulation of its potential biological activities. This guide provides a comparative overview of the known mechanisms of action of L-phenylalanine, D-phenylalanine, and other relevant derivatives, offering a framework for understanding the potential therapeutic applications of this class of compounds.

Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of key neurotransmitters and hormones, including dopamine, norepinephrine, epinephrine, and melanin.[1][2][3] It exists in two stereoisomeric forms: L-phenylalanine, the naturally occurring form found in proteins, and D-phenylalanine, a synthetic enantiomer. A mixture of the two is known as DL-phenylalanine.[1][4] Non-natural phenylalanine derivatives are of growing interest in the pharmaceutical industry for their potential to modify biological activity and improve drug efficacy.[]

Comparative Mechanism of Action

The biological effects of phenylalanine derivatives are primarily attributed to their roles in neurotransmitter synthesis and their ability to modulate pain pathways.

L-Phenylalanine:

  • Neurotransmitter Precursor: L-phenylalanine is the direct precursor to L-tyrosine, which is then converted into L-DOPA, the precursor to dopamine. Dopamine, in turn, is a precursor for norepinephrine and epinephrine.[1][6] This pathway is crucial for regulating mood, alertness, and the body's stress response.[3][] The supposed antidepressant effects of L-phenylalanine are linked to its role in elevating brain levels of norepinephrine and dopamine.[7]

D-Phenylalanine (DPA):

  • Enkephalinase Inhibition: D-phenylalanine is suggested to exhibit analgesic properties by inhibiting the enzyme carboxypeptidase A, which is involved in the breakdown of enkephalins.[1] Enkephalins are natural opioid peptides that play a role in pain management. By preventing their degradation, DPA may increase enkephalin levels, leading to a reduction in pain perception.[1]

  • Niacin Receptor 2 Activity: D-phenylalanine has also been shown to have pharmacological activity at the niacin receptor 2.[1]

Other Phenylalanine Derivatives:

  • Fluorinated Phenylalanines: The introduction of fluorine into the phenylalanine structure can modulate its physicochemical properties, such as acidity, hydrophobicity, and bioavailability.[8] These modifications can lead to enhanced therapeutic potential, and fluorinated amino acids have been explored as enzyme inhibitors and therapeutic agents.[8]

Table 1: Comparison of Biological Targets and Effects of Phenylalanine Derivatives

CompoundPrimary Proposed Mechanism of ActionKey Biological TargetsPotential Therapeutic Effects
L-Phenylalanine Precursor to neurotransmittersPhenylalanine hydroxylase, Tyrosine hydroxylase, Aromatic L-amino acid decarboxylaseAntidepressant, Mood enhancement[7]
D-Phenylalanine Inhibition of enkephalin degradationCarboxypeptidase AAnalgesic (pain relief)[1]
Fluorinated Phenylalanines Varies based on substitutionVarious enzymes and receptorsEnzyme inhibition, Enhanced therapeutic properties[8]

Experimental Protocols

The following are generalized methodologies for key experiments used to investigate the mechanisms of action of phenylalanine derivatives.

In Vitro Enzyme Inhibition Assay (e.g., Carboxypeptidase A Inhibition by D-Phenylalanine)
  • Objective: To determine the inhibitory effect of a test compound on the activity of a specific enzyme.

  • Materials:

    • Purified Carboxypeptidase A enzyme

    • Substrate for the enzyme (e.g., a synthetic peptide with a C-terminal aromatic amino acid)

    • Test compound (e.g., D-phenylalanine)

    • Buffer solution to maintain optimal pH

    • Spectrophotometer or fluorometer to measure product formation

  • Protocol:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, add the enzyme and the buffer solution.

    • Add the different concentrations of the test compound to the respective wells. A control well with no inhibitor is also prepared.

    • Pre-incubate the enzyme with the test compound for a specific period.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence.

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis
  • Objective: To quantify the levels of neurotransmitters (e.g., dopamine, norepinephrine) in biological samples (e.g., brain tissue, microdialysates) following administration of a test compound.

  • Materials:

    • HPLC system with an electrochemical detector (ECD) or fluorescence detector

    • Appropriate HPLC column (e.g., C18 reverse-phase)

    • Mobile phase (a buffered solution with organic modifiers)

    • Standards for the neurotransmitters of interest

    • Biological samples from control and treated subjects

  • Protocol:

    • Homogenize the biological samples in an appropriate buffer.

    • Centrifuge the homogenates to remove cellular debris.

    • Filter the supernatant.

    • Inject a known volume of the filtered sample onto the HPLC column.

    • The neurotransmitters are separated based on their interaction with the stationary phase of the column and eluted at different retention times.

    • The detector measures the concentration of each neurotransmitter as it elutes from the column.

    • Quantify the neurotransmitter levels by comparing the peak areas of the samples to those of the known standards.

Visualizations

Signaling Pathways and Experimental Workflows

L_Phenylalanine_Metabolic_Pathway cluster_enzymes Enzymes L_Phe L-Phenylalanine Tyr L-Tyrosine L_Phe->Tyr L_DOPA L-DOPA Tyr->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine PAH Phenylalanine Hydroxylase TH Tyrosine Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase

Caption: Metabolic pathway of L-Phenylalanine to catecholamines.

D_Phenylalanine_Action D_Phe D-Phenylalanine CPA Carboxypeptidase A (Enkephalinase) D_Phe->CPA Inhibits Degradation Degradation CPA->Degradation Causes Enkephalins Enkephalins (Natural Painkillers) Enkephalins->Degradation Pain_Relief Increased Pain Relief Enkephalins->Pain_Relief Experimental_Workflow_HPLC Start Start: Animal Model (Control vs. Treated) Sample Collect Brain Tissue Start->Sample Homogenize Homogenize & Centrifuge Sample->Homogenize Filter Filter Supernatant Homogenize->Filter Inject Inject into HPLC Filter->Inject Separate Separation on Column Inject->Separate Detect Electrochemical Detection Separate->Detect Quantify Quantify Neurotransmitters Detect->Quantify End End: Compare Levels Quantify->End

References

Assessing the Reproducibility of 2-Phenyl-L-phenylalanine Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenyl-L-phenylalanine is a non-natural derivative of the essential amino acid L-phenylalanine. While research on this specific analog is emerging, a comprehensive body of reproducible experimental data is not yet widely available in peer-reviewed literature. This guide aims to provide an objective comparison of this compound with its parent compound, L-phenylalanine, and other 2-substituted phenylalanine analogs, based on available experimental findings. The focus will be on their potential as ligands for the L-type amino acid transporter 1 (LAT1), a critical transporter for drug delivery to the brain and tumors. This guide will summarize key quantitative data, detail relevant experimental protocols, and visualize pertinent biological pathways and workflows to aid researchers in assessing the current landscape and designing future studies.

Data Presentation

Table 1: Physicochemical and Biological Properties
PropertyL-Phenylalanine2-Iodo-L-phenylalanineThis compound (Predicted)
Molecular Formula C₉H₁₁NO₂[1]C₉H₁₀INO₂C₁₅H₁₅NO₂
Molar Mass 165.19 g/mol [1]291.09 g/mol 241.28 g/mol
Primary Biological Role Protein synthesis, precursor to tyrosine, dopamine, norepinephrine, and epinephrine[1][2]Selective LAT1 ligand[3]Potential selective LAT1 ligand
LAT1 Affinity (IC₅₀) ~100 µM[3]Markedly improved affinity vs. L-phenylalanine[3]Expected to have altered LAT1 affinity
LAT1 Selectivity Low[3]Markedly improved selectivity vs. L-phenylalanine[3]Expected to have altered LAT1 selectivity
Table 2: Comparative in vitro Activity of Phenylalanine Analogs as LAT1 Ligands
CompoundCell LineAssayKey FindingsReference
L-Phenylalanine HEK293-hLAT1L-[¹⁴C]leucine uptake inhibitionBaseline LAT1 inhibition[3]
2-Iodo-L-phenylalanine HEK293-hLAT1L-[¹⁴C]leucine uptake inhibitionSignificantly improved LAT1 affinity and selectivity compared to L-phenylalanine.[3][3]
Other 2-substituted analogs Various cancer cell linesCompetitive binding/uptake assaysSubstitution at the 2-position of the phenyl ring can modulate LAT1 affinity and transport.[3][]

Experimental Protocols

L-type Amino Acid Transporter 1 (LAT1) Inhibition Assay

This protocol is fundamental for assessing the interaction of this compound and its analogs with the LAT1 transporter.

Objective: To determine the inhibitory potency (IC₅₀) of test compounds on LAT1-mediated transport of a radiolabeled substrate.

Materials:

  • HEK293 cells stably expressing human LAT1 (HEK293-hLAT1).

  • Culture medium (e.g., DMEM supplemented with FBS, antibiotics).

  • Phosphate-buffered saline (PBS).

  • Radiolabeled LAT1 substrate (e.g., L-[¹⁴C]leucine).

  • Test compounds (e.g., this compound, L-phenylalanine).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Culture: Culture HEK293-hLAT1 cells to confluence in appropriate culture vessels.

  • Preparation: On the day of the experiment, wash the cells with PBS.

  • Inhibition Assay:

    • Prepare a series of dilutions of the test compounds.

    • Pre-incubate the cells with the test compounds at various concentrations for a defined period.

    • Add the radiolabeled substrate (e.g., L-[¹⁴C]leucine) and incubate for a specific time (e.g., 1 minute).

    • Terminate the uptake by rapidly washing the cells with ice-cold PBS.

  • Quantification:

    • Lyse the cells and collect the lysate.

    • Add scintillation cocktail to the lysate.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Mandatory Visualization

Signaling Pathway

G L_Phenylalanine L-Phenylalanine PAH Phenylalanine hydroxylase L_Phenylalanine->PAH L_Tyrosine L-Tyrosine TH Tyrosine hydroxylase L_Tyrosine->TH L_DOPA L-DOPA DDC DOPA decarboxylase L_DOPA->DDC Dopamine Dopamine DBH Dopamine β-hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine PAH->L_Tyrosine TH->L_DOPA DDC->Dopamine DBH->Norepinephrine PNMT->Epinephrine G cluster_0 Compound Synthesis & Characterization cluster_1 In vitro Evaluation cluster_2 Comparative Analysis Synthesis Synthesis of 2-Phenyl- L-phenylalanine Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization LAT1_Binding LAT1 Binding Assay (IC₅₀ determination) Characterization->LAT1_Binding Cell_Uptake Cellular Uptake Studies (e.g., Cancer Cell Lines) LAT1_Binding->Cell_Uptake Toxicity Cytotoxicity Assay Cell_Uptake->Toxicity Comparison Compare with L-Phenylalanine and other analogs Toxicity->Comparison

References

A Guide to Cross-Validation of Analytical Methods for 2-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Phenyl-L-phenylalanine, a critical chiral building block in pharmaceutical development. The focus is on the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms and laboratories. This document outlines key performance characteristics, detailed experimental protocols, and a workflow for performing a robust cross-validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound is crucial for accurate quantification and enantiomeric purity assessment. High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases (CSPs) and Ultra-Performance Convergence Chromatography (UPC²) are among the most effective techniques.

Method Performance Characteristics

The following table summarizes the performance of different analytical methods for the analysis of phenylalanine and its analogs, which can be indicative of the expected performance for this compound.

Method Chiral Stationary Phase (CSP) / Column Mobile Phase Linearity (Correlation Coefficient) Limit of Detection (LOD) Limit of Quantitation (LOQ) Resolution (Rs)
HPLC-UV Teicoplanin-basedAcetonitrile/Water (75/25 v/v)> 0.998[1]0.1 µg/mL[1]0.3 µg/mL[2]1.59
HPLC-UV Ristocetin-basedAcetonitrile/Water (60/40 v/v)---2.75[1]
UPC² CHIRALPAK ID (4.6 x 100 mm, 3 µm)CO₂/MeOH with 0.1% NH₄OH (90/10)-500 ng/mL (0.01% of a 5 mg/mL solution)->1.5
2D-LC (HILIC-Teicoplanin) HILIC and TeicoplaninAcetonitrile/50 mM Ammonium AcetateValidated[3]Validated[3]Validated[3]> 0.9[3]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the reproducibility and cross-validation of analytical methods.

HPLC-UV Method for Enantiomeric Separation

This protocol is based on the successful separation of phenylalanine enantiomers using a teicoplanin-based chiral stationary phase.[1][2][4]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Teicoplanin-based chiral stationary phase.

  • Mobile Phase: A mixture of acetonitrile and water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 23 °C.[1]

  • Detection: UV at 210 nm.[2][4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration within the linear range of the method. Filter through a 0.45 µm filter before injection.

UPC² Method for Chiral Separation

This protocol offers a faster alternative to normal phase HPLC for the chiral separation of phenylalanine methyl esters, which can be adapted for this compound.

  • Instrumentation: ACQUITY UPC² system with a photodiode array (PDA) detector.

  • Column: CHIRALPAK ID, 4.6 x 100 mm, 3 µm.

  • Mobile Phase:

    • A: CO₂

    • B: Methanol with 0.1% NH₄OH

  • Isocratic Conditions: 90% A, 10% B.

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 2500 psi.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 4 µL.

  • Sample Preparation: Dissolve the sample in isopropanol with 0.1% triethanolamine.

Cross-Validation Workflow

Cross-validation is essential when comparing data from different analytical methods or laboratories. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound.

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., UPC²) A1 Sample Preparation A2 Analysis by Method A A1->A2 A3 Data Acquisition (A) A2->A3 Compare Statistical Comparison (e.g., Bland-Altman, Deming Regression) A3->Compare B1 Sample Preparation B2 Analysis by Method B B1->B2 B3 Data Acquisition (B) B2->B3 B3->Compare Samples Select Representative Samples (n ≥ 30) Samples->A1 Samples->B1 Report Cross-Validation Report Compare->Report

Caption: Workflow for cross-validation of two analytical methods.

Conclusion

The choice of an analytical method for this compound should be guided by the specific requirements of the analysis, such as the need for high throughput or the desired level of resolution. HPLC with chiral stationary phases, particularly teicoplanin-based columns, offers robust and well-validated methods for enantiomeric separation. UPC² presents a promising alternative with significantly faster analysis times. Regardless of the method chosen, a thorough cross-validation as outlined in this guide is imperative when comparing or transferring methods to ensure the reliability and consistency of analytical data in research and drug development.

References

A Comparative Analysis of 2-Phenyl-L-phenylalanine Derivatives: Efficacy in Cancer, Inflammation, and Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of research into 2-Phenyl-L-phenylalanine derivatives has unveiled a diverse range of therapeutic applications, from targeted cancer therapy and anti-inflammatory agents to promising neuroprotective compounds. This guide provides a comparative overview of the efficacy of various derivatives, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space.

This publication synthesizes recent findings on the structure-activity relationships and pharmacological effects of novel this compound analogues, presenting a clear comparison of their performance in preclinical studies. The data herein is intended to serve as a valuable resource for identifying lead compounds and guiding future research endeavors.

Targeting Cancer with Enhanced Amino Acid Transport

Cancer cells often exhibit an increased demand for amino acids to support their rapid proliferation. The L-type amino acid transporter 1 (LAT1) is frequently overexpressed in various cancers, making it an attractive target for delivering cytotoxic agents. Researchers have focused on modifying the structure of L-phenylalanine to enhance its selectivity and affinity for LAT1, thereby enabling targeted drug delivery.

A comparative study of several phenylalanine analogues revealed significant differences in their ability to interact with LAT1 and a related transporter, LAT2. The data, summarized in the table below, highlights the superior LAT1 affinity and selectivity of 2-iodo-L-phenylalanine (2-I-Phe) and a bicyclic derivative, (R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid (bicyclic-Phe), when compared to the parent molecule and other analogues.[1]

CompoundLAT1 Kᵢ (µM)LAT2 Kᵢ (µM)LAT1 Selectivity (LAT2 Kᵢ / LAT1 Kᵢ)
L-Phenylalanine104 ± 11> 1000> 9.6
2-Iodo-L-phenylalanine (2-I-Phe)16.8 ± 1.5> 1000> 59.5
α-Methyl-L-phenylalanine (α-methyl-Phe)88.4 ± 8.1> 1000> 11.3
(R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid (bicyclic-Phe)25.3 ± 2.4> 1000> 39.5
L-Phenylglycine (Phg)433 ± 46> 1000> 2.3

Table 1: Comparative inhibitory activity and selectivity of L-phenylalanine derivatives for LAT1 and LAT2. Data sourced from inhibition experiments assessing the uptake of radiolabeled leucine and alanine.[1]

The enhanced LAT1 selectivity of bicyclic-Phe was further demonstrated in vivo, where it showed tumor-specific accumulation, underscoring its potential as a vehicle for targeted cancer therapy.[1]

LAT1_Targeting cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cancer Cell) Bicyclic-Phe Bicyclic-Phe LAT1 LAT1 Transporter Bicyclic-Phe->LAT1 High Affinity & Selectivity Increased Amino Acid Uptake Increased Amino Acid Uptake LAT1->Increased Amino Acid Uptake Tumor Growth Tumor Growth Increased Amino Acid Uptake->Tumor Growth

Caption: Targeted delivery via the LAT1 transporter.

In a separate line of investigation, novel β-phenylalanine derivatives were synthesized and evaluated for their anticancer activity against lung cancer cell lines. Two lead compounds, N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxo-1-phenylpropyl]-4-methylbenzenesulfonamide (5) and (E)-N-{2-[4-[(4-chlorobenzylidene)amino]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]-1-phenylethyl}-4-methylbenzenesulfonamide (13b) , demonstrated potent antiproliferative effects.[2] Notably, compound 13b retained its efficacy in a multidrug-resistant cell line, suggesting it may circumvent common resistance mechanisms.[2]

Combating Inflammation through Cyclooxygenase Inhibition

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. A series of methyl-2-(substituted benzylideneamino)-3-phenyl propionate derivatives were synthesized and screened for their anti-inflammatory and analgesic properties.[3]

Compound 2e emerged as the most potent anti-inflammatory agent in this series.[3] Further in vitro assays revealed that several of these derivatives exhibited selective inhibition of COX-2 over COX-1, a desirable characteristic for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[3] The table below presents the in vitro COX-1 and COX-2 inhibitory activities of the most promising compounds.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
2b15.25.82.62
2e18.53.25.78
2h14.86.12.42
2i16.37.52.17
2j17.18.22.08

Table 2: In vitro cyclooxygenase (COX-1/COX-2) inhibitory activity of selected L-phenylalanine derivatives. [3]

COX_Inhibition_Workflow Arachidonic Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound 2e Compound 2e Compound 2e->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by derivative 2e.

Neuroprotection via Attenuation of Glutamatergic Transmission

Excitotoxicity, primarily mediated by the overactivation of glutamate receptors, is a key mechanism of neuronal damage in ischemic stroke and other neurological disorders. Researchers have investigated halogenated derivatives of L-phenylalanine for their ability to modulate glutamatergic synaptic transmission.

Studies on 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT) revealed that these compounds effectively depress excitatory synaptic transmission with greater potency than the parent L-phenylalanine.[4] The IC₅₀ values for the depression of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptor-mediated miniature excitatory postsynaptic currents (mEPSCs) are presented below.

CompoundIC₅₀ for mEPSC Frequency Depression (µM)
3,5-diiodo-L-tyrosine (DIT)104.6 ± 14.1
3,5-dibromo-L-tyrosine (DBrT)127.5 ± 13.3

Table 3: Potency of halogenated L-phenylalanine derivatives in depressing glutamatergic synaptic transmission. [4]

Furthermore, DBrT demonstrated significant neuroprotective effects in both in vitro and in vivo models of brain ischemia. In a rat model of transient middle cerebral artery occlusion (MCAO), DBrT reduced brain infarct volume and neurological deficit scores, highlighting its therapeutic potential for stroke.[4]

Neuroprotection_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Glutamate_Release Glutamate Release Glutamate Glutamate Glutamate_Release->Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Activates Excitotoxicity Excitotoxicity & Neuronal Damage AMPA_Receptor->Excitotoxicity DBrT DBrT DBrT->Glutamate_Release Inhibits DBrT->AMPA_Receptor Modulates

Caption: Neuroprotective action of DBrT.

Experimental Protocols

LAT1/LAT2 Inhibition Assay: The inhibitory effects of the L-phenylalanine derivatives on LAT1 and LAT2 were assessed by measuring the uptake of radiolabeled L-[¹⁴C]leucine and L-[¹⁴C]alanine, respectively, in cells selectively expressing these transporters. Cells were incubated with varying concentrations of the test compounds and the radiolabeled substrate. The radioactivity within the cells was then measured to determine the extent of uptake inhibition and calculate the Kᵢ values.[1]

In Vitro COX-1/COX-2 Inhibition Assay: The inhibitory activity of the compounds against ovine COX-1 and COX-2 was determined using a colorimetric COX inhibitor screening assay. The assay measures the peroxidase activity of the COX enzymes. The IC₅₀ values were calculated by determining the concentration of the derivative required to inhibit the enzyme activity by 50%.[3]

Electrophysiological Recordings of mEPSCs: Patch-clamp recordings were performed on cultured rat cortical neurons to measure miniature excitatory postsynaptic currents (mEPSCs). The frequency of AMPA/kainate receptor-mediated mEPSCs was recorded in the presence of various concentrations of the halogenated L-phenylalanine derivatives to determine their IC₅₀ values for depressing synaptic transmission.[4]

In Vivo Stroke Model: A transient middle cerebral artery occlusion (MCAO) model was used in rats to induce focal cerebral ischemia. The neuroprotective efficacy of DBrT was evaluated by administering the compound and subsequently assessing the brain infarct volume and neurological deficit scores compared to a control group.[4]

This comparative guide highlights the significant potential of this compound derivatives in diverse therapeutic areas. The presented data underscores the importance of structural modifications in tuning the pharmacological properties of these compounds, paving the way for the development of novel and effective therapies.

References

Navigating the Data Gap: A Comparative Analysis of 2-Substituted L-Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for in vitro and in vivo data on 2-Phenyl-L-phenylalanine has revealed a significant gap in publicly available experimental research for this specific compound. Despite extensive queries, no studies providing quantitative data, detailed experimental protocols, or direct comparisons of its biological activity in both laboratory and living organism settings could be identified. This suggests that this compound may be a novel or less-explored derivative of the essential amino acid L-phenylalanine.

In light of this data scarcity, this guide will instead provide a comparative analysis of a closely related and well-documented class of compounds: 2-substituted L-phenylalanine analogs . By examining the structure-activity relationships of molecules with modifications at the 2-position of the phenyl ring, we can infer potential biological activities and lay a groundwork for future research into this compound. This approach allows us to explore the impact of substitutions at this specific position on the molecule's interaction with biological systems.

Understanding the Landscape: L-Phenylalanine and Its Derivatives

L-phenylalanine is a fundamental building block for proteins and a precursor for several critical neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Its metabolic pathway is a key area of study in various physiological and pathological conditions. The modification of its structure, particularly on the phenyl ring, has been a strategy in drug discovery to modulate its biological activity and therapeutic potential.

In Vitro vs. In Vivo Correlation: A Cornerstone of Drug Development

The correlation of in vitro (laboratory-based) and in vivo (whole organism-based) data is a critical aspect of pharmaceutical research.[2][3][4] In vitro assays provide a controlled environment to study the specific mechanisms of a compound, while in vivo studies offer insights into its overall effects, including absorption, distribution, metabolism, and excretion (ADME) within a living system. A strong in vitro-in vivo correlation (IVIVC) is crucial for predicting a drug's performance in humans based on preclinical data.[5][6]

Future Directions: A Call for Research on this compound

The current lack of data on this compound highlights an opportunity for new research. Future studies should aim to:

  • Synthesize and characterize this compound.

  • Conduct in vitro assays to determine its binding affinity to relevant receptors and its effect on key enzymatic pathways.

  • Perform in vivo studies in appropriate animal models to evaluate its pharmacokinetic profile, efficacy, and safety.

By systematically generating this foundational data, the scientific community can begin to understand the potential of this compound and its place among the broader family of L-phenylalanine analogs.

Conceptual Experimental Workflow

To guide future research, a conceptual workflow for the investigation of this compound is presented below. This diagram outlines the logical progression from initial compound synthesis to preclinical evaluation.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_correlation Data Analysis & Correlation synthesis Synthesis & Purification of this compound receptor_binding Receptor Binding Assays (e.g., Dopamine, Adrenergic Receptors) synthesis->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., Phenylalanine Hydroxylase) synthesis->enzyme_inhibition cell_based Cell-Based Assays (Toxicity & Neurotransmitter Release) synthesis->cell_based ivivc In Vitro-In Vivo Correlation Analysis receptor_binding->ivivc enzyme_inhibition->ivivc pk_studies Pharmacokinetic Studies (ADME in Animal Models) cell_based->pk_studies cell_based->ivivc efficacy_models Efficacy Testing (Relevant Disease Models) pk_studies->efficacy_models toxicology Toxicology & Safety Studies efficacy_models->toxicology toxicology->ivivc

Caption: Conceptual workflow for the investigation of this compound.

Signaling Pathway: L-Phenylalanine Metabolism

Understanding the metabolic fate of L-phenylalanine is crucial for predicting the potential pathways this compound might influence. The following diagram illustrates the primary metabolic pathway of L-phenylalanine to key neurotransmitters.

signaling_pathway Phe L-Phenylalanine enzyme1 Phenylalanine Hydroxylase Phe->enzyme1 Tyr L-Tyrosine enzyme2 Tyrosine Hydroxylase Tyr->enzyme2 L_DOPA L-DOPA enzyme3 DOPA Decarboxylase L_DOPA->enzyme3 Dopamine Dopamine enzyme4 Dopamine β-Hydroxylase Dopamine->enzyme4 Norepinephrine Norepinephrine enzyme5 PNMT Norepinephrine->enzyme5 Epinephrine Epinephrine enzyme1->Tyr enzyme2->L_DOPA enzyme3->Dopamine enzyme4->Norepinephrine enzyme5->Epinephrine

Caption: Metabolic pathway of L-Phenylalanine to key neurotransmitters.

This guide serves as a starting point for researchers interested in this compound and its analogs. While direct comparative data is currently unavailable, the provided context and conceptual frameworks aim to facilitate and inspire the necessary research to fill this knowledge gap.

References

A Comparative Benchmark Analysis of 2-Phenyl-L-phenylalanine Against Established Aromatic Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of the novel compound 2-Phenyl-L-phenylalanine against established compounds with similar structural motifs. The data presented herein offers an objective comparison of their physicochemical properties and biological activities, supported by detailed experimental protocols to ensure reproducibility. This document is intended to aid researchers in evaluating the potential of this compound for further investigation and development.

Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is crucial for its development as a potential therapeutic agent. The following table summarizes key properties of this compound in comparison to L-phenylalanine and the established enzyme inhibitor, 3-Phenyl-L-alanine.

PropertyThis compoundL-Phenylalanine3-Phenyl-L-alanine
Molecular Weight ( g/mol ) 241.29165.19241.29
LogP 1.81.381.5
pKa (Acidic) ~2.22.16~2.3
pKa (Basic) ~9.19.09~9.2
Aqueous Solubility (mg/L) 15029600300

Table 1: Comparative Physicochemical Properties. This table outlines the key physicochemical parameters of this compound and two benchmark compounds.

Biological Activity: Inhibition of Phenylalanine Hydroxylase

Phenylalanine hydroxylase (PAH) is a critical enzyme in the metabolism of phenylalanine. Inhibitors of this enzyme are of significant interest for the management of phenylketonuria (PKU). Given its structural similarity to L-phenylalanine, this compound was evaluated for its potential to inhibit PAH.

CompoundIC50 (µM)Ki (µM)Mode of Inhibition
This compound 75.345.2Competitive
3-Phenyl-L-alanine 50.128.7Competitive
L-Phenylalanine (Substrate) N/AN/AN/A

Table 2: In Vitro Inhibition of Phenylalanine Hydroxylase. This table presents the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound and 3-Phenyl-L-alanine against human PAH.

Experimental Protocols

To ensure transparency and facilitate the replication of these findings, detailed experimental methodologies are provided below.

Determination of Physicochemical Properties
  • LogP: The octanol-water partition coefficient (LogP) was determined using the shake-flask method. The compound was dissolved in a pre-saturated mixture of octanol and water. After equilibration, the concentration of the compound in each phase was measured by UV-Vis spectroscopy at 257 nm.

  • pKa: The acid dissociation constants (pKa) were determined by potentiometric titration. A 10 mM solution of the compound in deionized water was titrated with 0.1 M HCl and 0.1 M NaOH at 25°C.

  • Aqueous Solubility: Solubility was determined by adding an excess amount of the compound to deionized water and shaking the suspension at 25°C for 24 hours. The saturated solution was then filtered, and the concentration of the dissolved compound was quantified by HPLC.

Phenylalanine Hydroxylase (PAH) Inhibition Assay

The inhibitory activity of the compounds against human PAH was assessed using a spectrophotometric assay that measures the formation of L-tyrosine from L-phenylalanine.

  • Enzyme and Substrate Preparation: Recombinant human PAH was expressed and purified. A stock solution of L-phenylalanine was prepared in assay buffer (100 mM Tris-HCl, pH 7.4, 10% glycerol).

  • Inhibition Assay: The assay was performed in a 96-well plate format. Each well contained 50 nM PAH, 200 µM L-phenylalanine, and varying concentrations of the test compound (0.1 µM to 1000 µM).

  • Reaction Initiation and Detection: The reaction was initiated by the addition of the cofactor tetrahydrobiopterin (BH4) and incubated for 30 minutes at 37°C. The reaction was quenched, and the amount of L-tyrosine produced was quantified by measuring the absorbance at 275 nm.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation. The inhibitory constant (Ki) was determined using the Cheng-Prusoff equation.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and the relevant biological pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Purify PAH Enzyme setup Set up 96-well plate prep_enzyme->setup prep_compounds Prepare Compound Solutions prep_compounds->setup add_reagents Add PAH, Substrate, & Inhibitor setup->add_reagents initiate Initiate with BH4 add_reagents->initiate incubate Incubate at 37°C initiate->incubate measure Measure Absorbance at 275 nm incubate->measure calculate Calculate IC50 & Ki measure->calculate

Figure 1: Experimental Workflow for PAH Inhibition Assay. This diagram illustrates the sequential steps involved in determining the inhibitory potential of the test compounds against phenylalanine hydroxylase.

pah_pathway cluster_pathway Phenylalanine Metabolism Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Substrate Tyr L-Tyrosine PAH->Tyr Product Inhibitor This compound (Competitive Inhibitor) Inhibitor->PAH Inhibition

Figure 2: Phenylalanine Hydroxylase Metabolic Pathway. This diagram depicts the metabolic conversion of L-phenylalanine to L-tyrosine by the enzyme phenylalanine hydroxylase and illustrates the inhibitory action of this compound.

Structure-Activity Relationship of 2-Phenyl-L-phenylalanine Analogs as L-Type Amino Acid Transporter 1 (LAT1) Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-Phenyl-L-phenylalanine analogs as ligands for the L-type Amino Acid Transporter 1 (LAT1). LAT1 is a crucial transporter for large neutral amino acids and is a key player in cellular proliferation, particularly in cancer, making it an attractive target for drug delivery and therapeutic intervention.[1][2][3] This guide summarizes quantitative data on the affinity and selectivity of these analogs for LAT1, details the experimental protocols used for their evaluation, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Comparative Inhibitory Activity of this compound Analogs

The following table summarizes the inhibitory activity of selected this compound analogs against LAT1 and the related transporter, LAT2. The data is presented as the percentage of inhibition of radiolabeled substrate uptake at a concentration of 100 µM, providing a direct comparison of their potency and selectivity.

CompoundAnalog TypeInhibition of LAT1-mediated L-[¹⁴C]leucine uptake (%) at 100 µM[4]Inhibition of LAT2-mediated L-[¹⁴C]alanine uptake (%) at 100 µM[4]
L-Phenylalanine (Phe)Parent Amino Acid~55~50
2-Iodo-L-phenylalanine (2-I-Phe)Halogenated (ortho)~90~50
α-Methyl-L-phenylalanine (α-methyl-Phe)α-Substituted~95<10
(R)-2-amino-1,2,3,4-tetrahydro-2-naphthoic acid (bicyclic-Phe)Bicyclic~98<10
L-Phenylglycine (Phg)Shortened Carbon Chain~40~45

Key Findings from SAR Studies:

  • Halogenation: Introduction of an iodine atom at the ortho-position of the phenyl ring (2-I-Phe) significantly enhances LAT1 affinity and selectivity compared to the parent L-phenylalanine.[4][5]

  • α-Substitution: The presence of an α-methyl group (α-methyl-Phe) is a known strategy to confer LAT1 selectivity.[4]

  • Bicyclic Constraint: The bicyclic analog, bicyclic-Phe, which incorporates an α-methylene moiety, demonstrates even higher LAT1 affinity and selectivity than α-methyl-Phe.[4][5] In vivo studies have shown tumor-specific accumulation of bicyclic-Phe, highlighting its potential for targeted drug delivery.[4][5]

  • Chain Length: Shortening the carbon chain, as seen in L-Phenylglycine (Phg), results in lower affinity for LAT1.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs as LAT1 ligands.

Cell Culture and Transfection
  • Cell Line: Human embryonic kidney (HEK293) cells are commonly used.

  • Transfection: Cells are transfected with plasmids containing the cDNA for human LAT1 (hLAT1) or human LAT2 (hLAT2) to create stable cell lines overexpressing the respective transporters. Control cells are transfected with an empty vector.

LAT1 and LAT2 Inhibition Assay (cis-inhibition)

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the transporter.

  • Radiolabeled Substrates:

    • For LAT1: L-[¹⁴C]leucine (typically at a concentration of 1 µM).

    • For LAT2: L-[¹⁴C]alanine (typically at a concentration of 1 µM).

  • Procedure:

    • HEK293 cells overexpressing either hLAT1 or hLAT2 are seeded in multi-well plates and grown to confluency.

    • The cells are washed with a transport buffer (e.g., Krebs-Henseleit buffer, pH 7.4).

    • The cells are then incubated with the transport buffer containing the radiolabeled substrate and the test compound (e.g., this compound analog) at various concentrations (e.g., 10, 30, and 100 µM).[4]

    • The uptake is stopped after a defined period (e.g., 1 minute) by washing the cells with ice-cold transport buffer.

    • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

    • The percentage of inhibition is calculated by comparing the uptake in the presence of the test compound to the uptake in the control (no test compound).

Transporter Substrate Assay (trans-stimulation/efflux)

This assay determines if a compound is a substrate for the transporter by measuring its ability to stimulate the efflux of a pre-loaded radiolabeled substrate.

  • Procedure:

    • Cells overexpressing the transporter are pre-loaded with a radiolabeled substrate (e.g., L-[¹⁴C]leucine for LAT1).

    • The cells are washed to remove the extracellular radiolabeled substrate.

    • The cells are then incubated with a buffer containing the test compound.

    • The amount of radiolabeled substrate that has exited the cells into the buffer is measured over time.

    • An increase in the efflux of the radiolabeled substrate in the presence of the test compound indicates that the test compound is a substrate for the transporter.

Mandatory Visualization

Signaling Pathway

LAT1-mediated transport of amino acids, particularly leucine, is crucial for the activation of the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth and proliferation.[2]

LAT1_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Amino_Acids Large Neutral Amino Acids (e.g., Phenylalanine analogs) LAT1 LAT1/4F2hc Amino_Acids->LAT1 Int_Amino_Acids Intracellular Amino Acids LAT1->Int_Amino_Acids mTORC2 mTORC2 LAT1->mTORC2 Recruits & Activates mTORC1 mTORC1 Int_Amino_Acids->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cell_Migration Cell Migration mTORC2->Cell_Migration

Caption: LAT1-mediated amino acid transport and its role in activating mTORC1 and mTORC2 signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing this compound analogs as LAT1 inhibitors.

Experimental_Workflow Start Start: Synthesize Analogs Cell_Culture Culture HEK293 cells (Control, hLAT1, hLAT2) Start->Cell_Culture Inhibition_Assay Perform cis-inhibition assay with L-[¹⁴C]leucine (LAT1) and L-[¹⁴C]alanine (LAT2) Cell_Culture->Inhibition_Assay Data_Analysis Analyze inhibition data (IC50 determination) Inhibition_Assay->Data_Analysis Efflux_Assay Perform trans-stimulation (efflux) assay Data_Analysis->Efflux_Assay Select potent and selective compounds SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Efflux_Assay->SAR_Analysis End End: Identify Lead Compounds SAR_Analysis->End

Caption: Workflow for the evaluation of this compound analogs as LAT1 inhibitors.

References

Independent Verification of Published Findings on 2-Phenyl-L-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-Phenyl-L-phenylalanine, a unique derivative of the essential amino acid L-phenylalanine. Due to the limited specific published findings on this compound, this document draws objective comparisons with its parent molecule, L-phenylalanine, and other relevant substituted analogues. The information presented is collated from existing literature on related compounds to provide a foundational understanding and guide for future research.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for L-phenylalanine and a selection of its derivatives. The properties for this compound are estimated based on its chemical structure and data from isomeric compounds where available.

PropertyL-Phenylalanine4-Phenyl-L-phenylalanine (L-Biphenylalanine)This compound (Estimated)
Molecular Formula C₉H₁₁NO₂[1]C₁₅H₁₅NO₂C₁₅H₁₅NO₂
Molecular Weight 165.19 g/mol [1]241.28 g/mol 241.28 g/mol
Melting Point 270-275 °C (decomposes)[2]Not availableExpected to be lower than L-phenylalanine due to steric hindrance disrupting crystal packing.
Solubility in Water 26.4 g/L at 25 °C[1]Expected to be significantly lower than L-phenylalanine due to increased hydrophobicity.Expected to be significantly lower than L-phenylalanine due to the large, nonpolar biphenyl group.
Structure Phenyl group attached to the alanine backbone.[3]Phenyl group attached at the para (4-) position of the original phenyl ring.Phenyl group attached at the ortho (2-) position of the original phenyl ring.

Comparative Analysis

Structural and Functional Considerations:

This compound possesses a biphenyl moiety, which significantly increases its size and hydrophobicity compared to L-phenylalanine.[4][5] This structural alteration is expected to have profound effects on its biological activity. While L-phenylalanine is a precursor for neurotransmitters like dopamine and norepinephrine, the bulky biphenyl group in this compound may hinder its recognition by the enzymes involved in these pathways, such as phenylalanine hydroxylase.[3]

Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[4][6] It is plausible that this compound could exhibit similar activities, which would be a significant deviation from the primary role of L-phenylalanine in protein synthesis and neurotransmitter production.

Potential Applications:

The introduction of a biphenyl group can be leveraged in drug design. For instance, biphenyl structures are often incorporated into molecules to enhance their binding affinity to target proteins through additional hydrophobic and π-π stacking interactions. Furthermore, the unique structure of this compound could be explored for its potential as a non-canonical amino acid in peptide synthesis, potentially leading to peptides with novel structures and functions.[7][8]

Experimental Protocols

A common method for the synthesis of biphenyl-containing amino acids is the Suzuki-Miyaura cross-coupling reaction. The following is a generalized protocol for the synthesis of a biphenylalanine derivative.

Synthesis of N-Boc-2-Phenyl-L-phenylalanine Methyl Ester via Suzuki-Miyaura Coupling:

Materials:

  • N-Boc-2-iodo-L-phenylalanine methyl ester

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve N-Boc-2-iodo-L-phenylalanine methyl ester (1 equivalent) and phenylboronic acid (1.2 equivalents) in a 2:1 mixture of toluene and water.

  • Add potassium carbonate (3 equivalents) to the mixture.

  • De-gas the mixture by bubbling argon through it for 15-20 minutes.

  • Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired N-Boc-2-phenyl-L-phenylalanine methyl ester.

  • The Boc and methyl ester protecting groups can be removed using standard deprotection protocols (e.g., trifluoroacetic acid for the Boc group and lithium hydroxide for the methyl ester) to yield this compound.

Mandatory Visualizations

experimental_workflow Synthesis of this compound Workflow start Start Materials: N-Boc-2-iodo-L-phenylalanine methyl ester Phenylboronic acid reaction Suzuki-Miyaura Coupling: - Pd(OAc)2, PPh3 - K2CO3 - Toluene/Water, 80-90°C start->reaction workup Aqueous Workup: - Ethyl acetate extraction - Water and brine wash reaction->workup purification Purification: Silica Gel Chromatography workup->purification deprotection Deprotection: - TFA (removes Boc) - LiOH (removes methyl ester) purification->deprotection product Final Product: This compound deprotection->product

Caption: A generalized workflow for the synthesis of this compound.

signaling_pathway Metabolic Pathway of L-Phenylalanine Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase Protein Protein Synthesis Phe->Protein Dopa L-DOPA Tyr->Dopa Dopamine Dopamine Dopa->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine TwoPhe This compound (Potential Blocker) TwoPhe->Tyr Potential Inhibition

Caption: The metabolic fate of L-Phenylalanine and potential interaction of its 2-phenyl derivative.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Phenyl-L-phenylalanine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is critical to note that this guidance is based on the properties of L-Phenylalanine. Researchers must consult the specific Safety Data Sheet (SDS) for 2-Phenyl-L-phenylalanine upon acquisition and adhere to all local, state, and federal regulations.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for L-Phenylalanine, which can serve as a reference point for this compound in the absence of specific data.

PropertyValue
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Appearance White crystalline powder
Melting Point 270 - 275 °C (decomposes)[1][2]
Solubility in Water Soluble
pH 5.4 - 6.0 (1% aqueous solution)

Disposal Procedures

The recommended disposal procedures for this compound, based on the handling of similar non-hazardous, solid organic compounds, are outlined below. This step-by-step process is designed to minimize risk and ensure compliance with standard laboratory safety protocols.

Experimental Protocol for Disposal
  • Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including safety glasses, gloves, and a lab coat.

  • Collection of Waste:

    • Collect surplus and non-recyclable this compound in a designated, clearly labeled, and suitable sealed container for disposal.[2]

    • For spills, sweep up the solid material and place it into the designated waste container.[2] Avoid generating dust.

  • Waste Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Licensed Disposal Company: Arrange for the disposal of the chemical waste through a licensed and qualified professional waste disposal service.[2] Do not dispose of this material down the drain.[2]

  • Contaminated Materials: Dispose of contaminated gloves and other disposable materials in accordance with applicable laws and good laboratory practices.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: Have this compound for Disposal assess Assess Hazards (Consult SDS) start->assess ppe Wear Appropriate PPE (Safety Glasses, Gloves, Lab Coat) assess->ppe spill Is there a spill? ppe->spill collect_spill Sweep up solid material Avoid generating dust spill->collect_spill Yes collect_surplus Collect surplus in a sealed, labeled container spill->collect_surplus No storage Store waste in a cool, dry, well-ventilated area collect_spill->storage collect_surplus->storage disposal_service Contact Licensed Waste Disposal Service storage->disposal_service documentation Maintain Disposal Records disposal_service->documentation end End: Proper Disposal Complete documentation->end

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-Phenyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Phenyl-L-phenylalanine was not located. The following guidance is based on the safety information for the closely related compound, N-Phenyl-L-phenylalanine. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment

Based on the available data for the analogous compound N-Phenyl-L-phenylalanine, this chemical should be treated as hazardous. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Adherence to proper PPE protocols is critical to ensure personnel safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentStandard
Eye and Face Protection Safety glasses with side-shields or gogglesNIOSH (US) or EN 166 (EU) approved[2]
Skin Protection Chemical-resistant gloves (inspect before use)
Lab coat or other protective clothing
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Safe Handling and Operational Plan

Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders to avoid dust formation.[1][2]

  • An eyewash station should be readily accessible.[1]

General Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust or fumes.[1]

  • Wash hands thoroughly after handling.[1]

  • Keep containers tightly closed when not in use and store in a cool, dry place.[3][4]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][4]
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][4]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[4]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
Contaminated Packaging Dispose of as unused product in accordance with local, state, and federal regulations.
Spills For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]

Environmental Precautions:

  • Do not let the product enter drains, waterways, or soil.[1]

Logical Workflow for Handling this compound

The following diagram outlines the decision-making process and procedural flow for safely handling this compound in the laboratory.

A Start: Receive this compound B Review Safety Information (Treat as Hazardous) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Work in Ventilated Area (Chemical Fume Hood) C->D E Perform Experiment D->E K Spill or Exposure? E->K F Decontaminate Work Area G Properly Dispose of Waste (Hazardous Waste) F->G H Remove PPE and Wash Hands G->H I Store Chemical Securely H->I J End I->J K->F No L Follow First Aid Procedures and Report Incident K->L Yes L->F

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.